Product packaging for 2,3-Dimethylpyrazine(Cat. No.:CAS No. 5910-89-4)

2,3-Dimethylpyrazine

Cat. No.: B1216465
CAS No.: 5910-89-4
M. Wt: 108.14 g/mol
InChI Key: OXQOBQJCDNLAPO-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrazine is a member of pyrazines.
This compound has been reported in Streptomyces antioxidans, Allium cepa, and Corynebacterium glutamicum with data available.
an odorant that stimulates Grueneberg ganglion neurons;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2 B1216465 2,3-Dimethylpyrazine CAS No. 5910-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylpyrazine
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InChI

InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4H,1-2H3
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InChI Key

OXQOBQJCDNLAPO-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=CN=C1C
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Molecular Formula

C6H8N2
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DSSTOX Substance ID

DTXSID4064058
Record name Pyrazine, 2,3-dimethyl-
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Molecular Weight

108.14 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], colourless to light yellow liquid with a nutty, cocoa-like odour
Record name 2,3-Dimethylpyrazine
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Boiling Point

155.00 to 157.00 °C. @ 760.00 mm Hg
Record name 2,3-Dimethylpyrazine
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2,3-Dimethylpyrazine
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Density

0.997-1.030
Record name 2,3-Dimethylpyrazine
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Vapor Pressure

1.5 [mmHg]
Record name 2,3-Dimethylpyrazine
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CAS No.

5910-89-4, 25704-73-8
Record name 2,3-Dimethylpyrazine
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Record name Pyrazine, 2,3-dimethyl-
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Record name 2,3-DIMETHYLPYRAZINE
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Record name 2,3-Dimethylpyrazine
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylpyrazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 2,3-dimethylpyrazine. The information is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic nutty, cocoa-like odor.[1] It is a member of the pyrazine class of compounds, which are known for their aromatic and flavor properties.[2]

PropertyValueReference
Molecular Formula C₆H₈N₂[3][4][5]
Molecular Weight 108.14 g/mol
CAS Number 5910-89-4
Appearance Colorless to pale yellow liquid
Odor Nutty, cocoa-like
Boiling Point 155-157 °C at 760 mmHg
Melting Point 11 - 13 °C
Density 1.011 g/mL at 25 °C
Refractive Index 1.507 at 20 °C
Flash Point 54 °C (129.2 °F) - closed cup
Solubility Soluble in water, organic solvents, and oils
logP 0.54
Vapor Pressure 1.5 mmHg

Structural Information and Visualization

The chemical structure of this compound consists of a pyrazine ring substituted with two methyl groups on adjacent carbon atoms.

2_3_Dimethylpyrazine_Structure Chemical Structure of this compound N1 N C2 C N1->C2 C3 C C2->C3 Me1 CH3 C2->Me1 N4 N C3->N4 Me2 CH3 C3->Me2 C5 C N4->C5 C6 C C5->C6 C6->N1

Caption: 2D structure of this compound.

Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationSolventFrequencyReference
8.27s2HCDCl₃400 MHz
2.54s3HCDCl₃400 MHz
2.53s3HCDCl₃400 MHz
Chemical Shift (ppm)SolventFrequencyReference
152.62CDCl₃22.53 MHz
141.33CDCl₃22.53 MHz
21.97CDCl₃22.53 MHz

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak.

m/zRelative IntensityReference
10873.23
6799.99
4240.10

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Data is available from the NIST/EPA Gas-Phase Infrared Database.

Experimental Protocols

A common method for the synthesis of this compound involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

Example Protocol: Condensation of Ethylene Diamine and 2,3-Butanedione

This method involves the reaction of ethidene diamine with 2,3-butanedione in an alcoholic solvent, followed by dehydrogenation.

  • Step 1: Condensation

    • Add ethidene diamine and 95% ethanol to a reaction vessel equipped with a stirrer, reflux condenser, and thermometer.

    • Cool the mixture to 0 °C with stirring.

    • Slowly add a solution of 2,3-butanedione in 95% ethanol to the cooled mixture.

    • Heat the resulting solution to reflux for 30 minutes.

  • Step 2: Dehydrogenation and Work-up

    • After cooling slightly, add potassium hydroxide and a metal oxide catalyst to the reaction mixture.

    • Heat the mixture to reflux with stirring for 18 hours.

    • Cool the mixture and filter to remove the catalyst.

    • Distill the filtrate to remove the ethanol.

    • Extract the residue with diethyl ether.

    • Dry the ether extract with anhydrous sodium sulfate.

    • Filter and concentrate the extract, followed by vacuum distillation to collect the this compound fraction.

Another approach involves the oxidative dehydrogenation of 2,3-dimethyl-5,6-dihydropyrazine.

  • Step 1: Oxidative Dehydrogenation

    • Dissolve 2,3-dimethyl-5,6-dihydropyrazine in an organic solvent such as ethanol.

    • Add a metal hydroxide (e.g., potassium hydroxide).

    • Heat the mixture while stirring and continuously bubble air (as an oxidant) through the solution.

    • Monitor the reaction by gas chromatography until the starting material is consumed.

  • Step 2: Purification

    • After the reaction is complete, the product is isolated and purified by distillation.

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography (GC): Used to determine the purity of the compound and to separate it from isomers and impurities. A capillary column such as a ZB-5 is often employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides structural confirmation by comparing the mass spectrum of the analyte with reference spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow General Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reagents 1,2-Diamine + 1,2-Dicarbonyl reaction Condensation Reaction reagents->reaction Solvent, Catalyst dehydrogenation Oxidative Dehydrogenation reaction->dehydrogenation extraction Solvent Extraction dehydrogenation->extraction drying Drying extraction->drying distillation Distillation drying->distillation gc GC distillation->gc gcms GC-MS distillation->gcms nmr NMR distillation->nmr ftir FTIR distillation->ftir

Caption: A generalized workflow for the synthesis and analysis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed. It can cause skin and serious eye irritation.

  • Hazard Statements (H-phrases):

    • H226: Flammable liquid and vapor.

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (P-phrases):

    • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE):

    • Eyeshields, gloves, and a suitable respirator should be worn when handling this chemical.

  • Storage:

    • Store in a well-ventilated place. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

References

The Ubiquitous Presence of 2,3-Dimethylpyrazine in Food: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the natural occurrence, formation, and analysis of the key aroma compound 2,3-dimethylpyrazine in various food products, intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a volatile organic compound belonging to the pyrazine family, renowned for imparting desirable nutty, roasted, and cocoa-like aromas to a wide array of food products.[1][2] Its presence is predominantly a hallmark of thermally processed foods, where it is endogenously generated through the Maillard reaction and associated Strecker degradation of amino acids and reducing sugars. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, its chemical formation pathways, and detailed methodologies for its quantification.

Natural Occurrence and Quantitative Data

This compound has been identified in a diverse range of food items, with its concentration being highly dependent on the processing conditions, particularly temperature and duration of heating. The following table summarizes the quantitative data on the occurrence of this compound in various food products as reported in scientific literature.

Food Product CategorySpecific Food ItemConcentration RangeReference(s)
Cocoa and Chocolate Roasted Cocoa Beans2.74 - 15.11 mg/kg[1]
Cocoa PowderPresent (quantities vary with roasting)[3]
Dark ChocolatePresent (concentration varies during conching)
Coffee Roasted Coffee BeansAmong the lowest concentrations of alkylpyrazines[4]
Baked Goods Bread (Crust)Present
Potato-based snacksPresent
Fermented Foods Fermented Soybeans (Natto)680 µg/L (produced by Bacillus subtilis strain BcP4)
Soy Sauce Aroma Type BaijiuSub-threshold concentrations correlated with roasted aroma

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. A critical associated reaction is the Strecker degradation of amino acids.

The formation of the precursor for this compound, 2-amino-3-butanone, is a key step. This aminoketone can be formed through the condensation of an α-dicarbonyl compound (like diacetyl or pyruvaldehyde, which are intermediates of the Maillard reaction) with an amino acid, followed by decarboxylation and deamination. Two molecules of the resulting α-aminoketone can then condense and subsequently oxidize to form the stable aromatic this compound ring.

Maillard_Reaction_Pathway reducing_sugar Reducing Sugar (e.g., Glucose) schiff_base Schiff Base reducing_sugar->schiff_base amino_acid Amino Acid (e.g., Alanine) amino_acid->schiff_base strecker_degradation Strecker Degradation amino_acid->strecker_degradation amadori_product Amadori Product schiff_base->amadori_product Amadori Rearrangement dicarbonyls α-Dicarbonyls (Diacetyl, Pyruvaldehyde) amadori_product->dicarbonyls Degradation dicarbonyls->strecker_degradation aminoketone α-Aminoketone (2-Amino-3-butanone) strecker_degradation->aminoketone condensation Condensation aminoketone->condensation x2 dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation dimethylpyrazine This compound oxidation->dimethylpyrazine

Maillard reaction pathway to this compound.

Experimental Protocols for Analysis

The quantification of this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.

Protocol 1: Analysis of this compound in Solid Food Matrices (e.g., Coffee, Cocoa, Baked Goods) by HS-SPME-GC-MS

1. Sample Preparation:

  • Homogenize the solid food sample to a fine powder using a grinder or mortar and pestle.

  • Accurately weigh 1-2 grams of the homogenized sample into a 20 mL headspace vial.

  • Add a known concentration of an appropriate internal standard (e.g., deuterated this compound or 2-methyl-3-heptanone) to the vial for accurate quantification.

  • Seal the vial tightly with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the vial in a heating block or water bath equipped with a magnetic stirrer.

  • Equilibrate the sample at 60°C for 15 minutes with continuous agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: Immediately after extraction, desorb the analytes from the SPME fiber by inserting it into the GC injection port, heated to 250°C, for 5 minutes in splitless mode.

  • GC Column: Use a polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/minute.

    • Ramp 2: Increase to 240°C at a rate of 10°C/minute.

    • Final hold: Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification, monitoring the characteristic ions of this compound (m/z 108, 107, 54) and the internal standard.

4. Data Analysis and Quantification:

  • Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard.

  • Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Experimental_Workflow start Start: Solid Food Sample homogenization Homogenization start->homogenization weighing Weighing & Internal Standard Spiking homogenization->weighing hs_vial Sealing in Headspace Vial weighing->hs_vial spme HS-SPME (Equilibration & Extraction) hs_vial->spme gcms GC-MS Analysis (Desorption, Separation, Detection) spme->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis end End: Concentration of This compound data_analysis->end

Workflow for this compound analysis.

Conclusion

This compound is a significant contributor to the desirable roasted and nutty flavors in a multitude of food products. Its formation is intrinsically linked to the Maillard reaction, a cornerstone of food chemistry. The concentration of this key aroma compound can be accurately determined using HS-SPME-GC-MS, a sensitive and reliable analytical technique. A thorough understanding of the natural occurrence, formation pathways, and analytical methodologies for this compound is crucial for food scientists and researchers in the fields of flavor chemistry, food processing, and quality control. This knowledge enables the optimization of processing conditions to achieve desired flavor profiles and ensures the consistent quality of food products.

References

The Microbial Forge: An In-depth Technical Guide to the Biosynthesis of 2,3-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyrazine is a key aroma compound found in a variety of fermented foods and beverages, contributing nutty, roasted, and cocoa-like flavor notes. Beyond its role in the food industry, the pyrazine ring is a structural motif in various pharmacologically active molecules. Understanding the microbial biosynthesis of this compound is crucial for optimizing fermentation processes, developing novel flavor profiles, and exploring its potential in pharmaceutical applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in microorganisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in microorganisms, particularly in species like Bacillus subtilis and Corynebacterium glutamicum, originates from the central carbon metabolism, specifically from pyruvate. The key precursor for the pyrazine backbone is diacetyl (2,3-butanedione), which is subsequently condensed with an amino group donor.

The pathway can be dissected into two primary stages:

  • Formation of Diacetyl: This stage begins with the condensation of two pyruvate molecules.

  • Condensation and Ring Formation: Diacetyl then reacts with an amino group donor, leading to the formation of the pyrazine ring.

Stage 1: Diacetyl Formation

The formation of diacetyl from pyruvate involves the intermediate α-acetolactate.

  • Step 1: Synthesis of α-Acetolactate: Two molecules of pyruvate are condensed to form one molecule of α-acetolactate. This reaction is catalyzed by the enzyme α-acetolactate synthase (ALS) , a key enzyme in the biosynthesis of branched-chain amino acids.[1]

  • Step 2: Conversion of α-Acetolactate to Diacetyl: α-Acetolactate is an unstable compound that can undergo spontaneous oxidative decarboxylation in the presence of oxygen to form diacetyl.[2][3] While this reaction can occur non-enzymatically, the presence of specific metabolic conditions within the microbial cell can influence the rate of this conversion.

Stage 2: this compound Synthesis

The final step in the biosynthesis of this compound involves the condensation of diacetyl with an amino group donor, which is typically ammonia.

  • Step 3: Condensation and Cyclization: One molecule of diacetyl reacts with two molecules of an amino donor, such as ammonia, to form this compound. This reaction is often described as a spontaneous chemical condensation.[4] The ammonia is readily available within the cell through various assimilation pathways, primarily involving the enzymes glutamate dehydrogenase (GDH) and the glutamine synthetase/glutamate synthase (GS/GOGAT) system.

The overall proposed biosynthetic pathway is illustrated in the following diagram:

This compound Biosynthesis Pyruvate Pyruvate (2 molecules) alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase (ALS) Diacetyl Diacetyl (2,3-Butanedione) alpha_Acetolactate->Diacetyl Spontaneous Oxidative Decarboxylation Dimethylpyrazine This compound Diacetyl->Dimethylpyrazine Spontaneous Condensation Ammonia Ammonia (2 molecules) (from Amino Acid Metabolism) Ammonia->Dimethylpyrazine

Proposed biosynthesis pathway of this compound.

Quantitative Data on this compound Production

The production of this compound can vary significantly depending on the microbial strain, fermentation conditions, and nutrient availability. The following table summarizes a selection of reported quantitative data for this compound production by Bacillus subtilis.

Microbial StrainSubstrate(s)Fermentation Time (h)This compound Titer (µg/L)Reference
Bacillus subtilis BcP4Natto (fermented soybeans)Not Specified680.4 ± 38.6[5]
Bacillus subtilis (various isolates)Natto (fermented soybeans)Not Specified> 300

Experimental Protocols

Quantification of this compound in Microbial Cultures by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is a highly sensitive and widely used technique for the analysis of volatile compounds like pyrazines from complex matrices.

a. Sample Preparation:

  • Collect a known volume (e.g., 5 mL) of the microbial culture broth.

  • Centrifuge the sample to pellet the cells.

  • Transfer the supernatant to a clean headspace vial.

  • For accurate quantification, add a known amount of an internal standard (e.g., 2-methyl-3-heptylpyrazine or deuterated this compound).

  • To enhance the release of volatiles, the sample can be saturated with NaCl.

b. HS-SPME Procedure:

  • Equilibrate the sample vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 min) in a heating block with agitation.

  • Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 min) at the same temperature.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

c. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 40°C for 2 min, ramp to 180°C at 5°C/min, then ramp to 240°C at 10°C/min, and hold for 5 min.

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions are m/z 108 (molecular ion) and 81.

d. Quantification:

  • Create a calibration curve by analyzing standard solutions of this compound of known concentrations prepared in a similar matrix as the sample.

  • Calculate the concentration of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

The following diagram illustrates the general workflow for this analytical protocol:

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis Culture Microbial Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Spiking Internal Standard Spiking Supernatant->Spiking Equilibration Equilibration Spiking->Equilibration Extraction Headspace Extraction Equilibration->Extraction Desorption Thermal Desorption Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Workflow for this compound quantification.
Assay for α-Acetolactate Synthase (ALS) Activity

This spectrophotometric assay indirectly measures ALS activity by quantifying the acetoin formed from the acid-catalyzed decarboxylation of its product, α-acetolactate.

a. Reagents:

  • Assay Buffer: 50 mM Potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

  • Substrate Solution: 200 mM Sodium pyruvate in assay buffer.

  • Stopping Reagent: 6 N H₂SO₄.

  • Color Reagent A: 0.5% (w/v) Creatine.

  • Color Reagent B: 5% (w/v) α-Naphthol in 2.5 N NaOH (prepare fresh).

b. Enzyme Preparation:

  • Harvest microbial cells from the culture by centrifugation.

  • Resuspend the cell pellet in assay buffer and lyse the cells (e.g., by sonication or French press).

  • Centrifuge the lysate to remove cell debris and collect the supernatant containing the crude enzyme extract.

c. Assay Procedure:

  • In a microcentrifuge tube, mix the enzyme extract with the assay buffer.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the pyruvate substrate solution.

  • Incubate the reaction for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the stopping reagent (6 N H₂SO₄).

  • Heat the mixture at 60°C for 15 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.

  • Cool the tubes to room temperature.

  • Add Color Reagent A, followed by Color Reagent B, and mix well.

  • Incubate at room temperature for 30 minutes for color development.

  • Measure the absorbance at 525 nm using a spectrophotometer.

d. Calculation:

  • Prepare a standard curve using known concentrations of acetoin.

  • Calculate the amount of acetoin produced in the enzymatic reaction from the standard curve.

  • One unit of ALS activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.

Conclusion

The biosynthesis of this compound in microorganisms is a fascinating example of how central metabolic pathways can be channeled to produce valuable secondary metabolites. The pathway, originating from pyruvate and proceeding through α-acetolactate and diacetyl intermediates, highlights key enzymatic and spontaneous reactions. Further research into the specific enzymes catalyzing the final condensation step and the regulatory mechanisms governing this pathway will be instrumental in developing microbial cell factories for the targeted and enhanced production of this compound for the food and pharmaceutical industries. The experimental protocols provided in this guide offer a solid foundation for researchers to quantify this important molecule and to dissect the underlying biochemical machinery.

References

2,3-Dimethylpyrazine discovery and history in flavor chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,3-Dimethylpyrazine in Flavor Chemistry

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the flavor profiles of a vast array of thermally processed foods.[1] Their characteristic nutty, roasted, and toasted aromas are integral to the sensory experience of products like coffee, cocoa, roasted nuts, and baked goods.[2][3] Among these, this compound (CAS No. 5910-89-4) is a significant contributor, valued for its distinct nutty, cocoa, and roasted notes.[4] This technical guide provides a comprehensive overview of the discovery, history, formation, and analysis of this compound for researchers, scientists, and professionals in flavor chemistry and drug development.

History and Discovery

The history of pyrazine chemistry dates back to the late 19th century with early organic synthesis methods. However, their significance as key flavor compounds was not realized until the mid-20th century. In the 1960s, extensive research into the chemistry of roasted foods began to unveil the importance of these compounds. Notably, in 1966, Mason and colleagues proposed that heterocyclic compounds, including pyrazines, were responsible for the characteristic flavor of roasted peanuts. Subsequent studies in the late 1960s and early 1970s solidified the understanding that pyrazines are primarily formed through the Maillard reaction between amino acids and reducing sugars during the heating of food. These foundational studies paved the way for decades of research into the specific roles of various alkylpyrazines, like this compound, in the flavor profiles of different foods.

Formation Mechanisms

This compound is formed in food through two primary pathways: the Maillard reaction and microbial biosynthesis.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. It is the principal pathway for the formation of this compound in foods. The reaction is complex, but a simplified pathway leading to alkylpyrazines involves the Strecker degradation of amino acids. The specific precursors and conditions, such as temperature, time, and pH, influence the final profile of the pyrazines formed.

Microbial Biosynthesis

Certain microorganisms are capable of producing pyrazines. For instance, Bacillus subtilis has been shown to produce alkylpyrazines, including 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine, through the metabolism of L-threonine. While the Maillard reaction is the dominant formation route in roasted and baked goods, microbial synthesis can be a significant contributor in fermented foods.

Quantitative Data

The sensory impact of a flavor compound is determined by its concentration and its odor threshold. This compound has a relatively low odor threshold, making it an impactful flavor compound even at low concentrations.

Table 1: Sensory Thresholds of Selected Pyrazines
Pyrazine DerivativeOdor Detection Threshold (in water, ppb)Odor Description
2-Methylpyrazine60,000Green, nutty, cocoa, musty, potato
This compound 2,500 Green, nutty, potato, cocoa, coffee, caramel, meaty
2,5-Dimethylpyrazine800Chocolate, roasted nuts, earthy
2,6-Dimethylpyrazine200Chocolate, roasted nuts, fried potato
2,3,5-Trimethylpyrazine400Nutty, baked potato, roasted peanut, cocoa
2-Ethyl-3,5-dimethylpyrazine1Cocoa, chocolate, nutty (burnt almond)
Data sourced from Leffingwell & Associates.
Table 2: Concentration of this compound in Selected Foods
Food ProductConcentration RangeNotes
Roasted CoffeeLow concentrations relative to other pyrazinesTotal alkylpyrazine concentrations can range from 82.1 to 211.6 mg/kg.
Roasted Cocoa Beans2.74 - 15.11 mg/kgConcentration can be influenced by fermentation and roasting conditions.
Roasted PeanutsPresent; contributes to roasted flavor2,5-Dimethylpyrazine is often the most predominant pyrazine.
Red Pepper Seed OilPresent; increases with roasting timeTotal pyrazines can reach up to 13.10 mg/100g of oil.

Sensory Perception and Signaling Pathways

The perception of pyrazine aromas is initiated by their interaction with specific olfactory receptors in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). Research has identified specific human olfactory receptors that respond to pyrazines. The receptor OR5K1 has been shown to be a specialized receptor for pyrazine-based key food odors. Another receptor, OR2AG1, is also triggered by members of the pyrazine family. The binding of a pyrazine molecule to its receptor initiates a signaling cascade that results in the transmission of a neural signal to the brain, where it is interpreted as a specific aroma.

cluster_olfactory_epithelium Olfactory Epithelium Pyrazine This compound OR Olfactory Receptor (e.g., OR5K1) Pyrazine->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_channel Ion Channel cAMP->Ion_channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Ion_channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

A simplified signaling pathway for pyrazine odor perception.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is based on the condensation of ethylenediamine with 2,3-butanedione, followed by dehydrogenation.

Materials:

  • Ethylenediamine

  • 2,3-Butanedione (diacetyl)

  • Ethanol (95%)

  • Potassium hydroxide (KOH)

  • Metal oxide catalyst (e.g., MnO₂)

  • Ethyl ether

  • Anhydrous sodium sulfate

  • Reaction kettle with stirrer, reflux condenser, and thermometer

Procedure:

  • Add ethylenediamine and 95% ethanol to the reaction kettle.

  • While stirring, cool the mixture to 0°C.

  • Prepare a solution of 2,3-butanedione in 95% ethanol.

  • Slowly dropwise add the 2,3-butanedione solution to the cooled ethylenediamine mixture while maintaining stirring.

  • After the addition is complete, heat the solution to reflux for 30 minutes. This forms 2,3-dimethyl-5,6-dihydropyrazine.

  • Cool the solution slightly and add an appropriate amount of potassium hydroxide and a metal oxide catalyst.

  • Heat the mixture to reflux with stirring for approximately 18 hours to facilitate dehydrogenation.

  • Cool the reaction mixture and filter to remove the catalyst.

  • Distill the filtrate to recover the ethanol.

  • Extract the residue with ethyl ether.

  • Dry the ether extract with anhydrous sodium sulfate.

  • Filter the dried extract and distill under reduced pressure, collecting the fraction at 75-78°C.

  • Refine the collected fraction by fractionation to obtain pure this compound.

Protocol 2: Analysis of this compound in Coffee by HS-SPME-GC-MS

This method is for the extraction and quantification of volatile and semi-volatile compounds from a solid food matrix.

Materials and Equipment:

  • Roasted coffee beans, ground

  • Headspace vials (20 mL) with caps and septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Internal standard (e.g., a deuterated pyrazine derivative)

Procedure:

  • Sample Preparation:

    • Weigh 1-5 g of ground roasted coffee into a headspace vial.

    • Add a known amount of the internal standard for accurate quantification.

    • Immediately seal the vial.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block or the GC autosampler's incubator.

    • Equilibrate the sample at a set temperature (e.g., 60-80°C) for a defined time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace for a specific extraction time (e.g., 30-60 minutes) to adsorb the analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes (e.g., for 3-5 minutes).

    • GC Separation:

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

      • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C) at a controlled rate (e.g., 5-10°C/min).

    • MS Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for targeted quantification.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard or a mass spectral library (e.g., NIST).

    • Quantify the compound by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

cluster_workflow HS-SPME-GC-MS Workflow for this compound Analysis Sample 1. Sample Preparation (Ground Coffee in Vial) Spike Add Internal Standard Sample->Spike Seal Seal Vial Spike->Seal Incubate 2. Incubation & Equilibration (e.g., 60°C for 20 min) Seal->Incubate Extract 3. HS-SPME Extraction (Expose Fiber) Incubate->Extract Desorb 4. Thermal Desorption (GC Inlet, e.g., 250°C) Extract->Desorb Separate 5. GC Separation (Temperature Program) Desorb->Separate Detect 6. MS Detection (EI, Scan/SIM) Separate->Detect Analyze 7. Data Analysis (Identification & Quantification) Detect->Analyze

Workflow for the analysis of this compound.

Conclusion

This compound is a crucial component in the palette of flavor chemists, providing signature roasted and nutty notes essential to many food products. Its formation, primarily through the Maillard reaction, is a classic example of process-derived flavor generation. A thorough understanding of its history, formation pathways, and sensory characteristics, combined with robust analytical methodologies, is vital for the effective creation and control of food flavors. The ongoing research into the specific olfactory receptors for pyrazines continues to deepen our understanding of the molecular basis of flavor perception, opening new avenues for innovation in the food and fragrance industries.

References

Physical properties of 2,3-Dimethylpyrazine (boiling point, solubility)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2,3-Dimethylpyrazine, a heterocyclic organic compound of significant interest in the flavor, fragrance, and pharmaceutical industries. This document outlines its boiling point and solubility characteristics, supported by generalized experimental protocols for their determination. Furthermore, it visualizes the compound's formation through the Maillard reaction, a critical pathway in food chemistry.

Core Physical Properties

This compound (C₆H₈N₂) is a colorless to pale yellow liquid known for its characteristic nutty, roasted, and cocoa-like aroma.[1] Its physical properties are crucial for its application and synthesis.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

Physical PropertyValueConditionsReference(s)
Boiling Point 155.00 to 157.00 °C@ 760.00 mm Hg[1][2]
156 °C@ 760 mmHg[3]
Solubility SolubleIn water, organic solvents, oils[1]
Slightly solubleIn water
Estimated: 3.816e+004 mg/L@ 25 °C

Experimental Protocols

Boiling Point Determination: Reflux Method

The reflux method is a common and accurate technique for determining the boiling point of a liquid.

Apparatus:

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips

Procedure:

  • A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • The flask is fitted with a condenser in a vertical orientation.

  • The apparatus is heated using a heating mantle or an oil bath.

  • The liquid is brought to a boil and allowed to reflux. The vapor condenses and returns to the flask.

  • The thermometer is positioned so that the bulb is just below the side arm of the condenser, ensuring it measures the temperature of the vapor in equilibrium with the boiling liquid.

  • The temperature at which the liquid-vapor equilibrium is maintained, as indicated by a stable reading on the thermometer, is recorded as the boiling point.

  • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Solubility Determination: Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the solubility of a substance in a solvent.

Apparatus:

  • Conical flasks or vials with stoppers

  • Shaker or magnetic stirrer

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.

  • The flask is sealed to prevent solvent evaporation.

  • The mixture is agitated in a thermostatically controlled environment (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the mixture is allowed to stand to allow undissolved solute to settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

  • The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical technique. This concentration represents the solubility of the compound at that specific temperature.

Formation Pathway: The Maillard Reaction

This compound is notably formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is cooked. This reaction is responsible for the desirable flavors and aromas in many cooked foods. The following diagram illustrates a simplified pathway for the formation of pyrazines, including this compound, from common precursors in the Maillard reaction.

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose) Amadori_Product Amadori Product Reducing_Sugar->Amadori_Product Condensation Amino_Acid Amino Acid (e.g., Alanine) Amino_Acid->Amadori_Product Dicarbonyls α-Dicarbonyls (e.g., Diacetyl) Amadori_Product->Dicarbonyls Degradation Strecker_Aldehyde Strecker Aldehyde Dicarbonyls->Strecker_Aldehyde Strecker Degradation (with Amino Acid) Aminoketone α-Aminoketone Dicarbonyls->Aminoketone Strecker Degradation (with Amino Acid) Dihydropyrazine Dihydropyrazine Intermediate Aminoketone->Dihydropyrazine Condensation Pyrazines Pyrazines (e.g., this compound) Dihydropyrazine->Pyrazines Oxidation

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

References

Unraveling the Fragmentation Fingerprint of 2,3-Dimethylpyrazine: An In-depth Mass Spectrometric Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,3-dimethylpyrazine, a key aroma compound found in various foods and a significant heterocyclic molecule in chemical research. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices and for elucidating the structures of related compounds.

Mass Spectral Data of this compound

Electron ionization mass spectrometry of this compound (C₆H₈N₂) results in a characteristic pattern of fragment ions. The molecular ion (M⁺) is readily observed at a mass-to-charge ratio (m/z) of 108, consistent with its molecular weight of 108.14 g/mol .[1][2] The subsequent fragmentation cascade produces a series of smaller ions, with the most abundant fragments providing a unique fingerprint for the molecule.

The quantitative data from the mass spectrum, including the m/z values and their relative intensities, are summarized in the table below. The base peak, the most intense signal in the spectrum, is observed at m/z 67.

m/zRelative Intensity (%)Proposed Fragment Ion
10873.2[C₆H₈N₂]⁺ (Molecular Ion)
10920.6[C₆H₉N₂]⁺ (M+1 ion)
67100.0[C₄H₅N]⁺
4240.1[C₂H₄N]⁺
4137.0[C₃H₅]⁺

Table 1: Key fragment ions and their relative intensities in the electron ionization mass spectrum of this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is proposed to proceed through a series of characteristic steps involving the loss of neutral molecules and radical species. The primary fragmentation pathways are visualized in the following diagram:

fragmentation_pathway M This compound (m/z = 108) [C₆H₈N₂]⁺ F107 m/z = 107 [C₆H₇N₂]⁺ M->F107 - H• F81 m/z = 81 [C₅H₅N]⁺ M->F81 - HCN F67 Base Peak (m/z = 67) [C₄H₅N]⁺ F107->F67 - CH₃CN F81->F67 - CH₂ F41 m/z = 41 [C₃H₅]⁺ F81->F41 - C₂H₂N• F42 m/z = 42 [C₂H₄N]⁺

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2,3-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 2,3-Dimethylpyrazine. Aimed at researchers, scientists, and professionals in drug development, this document presents detailed spectral data, experimental protocols, and a structural analysis to facilitate the identification and characterization of this compound.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound that is a derivative of pyrazine. It is found in a variety of food products and is known for its nutty and roasted aroma. In the pharmaceutical and chemical industries, pyrazine derivatives are important scaffolds in the development of new therapeutic agents and functional materials. Accurate NMR spectral data is crucial for the unambiguous identification and structural elucidation of this compound and its analogues.

Experimental Protocols

The NMR spectral data presented in this guide were obtained using standard one-dimensional ¹H and ¹³C NMR experiments. The following protocols are based on commonly accepted practices for the acquisition of NMR data for small organic molecules.

Sample Preparation

A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy

Proton NMR spectra were acquired on a 400 MHz NMR spectrometer. The experiment was conducted at a standard probe temperature of 298 K. A standard pulse sequence was used with an acquisition time of approximately 4 seconds and a relaxation delay of 1-2 seconds. A sufficient number of scans were averaged to ensure a high signal-to-noise ratio.

¹³C NMR Spectroscopy

Carbon-13 NMR spectra were acquired on a spectrometer operating at a frequency of 22.53 MHz for ¹³C nuclei.[1] The experiment was performed at 298 K using a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans were accumulated to obtain a spectrum with a good signal-to-noise ratio, particularly for the quaternary carbons.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound are relatively simple due to the molecule's symmetry. The presence of a C₂ axis of symmetry renders the two methyl groups and the two aromatic protons chemically equivalent.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound in CDCl₃ exhibits two distinct signals.

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
Pyrazine-H (H5, H6)8.27Singlet2H
Methyl-H (-CH₃)2.53 - 2.54Singlet6H

Table 1: ¹H NMR spectral data for this compound in CDCl₃.[1][2]

¹³C NMR Spectral Data Summary

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows three distinct signals, corresponding to the three unique carbon environments in the molecule.

Signal AssignmentChemical Shift (δ) ppm
Pyrazine-C (C2, C3)152.62
Pyrazine-CH (C5, C6)141.33
Methyl-C (-CH₃)21.97

Table 2: ¹³C NMR spectral data for this compound in CDCl₃.[1]

Structural Elucidation and Spectral Interpretation

The symmetry of this compound is the key to interpreting its NMR spectra. The molecule has a plane of symmetry that bisects the C2-C3 and N1-N4 bonds, making the two methyl groups and the two ring protons equivalent.

Figure 1: Correlation of this compound structure with its ¹H and ¹³C NMR signals.

The downfield chemical shift of the pyrazine protons (8.27 ppm) is characteristic of protons attached to an electron-deficient aromatic ring. The nitrogen atoms withdraw electron density from the ring, deshielding the attached protons. The upfield chemical shift of the methyl protons (2.54 ppm) is typical for methyl groups attached to an aromatic system.

In the ¹³C NMR spectrum, the quaternary carbons (C2 and C3) to which the methyl groups are attached appear at the most downfield position (152.62 ppm) due to the substitution effect and the direct attachment to the electronegative nitrogen atoms. The protonated ring carbons (C5 and C6) resonate at 141.33 ppm. The methyl carbons give a signal in the aliphatic region at 21.97 ppm.

This comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, supported by detailed experimental protocols and clear data presentation, serves as a valuable resource for its identification and characterization in various scientific and industrial applications.

References

Microbial Sources for 2,3-Dimethylpyrazine Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of microbial sources for the production of 2,3-dimethylpyrazine, a key flavor and fragrance compound with potential applications in the pharmaceutical industry. It delves into the core aspects of microbial synthesis, including producing organisms, biosynthetic pathways, quantitative production data, and detailed experimental protocols.

Introduction to this compound and its Microbial Synthesis

This compound is a nitrogen-containing heterocyclic compound naturally found in a variety of roasted, fermented, and aged foods, contributing to their characteristic nutty, cocoa-like, and roasted aromas. Beyond its role as a flavor and fragrance agent, this compound and other alkylpyrazines are being explored for their biological activities. Microbial fermentation presents a green and sustainable alternative to chemical synthesis for producing this compound, offering the potential for cost-effective and environmentally friendly manufacturing processes.

A variety of microorganisms, including bacteria and fungi, have been identified as producers of this compound. Research has focused on both native producers and metabolically engineered strains to enhance production yields. Key microbial genera in this field include Bacillus, Corynebacterium, Lactococcus, and engineered Escherichia coli.

Key Microbial Producers of this compound

Several microorganisms have been investigated for their ability to produce this compound. The following sections summarize the key producers and the available quantitative data on their production capabilities.

Bacillus subtilis

Bacillus subtilis, a gram-positive bacterium generally recognized as safe (GRAS), is a well-documented producer of various alkylpyrazines, including this compound. Strains of B. subtilis isolated from fermented foods like natto (fermented soybeans) have shown a natural ability to synthesize this compound.

Table 1: Production of this compound by Bacillus subtilis

StrainPrecursors AddedCulture ConditionsThis compound TiterReference
B. subtilis BcP4 (isolated from natto)L-threonine, AcetoinNot specified680.4 ± 38.6 µg/L[1]
B. subtilis (general)L-threonine (50 g/L), Acetoin (60 g/L)28 °C, pH 7.2Various alkylpyrazines produced[2]
Corynebacterium glutamicum

Corynebacterium glutamicum is an industrially important bacterium widely used for the large-scale production of amino acids. Wild-type strains produce low levels of pyrazines, but metabolic engineering has significantly enhanced their production capabilities, particularly for tetramethylpyrazine, with implications for the synthesis of other alkylpyrazines like this compound.

Table 2: Production of Alkylpyrazines by Engineered Corynebacterium glutamicum

StrainGenetic ModificationsCulture MediumProductTiterReference
C. glutamicum ATCC13032Overexpression of acetolactate synthase and α-acetolactate decarboxylase from Lactococcus lactisCGXII minimal medium with 40 g/L glucose2,3,5,6-Tetramethylpyrazine~0.8 g/L[3][4]
Engineered C. glutamicumNot specifiedOptimized CGXII medium with 80 g/L glucose and 11.9 g/L urea2,3,5,6-Tetramethylpyrazineup to 3.56 g/L[5]
Engineered C. glutamicumPathway variant with S. aureus Mk and HmgRNot specified2,3,5,6-Tetramethylpyrazine2.2 g/L
Engineered C. glutamicumPathway variant with C. kroppenstedtii Mk and HmgRNot specified2,3,5,6-Tetramethylpyrazine5 g/L

Note: While these studies focus on tetramethylpyrazine, the methodologies and engineered pathways are highly relevant for the production of this compound, which shares common precursors.

Engineered Escherichia coli

Escherichia coli is a versatile host for metabolic engineering due to its well-characterized genetics and rapid growth. Researchers have successfully engineered E. coli to produce 2,5-dimethylpyrazine, a close isomer of this compound, demonstrating the potential of this platform for targeted pyrazine synthesis.

Table 3: Production of 2,5-Dimethylpyrazine by Engineered Escherichia coli

StrainGenetic ModificationsSubstrate2,5-Dimethylpyrazine TiterReference
Engineered E. coli BL21(DE3)Overexpression of EcTDH, EhNOX, ScAAO, and EcSstTL-threonine (14 g/L)2897.30 mg/L
Engineered E. coli D19Optimized l-threonine pathway and cofactor regenerationGlucose3.1 g/L
Other Potential Microbial Sources
  • Lactococcus lactis : This lactic acid bacterium, widely used in the dairy industry, is known to produce various flavor compounds, including pyrazines. However, detailed quantitative data for this compound production is limited.

Biosynthetic Pathways of this compound

The microbial biosynthesis of this compound and other short-chain alkylpyrazines is believed to primarily proceed through the condensation of α-aminoketone intermediates derived from amino acid metabolism.

The Acetoin-Based Pathway

The most commonly cited pathway for the formation of 2,3,5,6-tetramethylpyrazine, which can be adapted for this compound, involves the precursor acetoin (3-hydroxy-2-butanone). Acetoin is a metabolite derived from pyruvate. Two molecules of an amino donor (e.g., ammonia) react with two molecules of a dicarbonyl compound, which can be derived from acetoin, to form a dihydropyrazine intermediate. This intermediate is then oxidized to form the stable pyrazine ring.

The L-Threonine-Based Pathway

L-threonine is a key precursor for the synthesis of 2,5-dimethylpyrazine and is also implicated in the formation of other dimethylpyrazines. The pathway involves the following key steps:

  • Conversion of L-threonine to L-2-amino-acetoacetate : This reaction is catalyzed by the enzyme L-threonine-3-dehydrogenase (TDH) .

  • Decarboxylation to Aminoacetone : L-2-amino-acetoacetate is unstable and spontaneously decarboxylates to form aminoacetone.

  • Dimerization and Cyclization : Two molecules of aminoacetone condense to form a dihydropyrazine intermediate.

  • Oxidation : The dihydropyrazine intermediate is oxidized to form the aromatic 2,5-dimethylpyrazine. This final step is often a non-enzymatic, pH-dependent reaction.

A similar pathway involving the condensation of two molecules of 2-aminopropanal, which can be derived from the Strecker degradation of alanine, could lead to the formation of this compound.

Biosynthesis_of_Dimethylpyrazine cluster_threonine L-Threonine Pathway cluster_acetoin Acetoin Pathway L-Threonine L-Threonine L-2-Amino-acetoacetate L-2-Amino-acetoacetate L-Threonine->L-2-Amino-acetoacetate L-Threonine-3-dehydrogenase (TDH) Aminoacetone Aminoacetone L-2-Amino-acetoacetate->Aminoacetone Spontaneous Decarboxylation Dihydropyrazine_Intermediate_1 Dihydropyrazine Intermediate Aminoacetone->Dihydropyrazine_Intermediate_1 Dimerization & Cyclization 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Dihydropyrazine_Intermediate_1->2,5-Dimethylpyrazine Oxidation (non-enzymatic) Pyruvate Pyruvate Acetoin Acetoin Pyruvate->Acetoin Dicarbonyl_Compound Dicarbonyl Compound Acetoin->Dicarbonyl_Compound Dihydropyrazine_Intermediate_2 Dihydropyrazine Intermediate Dicarbonyl_Compound->Dihydropyrazine_Intermediate_2 Alkylpyrazine This compound or 2,3,5,6-Tetramethylpyrazine Dihydropyrazine_Intermediate_2->Alkylpyrazine Oxidation Ammonia Ammonia Ammonia->Dihydropyrazine_Intermediate_2

Biosynthetic pathways for alkylpyrazines.

Experimental Protocols

This section outlines generalized experimental methodologies for the microbial production and analysis of this compound. Specific parameters may require optimization depending on the microbial strain and experimental goals.

Microbial Cultivation and Fermentation

A typical workflow for microbial production of this compound involves inoculum preparation, fermentation, and product extraction and analysis.

Experimental_Workflow Inoculum_Preparation Inoculum Preparation (e.g., overnight culture) Fermentation Fermentation (Shake flask or Bioreactor) Inoculum_Preparation->Fermentation Sampling Periodic Sampling for OD, pH, and Product Titer Fermentation->Sampling Induction Induction of Gene Expression (e.g., IPTG for engineered strains) Induction->Fermentation Precursor_Feeding Precursor Feeding (e.g., L-threonine, Acetoin) Precursor_Feeding->Fermentation Harvesting Harvesting of Culture Broth (Centrifugation) Sampling->Harvesting Extraction Extraction of this compound (e.g., Liquid-Liquid Extraction) Harvesting->Extraction Analysis Quantification by GC-MS Extraction->Analysis

General experimental workflow for microbial production.

4.1.1. Media Composition

  • Bacillus subtilis : Luria-Bertani (LB) medium is commonly used for initial growth. For production, a defined medium supplemented with precursors like L-threonine and acetoin can be employed.

  • Corynebacterium glutamicum : CGXII minimal medium is a common choice. A typical composition includes:

    • Glucose (20-80 g/L)

    • (NH₄)₂SO₄ (20 g/L)

    • Urea (5 g/L, can be optimized)

    • KH₂PO₄ (1 g/L)

    • K₂HPO₄ (1 g/L)

    • MgSO₄·7H₂O (0.25 g/L)

    • Trace elements and vitamins

  • Escherichia coli : LB medium for growth, and a defined medium like M9 for production, often supplemented with glucose and L-threonine.

4.1.2. Fermentation Conditions

  • Temperature : Typically between 30°C and 37°C.

  • pH : Maintained between 6.0 and 8.0, often controlled with NaOH or HCl in bioreactors.

  • Aeration : Shake flask cultures are typically agitated at 200-250 rpm. In bioreactors, the dissolved oxygen level is a critical parameter to be controlled.

  • Induction : For engineered strains with inducible promoters (e.g., lac promoter), Isopropyl β-D-1-thiogalactopyranoside (IPTG) is commonly added at a concentration of 0.1-1 mM during the exponential growth phase.

Extraction of this compound

Due to its volatile nature, this compound is typically extracted from the fermentation broth using one of the following methods:

  • Liquid-Liquid Extraction (LLE) : This is a common method where an organic solvent immiscible with water is used to extract the pyrazine. Dichloromethane or ethyl acetate are frequently used solvents. The extraction is typically performed multiple times to ensure high recovery.

  • Solid-Phase Microextraction (SPME) : A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in the liquid sample. The adsorbed analytes are then thermally desorbed in the injector of a gas chromatograph.

  • Distillation : For larger scale recovery, distillation techniques can be employed to separate the volatile pyrazines from the non-volatile components of the fermentation broth.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound.

4.3.1. Sample Preparation

The organic extract obtained from LLE can be directly injected into the GC-MS. For SPME, the fiber is directly inserted into the GC inlet. An internal standard (e.g., 2-ethyl-3-methylpyrazine or a deuterated analog) is often added to the sample before extraction for accurate quantification.

4.3.2. GC-MS Parameters

  • Column : A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas : Helium is commonly used at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature : Typically set to 250°C.

  • Oven Temperature Program : A temperature gradient is used to separate the compounds. A typical program might be:

    • Initial temperature: 40-60°C, hold for 2-5 minutes.

    • Ramp: Increase to 180-250°C at a rate of 5-10°C/min.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer : Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Conclusion and Future Outlook

The microbial production of this compound is a promising area of research with significant potential for industrial applications. Bacillus subtilis and engineered strains of Corynebacterium glutamicum and Escherichia coli have emerged as leading candidates for high-yield production. Further research should focus on optimizing fermentation conditions, developing more efficient extraction techniques, and further elucidating the enzymatic and regulatory mechanisms of pyrazine biosynthesis. The metabolic engineering strategies employed for related pyrazines, such as 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine, provide a strong foundation for the targeted overproduction of this compound. As our understanding of these microbial systems deepens, the development of robust and economically viable bioprocesses for this valuable compound is within reach.

References

The Pivotal Role of 2,3-Dimethylpyrazine in Maillard Reaction Browning: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Maillard reaction, a cornerstone of food chemistry and a significant process in various biological systems, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino compounds. This reaction is responsible for the desirable color, aroma, and flavor of cooked foods. Among the myriad of compounds generated, pyrazines are a critical class of heterocyclic aromatic compounds that contribute significantly to the characteristic nutty, roasted, and toasted aromas. This technical guide provides an in-depth exploration of the role of a key pyrazine, 2,3-dimethylpyrazine, in the Maillard reaction, with a focus on its formation, quantification, and contribution to the overall browning process.

Formation and Significance of this compound

This compound is a prominent volatile compound formed during the Maillard reaction, imparting characteristic nutty and roasted flavor notes to a wide range of thermally processed foods, including coffee, cocoa, baked goods, and roasted nuts.[1] Its formation is intricately linked to the availability of specific precursors and the prevailing reaction conditions.

The generally accepted mechanism for pyrazine formation involves the interaction of α-dicarbonyl compounds, such as glyoxal and methylglyoxal (formed from sugar degradation), with amino acids.[2] The Strecker degradation of an amino acid by a dicarbonyl compound yields an α-aminoketone, a crucial intermediate. The self-condensation of two α-aminoketone molecules or their condensation with other carbonyl compounds leads to the formation of a dihydropyrazine ring, which is subsequently oxidized to the corresponding aromatic pyrazine.[2][3]

The structure of the resulting pyrazine is determined by the nature of the precursor α-dicarbonyls and amino acids. The formation of this compound specifically arises from the condensation of two molecules of aminoacetone, which is derived from the Strecker degradation of amino acids like alanine with dicarbonyls such as diacetyl (2,3-butanedione).

Quantitative Analysis of this compound Formation

The yield of this compound is highly dependent on several factors, including the type of amino acid and sugar, their molar ratio, reaction temperature, time, and pH. Understanding these quantitative relationships is crucial for controlling and optimizing the Maillard reaction in various applications.

Data Presentation

The following tables summarize quantitative data on the formation of this compound and other pyrazines under different experimental conditions, compiled from various model system studies.

Table 1: Effect of Amino Acid Type on Pyrazine Formation in a Glucose Model System

Amino AcidThis compound (µg/g)2,5-Dimethylpyrazine (µg/g)2,6-Dimethylpyrazine (µg/g)Trimethylpyrazine (µg/g)Total Pyrazines (µg/g)Reference
Arginine-Lysine Dipeptide-High-High13.12[4]
Histidine-Lysine Dipeptide-High-High5.54
Lysine-Arginine Dipeptide-High-High-
Lysine-Histidine Dipeptide-High-High-

Note: Specific quantitative data for this compound was not always provided in comparison to other isomers. "High" indicates it was a major pyrazine detected.

Table 2: Influence of Reaction Conditions on Pyrazine Formation

ParameterConditionEffect on this compound and other PyrazinesReference
Temperature Increased from 150°C to 270°CSignificant increase in pyrazine formation with temperature.
pH Increased from 4 to 9Significantly increased the formation of dimethylpyrazine isomers.
Sugar Type Rhamnose vs. High-Fructose Corn SyrupRhamnose produced a higher yield of total pyrazines.
Precursor Type Dipeptides vs. Free Amino AcidsDipeptide models generally produce higher amounts of pyrazines, particularly 2,5(6)-dimethylpyrazine and trimethylpyrazine.

Experimental Protocols

Accurate quantification of this compound in complex matrices requires robust analytical methodologies. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.

Detailed Methodology for HS-SPME-GC-MS Analysis of Pyrazines

This protocol is a composite based on methodologies described in the literature.

1. Sample Preparation:

  • For liquid samples (e.g., Maillard reaction model solutions), transfer a known volume (e.g., 5-10 mL) into a 20 mL headspace vial.

  • For solid or semi-solid samples, weigh a known amount (e.g., 1-5 g) into a headspace vial.

  • Add a saturated solution of NaCl to enhance the release of volatile compounds into the headspace.

  • Add a known amount of an internal standard (e.g., 2-methyl-3-heptylpyrazine or deuterated pyrazine analogs) for accurate quantification.

  • Adjust the pH of the sample to a neutral or slightly alkaline value (e.g., pH 7-8) with NaOH to facilitate pyrazine extraction.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used and shows high extraction efficiency for pyrazines.

  • Equilibration: Equilibrate the sample vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation to allow volatiles to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the equilibration temperature to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the hot injection port of the GC (e.g., 250°C) for thermal desorption of the analytes for a specified time (e.g., 3-5 minutes).

  • Gas Chromatography:

    • Column: Use a mid-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2-5 min), ramps up to a higher temperature (e.g., 150-180°C at 3-5°C/min), and then ramps up to a final temperature (e.g., 240-280°C at 10-15°C/min, hold for 5-10 min).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

    • Quantification: Quantify by integrating the peak area of a characteristic ion and comparing it to the internal standard's peak area, using a calibration curve generated from standards of known concentrations.

Role in Maillard Reaction Browning

The term "browning" in the Maillard reaction refers to the formation of high molecular weight, nitrogen-containing polymers known as melanoidins. These complex and heterogeneous structures are responsible for the characteristic brown color of many cooked foods.

While the primary role of this compound is as a potent aroma compound, its relationship with melanoidin formation is an area of ongoing research. The formation of pyrazines occurs in the intermediate to late stages of the Maillard reaction, concurrently with the polymerization reactions that lead to melanoidins.

It is proposed that low molecular weight heterocyclic compounds, including pyrazines, can be incorporated into the melanoidin structure. Thermal degradation studies of melanoidins have detected the release of pyrazines, suggesting they may be structural components or are entrapped within the polymer matrix. The incorporation of these nitrogen-containing rings could contribute to the overall nitrogen content and the chromophoric properties of the melanoidins. However, the precise mechanisms and the extent to which this compound is integrated into the melanoidin backbone are still not fully elucidated, with furan and pyrrole rings being more commonly identified as core structural units.

Visualizing Reaction Pathways and Workflows

Diagrams created using the DOT language provide a clear visualization of the complex processes involved.

Formation Pathway of this compound

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reducing_Sugar Reducing Sugar (e.g., Glucose) Dicarbonyl α-Dicarbonyl (e.g., Diacetyl) Reducing_Sugar->Dicarbonyl Sugar Degradation Amino_Acid Amino Acid (e.g., Alanine) Strecker_Aldehyde Strecker Aldehyde Amino_Acid->Strecker_Aldehyde Strecker Degradation Aminoketone α-Aminoketone (Aminoacetone) Dicarbonyl->Aminoketone Strecker Degradation Amino Acid Dihydropyrazine Dihydropyrazine Intermediate Aminoketone->Dihydropyrazine Condensation (x2) Dimethylpyrazine This compound Dihydropyrazine->Dimethylpyrazine Oxidation

Caption: Formation pathway of this compound via the Maillard reaction.

Experimental Workflow for Pyrazine Analysis

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample (Model Reaction or Food) Vial Headspace Vial Sample->Vial Spiking Internal Standard Spiking Vial->Spiking pH_Adjustment pH Adjustment Spiking->pH_Adjustment Equilibration Equilibration (Heating & Agitation) pH_Adjustment->Equilibration SPME HS-SPME Extraction Equilibration->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Processing GCMS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound is a pivotal compound in the Maillard reaction, primarily shaping the desirable nutty and roasted flavor profiles of thermally processed foods. Its formation is a complex interplay of precursor availability and reaction conditions such as temperature and pH. While its role as an aromatic compound is well-established, its direct contribution to the browning process through incorporation into melanoidin structures is an area that warrants further investigation. The methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound, enabling researchers to better understand and control its formation in both food and biological systems.

References

2,3-Dimethylpyrazine: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyrazine, a readily available and versatile heterocyclic compound, has emerged as a valuable building block in modern organic synthesis. Its unique electronic properties and multiple reactive sites allow for a diverse range of chemical transformations, making it an attractive scaffold for the construction of complex molecules with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2] This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and its application in the development of bioactive compounds.

Core Reactions and Methodologies

The reactivity of the this compound core is centered around the pyrazine ring and the two methyl substituents. The nitrogen atoms in the pyrazine ring decrease the electron density, making the ring susceptible to nucleophilic substitution on halogenated derivatives and facilitating metal-catalyzed cross-coupling reactions. The methyl groups, on the other hand, are amenable to oxidation and halogenation, providing handles for further functionalization.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the condensation of ethylenediamine with 2,3-butanedione (diacetyl), followed by an oxidation step.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethylenediamine

  • 2,3-Butanedione (Diacetyl)

  • Ethanol (95%)

  • Potassium Hydroxide (KOH)

  • Metal Oxide Catalyst (e.g., MnO₂)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add ethylenediamine and 95% ethanol.

  • Cool the mixture to 0°C with stirring.

  • Slowly add a solution of 2,3-butanedione in 95% ethanol dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, heat the mixture to reflux for 30 minutes.

  • Cool the solution slightly and add potassium hydroxide and a metal oxide catalyst.

  • Heat the mixture to reflux again and stir for 18 hours.

  • After cooling to room temperature, filter off the catalyst.

  • Distill the filtrate to recover the ethanol.

  • Extract the residue with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product, 2,3-dimethyl-5,6-dihydropyrazine, is then dehydrogenated. A simple method involves dissolving the dihydropyrazine in ethanol, adding potassium hydroxide, and bubbling air through the heated solution (50-75°C) for 5-10 hours.[3]

  • Purify the final product, this compound, by vacuum distillation, collecting the fraction at 75-78°C.[4]

Oxidation of Methyl Groups

The methyl groups of this compound can be oxidized to carboxylic acids, which are valuable intermediates for the synthesis of amides and esters. Oxidation of both methyl groups to form 2,3-pyrazinedicarboxylic acid is a common transformation.

Experimental Protocol: Oxidation of this compound to 2,3-Pyrazinedicarboxylic Acid

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Water

  • Hydrochloric Acid (HCl)

  • Acetone

Procedure:

This reaction is typically performed on a quinoxaline precursor which is then cleaved to the desired dicarboxylic acid. The direct oxidation of this compound with strong oxidizing agents like KMnO₄ can lead to ring degradation. A more controlled approach involves the oxidation of quinoxaline.

  • Prepare a saturated aqueous solution of potassium permanganate.

  • In a large three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve quinoxaline in hot water (approx. 90°C).

  • With vigorous stirring, add the potassium permanganate solution dropwise at a rate that maintains a gentle reflux. This addition typically takes about 1.5 hours.

  • After the addition is complete, cool the reaction mixture and filter the manganese dioxide precipitate.

  • Wash the manganese dioxide cake with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Carefully acidify the concentrated solution with concentrated hydrochloric acid.

  • Continue to evaporate the solution under reduced pressure until a solid cake of potassium chloride and 2,3-pyrazinedicarboxylic acid remains.

  • Extract the solid residue with boiling acetone.

  • Filter the hot acetone solution and concentrate to obtain the crude 2,3-pyrazinedicarboxylic acid.

  • Recrystallize the crude product from acetone to yield pure 2,3-pyrazinedicarboxylic acid. The yield is typically 75-77%.[5]

Halogenation of Methyl Groups

Selective halogenation of the methyl groups provides key intermediates for subsequent nucleophilic substitution and cross-coupling reactions. Free radical bromination using N-bromosuccinimide (NBS) is a common method to introduce a bromine atom onto one of the methyl groups.

Experimental Protocol: Benzylic Bromination of this compound

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile

  • Radical initiator (e.g., AIBN or light)

Procedure:

  • In a round-bottom flask, dissolve this compound in CCl₄.

  • Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux or irradiate with a suitable light source to initiate the reaction. The reaction proceeds via a free radical chain mechanism.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(bromomethyl)-3-methylpyrazine.

  • Purify the product by column chromatography or distillation.

Metal-Catalyzed Cross-Coupling Reactions

Halogenated this compound derivatives are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions on Pyrazine Scaffolds

Reaction NameCoupling PartnersCatalyst/Ligand System (Examples)Key Features
Suzuki-Miyaura Coupling Aryl/vinyl halide + Aryl/vinyl boronic acid or esterPd(PPh₃)₄, Pd(OAc)₂/SPhos, Pd₂(dba)₃/phosphite ligandsHigh functional group tolerance; mild reaction conditions.
Negishi Coupling Aryl/vinyl halide + Organozinc reagentPd(P(t-Bu)₃)₂, Pd₂(dba)₃/XPhos, Ni(acac)₂High reactivity of organozinc reagents; tolerates a wide range of functional groups.
Stille Coupling Aryl/vinyl halide + Organostannane reagentPd(PPh₃)₄, Pd₂(dba)₃/AsPh₃Tolerant of a wide range of functional groups; toxicity of tin reagents is a drawback.
Sonogashira Coupling Aryl/vinyl halide + Terminal alkynePdCl₂(PPh₃)₂/CuI, Amine baseEfficient method for the synthesis of aryl and vinyl alkynes.
Buchwald-Hartwig Amination Aryl halide + AminePd₂(dba)₃/BINAP, Pd(OAc)₂/XantphosVersatile method for the formation of C-N bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-methylpyrazine

Materials:

  • 2-Bromo-3-methylpyrazine

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried reaction vessel, add 2-bromo-3-methylpyrazine, the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Drug Discovery and Development

The pyrazine scaffold is a prominent feature in a multitude of biologically active compounds, including several approved drugs and clinical candidates. This compound serves as a key starting material for the synthesis of various classes of therapeutic agents.

Kinase Inhibitors

A significant number of pyrazine-based molecules act as kinase inhibitors by competing with ATP for binding to the kinase active site. These inhibitors are crucial in cancer therapy and for treating inflammatory diseases.

  • Janus Kinase (JAK) Inhibitors: Pyrazine-containing compounds have been developed as potent inhibitors of JAKs, which are key components of signaling pathways for numerous cytokines and growth factors. For example, Upadacitinib, a selective JAK1 inhibitor, features a fused pyrazine ring system.

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K signaling pathway is frequently dysregulated in cancer. Several pyrazine derivatives have been synthesized and evaluated as PI3K inhibitors.

  • p38 MAP Kinase Inhibitors: p38 Mitogen-Activated Protein (MAP) kinases are involved in inflammatory responses. Pyrazine-based compounds have been explored as inhibitors of this pathway for the treatment of inflammatory diseases.

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Pyrazinamide Analogues

Pyrazinamide is a first-line medication for the treatment of tuberculosis. This compound can be a starting point for the synthesis of various pyrazinamide analogues with potential antitubercular activity. The synthesis typically involves the oxidation of one of the methyl groups to a carboxylic acid, followed by amidation.

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// Edges start -> oxidation; oxidation -> acid; acid -> activation; activation -> acyl_chloride; acyl_chloride -> amidation; amidation -> product; } .dot Caption: General workflow for the synthesis of pyrazinamide analogues.

Summary of Quantitative Data

Table 2: Representative Yields for Key Transformations

Starting MaterialReactionReagents and ConditionsProductYield (%)
Ethylenediamine, 2,3-ButanedioneCondensation/Dehydrogenation1. EtOH, 0°C to reflux; 2. KOH, MnO₂, reflux; 3. Air, KOH, EtOH, 65°CThis compoundGood
QuinoxalineOxidationKMnO₄, H₂O, 90°C, then HCl2,3-Pyrazinedicarboxylic acid75-77
This compoundBenzylic BrominationNBS, AIBN, CCl₄, reflux2-(Bromomethyl)-3-methylpyrazineModerate to Good
2-Bromo-3-methylpyrazineSuzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C2-Methyl-3-phenylpyrazineVaries (typically >70)

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its rich chemistry allows for the efficient construction of a wide array of functionalized pyrazine derivatives. The ability to perform selective transformations on both the pyrazine ring and the methyl substituents, particularly through modern metal-catalyzed cross-coupling reactions, has cemented its importance in the synthesis of complex organic molecules. As demonstrated by its application in the development of potent kinase inhibitors and other bioactive compounds, this compound will undoubtedly continue to be a key scaffold in the future of drug discovery and materials science. This guide provides a foundational understanding and practical methodologies for harnessing the synthetic potential of this important heterocyclic compound.

References

Thermochemistry data for 2,3-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermochemistry of 2,3-Dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data available for this compound (C₆H₈N₂). The information is presented in a structured format to facilitate its use in research, drug development, and other scientific applications. This document includes quantitative thermochemical data, detailed experimental protocols for the cited measurements, and a visualization of the experimental workflow.

Core Thermochemical Data

This compound is a heterocyclic aromatic organic compound with a pyrazine ring substituted with two methyl groups. Its thermochemical properties are crucial for understanding its stability, reactivity, and behavior in various chemical processes.

Data Presentation

The experimentally determined thermochemical data for this compound at 298.15 K (25 °C) are summarized in the tables below.

Table 1: Molar Enthalpy of Formation of this compound

PhaseMolar Enthalpy of Formation (ΔfH°m)MethodReference
Gas (g)126.0 ± 1.6 kJ/molCombustion Calorimetry & Calvet Microcalorimetry[Ribeiro da Silva et al., 1996]
Liquid (l)75.3 ± 1.5 kJ/molStatic-Bomb Combustion Calorimetry[Ribeiro da Silva et al., 1996]

Table 2: Molar Enthalpy of Vaporization of this compound

ParameterValueMethodReference
Molar Enthalpy of Vaporization (ΔvapH°m)50.7 ± 0.5 kJ/molCalvet Microcalorimetry[Ribeiro da Silva et al., 1996]

Experimental Protocols

The thermochemical data presented in this guide were determined using well-established calorimetric techniques. The following sections detail the methodologies employed in the key experiments cited.

Static-Bomb Combustion Calorimetry

The standard molar enthalpy of formation of liquid this compound was determined using static-bomb combustion calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume container, the "bomb."

Methodology:

  • Sample Preparation: A precisely weighed sample of liquid this compound is encapsulated in a container of known low combustibility.

  • Bomb Assembly: The sample is placed in a platinum crucible within a stainless steel bomb. A known amount of water is added to the bomb to ensure that the final products are in a well-defined state. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 3 MPa).

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter, which is a container of water with a known heat capacity. The calorimeter is equipped with a high-precision thermometer and a stirrer to ensure uniform temperature distribution.

  • Combustion: The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample. The complete combustion of the organic compound results in the formation of carbon dioxide, water, and dinitrogen gas.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored before, during, and after the combustion reaction. The temperature rise is carefully measured to determine the amount of heat released.

  • Data Analysis: The gross heat released during the combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (bomb, water, etc.). Corrections are applied for the heat of combustion of the fuse wire and any side reactions, such as the formation of nitric acid.

  • Calculation of Enthalpy of Formation: The standard molar enthalpy of combustion is calculated from the corrected heat of combustion. The standard molar enthalpy of formation of the compound is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Calvet Microcalorimetry

The standard molar enthalpy of vaporization of this compound was determined using a Calvet microcalorimeter. This technique is a type of heat-flux calorimetry that measures the heat flow associated with a phase transition.

Methodology:

  • Sample Introduction: A small, accurately weighed sample of this compound is introduced into a sample cell within the Calvet microcalorimeter.

  • Isothermal Measurement: The calorimeter is maintained at a constant temperature (isothermal). The vaporization of the liquid sample is induced, typically by reducing the pressure above the sample.

  • Heat Flow Detection: As the liquid vaporizes, it absorbs heat from its surroundings. This heat flow is detected by a series of thermocouples that surround the sample cell, generating a voltage signal that is proportional to the heat flux.

  • Signal Integration: The voltage signal is recorded over time, and the area under the resulting peak is integrated to determine the total heat absorbed during the vaporization process.

  • Calibration: The calorimeter is calibrated by supplying a known amount of electrical energy and measuring the corresponding signal. This allows for the conversion of the integrated signal from the sample's vaporization into an accurate enthalpy value.

  • Calculation of Enthalpy of Vaporization: The molar enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the standard molar enthalpy of formation of a liquid organic compound, such as this compound, using the described calorimetric methods.

experimental_workflow cluster_combustion Static-Bomb Combustion Calorimetry cluster_vaporization Calvet Microcalorimetry cluster_derivation Derivation of Enthalpies of Formation sample_prep_c Sample Preparation (Liquid 2,3-DMP) bomb_assembly Bomb Assembly & Pressurization (with O2) sample_prep_c->bomb_assembly combustion Ignition & Combustion bomb_assembly->combustion temp_measurement_c Temperature Measurement combustion->temp_measurement_c data_analysis_c Data Analysis & Corrections temp_measurement_c->data_analysis_c enthalpy_combustion Calculate Enthalpy of Combustion (ΔcH°m) data_analysis_c->enthalpy_combustion enthalpy_formation_liquid Derive Liquid Phase Enthalpy of Formation (ΔfH°m(l)) enthalpy_combustion->enthalpy_formation_liquid Hess's Law sample_prep_v Sample Preparation (Liquid 2,3-DMP) vaporization Isothermal Vaporization sample_prep_v->vaporization heat_flow_measurement Heat Flow Measurement vaporization->heat_flow_measurement data_analysis_v Data Analysis & Calibration heat_flow_measurement->data_analysis_v enthalpy_vaporization Calculate Enthalpy of Vaporization (ΔvapH°m) data_analysis_v->enthalpy_vaporization enthalpy_formation_gas Derive Gas Phase Enthalpy of Formation (ΔfH°m(g)) enthalpy_vaporization->enthalpy_formation_gas enthalpy_formation_liquid->enthalpy_formation_gas

Caption: Experimental workflow for determining thermochemical data.

2,3-Dimethylpyrazine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2,3-Dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic organic compound that is a key contributor to the flavor and aroma of a wide variety of roasted, baked, and fermented foods.[1][2] Beyond its significant role in the food and fragrance industries, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, analytical techniques, and applications, with a focus on its relevance to research and development.

Chemical Identity and Properties

This compound, a member of the pyrazine class of compounds, is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 5910-89-4
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
IUPAC Name This compound
EC Number 227-630-0
FEMA Number 3271

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless to pale yellow liquid
Odor Roasted, nutty, chocolate, green grass
Melting Point 11-13 °C
Boiling Point 156 °C
Density 1.011 g/mL at 25 °C
Flash Point 130 °F
Refractive Index n20/D 1.507
Solubility Soluble in water, organic solvents, and oils

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and biological routes. Industrial production has traditionally relied on high-temperature vapor-phase reactions, but more recent methods focus on liquid-phase synthesis under milder conditions.

Chemical Synthesis

A common laboratory and potential industrial synthesis involves the condensation of a diamine with a dicarbonyl compound.

Experimental Protocol: Synthesis from Ethylenediamine and Diacetyl (Butanedione)

This protocol is based on a method described for the synthesis of pyrazines.

  • Reaction Setup: Equip a reaction vessel with a stirrer, reflux condenser, and a thermometer.

  • Initial Cooling: Add ethylenediamine and 95% ethanol to the reaction vessel. While stirring, cool the mixture to 0°C.

  • Reagent Addition: Slowly add a solution of diacetyl (butanedione) dissolved in 95% ethanol dropwise to the cooled mixture, maintaining the temperature.

  • Initial Reflux: After the addition is complete, heat the solution and allow it to reflux for 30 minutes.

  • Dehydrogenation: Cool the solution slightly and add potassium hydroxide and a metal oxide catalyst. Heat the mixture to reflux and maintain for 18 hours with continuous stirring. This step facilitates the dehydrogenation of the dihydropyrazine intermediate to form this compound.

  • Work-up:

    • Cool the reaction mixture and filter to remove the catalyst.

    • Distill the filtrate to recover the ethanol.

    • Extract the residue with diethyl ether.

    • Dry the ether extract with anhydrous sodium sulfate.

  • Purification: Filter the dried solution and remove the solvent. The crude product is then purified by reduced pressure distillation, collecting the fraction at 75-78°C.

Logical Workflow for Chemical Synthesis

cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product A Ethylenediamine C Condensation in Ethanol (0°C, then reflux) A->C B Diacetyl (Butanedione) B->C D Dehydrogenation (KOH, Metal Oxide Catalyst, Reflux) C->D Intermediate: 2,3-Dimethyl-5,6-dihydropyrazine E Extraction with Diethyl Ether D->E F Reduced Pressure Distillation E->F G This compound F->G

Caption: Chemical synthesis workflow for this compound.

Biosynthesis

Certain microorganisms, notably Bacillus subtilis, are capable of producing alkylpyrazines, including this compound, through metabolic pathways. This biosynthetic route is an area of active research, offering a "green" alternative to chemical synthesis. The biosynthesis in B. subtilis can involve precursors such as L-threonine and acetoin.

Analytical Methodologies

The identification and quantification of this compound in various matrices, from food products to pharmaceutical preparations, require robust analytical techniques.

Table 3: Key Analytical Techniques for this compound

TechniqueDescription
Gas Chromatography-Mass Spectrometry (GC-MS) The most common method for the analysis of volatile pyrazines. It provides excellent separation and definitive identification based on mass spectra and retention times.
High-Performance Liquid Chromatography (HPLC) Used for the separation and quantification of pyrazines, particularly when derivatization is not desired. Reversed-phase columns (e.g., C18) with acetonitrile/water or methanol/water mobile phases are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy A powerful tool for the unambiguous structural elucidation of pyrazines and their impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: GC-MS Analysis of Volatile Pyrazines

This is a general protocol for the analysis of pyrazine impurities in a drug substance.

  • Sample Preparation (Headspace Analysis):

    • Accurately weigh the sample (e.g., drug substance) and place it into a headspace vial.

    • Dissolve the sample in a suitable solvent.

    • Seal the vial and place it in the headspace autosampler for incubation at a defined temperature and time to allow volatile compounds to partition into the headspace.

  • GC-MS Instrumentation and Conditions:

    • GC Column: Use a polar capillary column (e.g., DB-WAX) suitable for separating volatile compounds.

    • Oven Temperature Program: An example program starts at 90°C (hold for 2 min), then ramps to 240°C at 15°C/min, and holds for 10 minutes.

    • Injector Temperature: Set to 230°C.

    • Carrier Gas: Helium.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: Scan a mass range appropriate for detecting the target pyrazines and their fragments (e.g., m/z 40-400).

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.

    • Quantify using a calibration curve prepared from standards of known concentrations.

Applications in Research and Drug Development

While widely known as a flavoring agent, the pyrazine ring is a significant scaffold in medicinal chemistry.

  • Pharmaceutical Intermediate: this compound serves as a building block for more complex molecules with potential therapeutic activity. The pyrazine core is present in numerous approved drugs with diverse pharmacological actions, including antimycobacterial and antibacterial agents.

  • Cancer Research: Pyrazine derivatives have been extensively studied for their potential as anticancer agents, with some compounds showing significant inhibitory effects on human cancer cell lines. They often function as kinase inhibitors.

  • Flavor Chemistry: In food science, it is studied as a key product of the Maillard reaction, which is crucial for the development of desirable flavors in cooked foods.

Applications Overview

cluster_industries Primary Applications cluster_synthesis Synthetic Utility cluster_research Research Areas A This compound B Flavor & Fragrance Industry A->B C Food Additive A->C D Chemical Synthesis A->D I Maillard Reaction Studies C->I E Pharmaceuticals D->E F Agrochemicals D->F G Specialty Chemicals D->G H Drug Discovery (e.g., Kinase Inhibitors) E->H

Caption: Key application areas for this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Table 4: Hazard and Precautionary Information

CategoryStatement
Hazard Statements H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.
Precautionary Measures P210: Keep away from heat/sparks/open flames/hot surfaces. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Despite these acute hazards, risk assessments for its use as a food additive have concluded that there is no safety concern at the low levels of intake typical for flavoring purposes.

Conclusion

This compound is a compound of significant interest due to its dual role as a potent flavor and aroma agent and a versatile chemical intermediate. For researchers in food science, its formation and stability are of primary importance. For medicinal chemists and drug development professionals, its pyrazine core represents a privileged scaffold for the design of novel therapeutics. A thorough understanding of its properties, synthesis, and analysis is essential for leveraging its full potential in both fundamental research and industrial applications.

References

The Pivotal Role of 2,3-Dimethylpyrazine in Roasted Food Aromas: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the formation, sensory impact, and analysis of a key Maillard reaction product for researchers, scientists, and drug development professionals.

2,3-Dimethylpyrazine is a volatile heterocyclic organic compound that plays a crucial role in the desirable aroma profiles of a wide variety of roasted, baked, and thermally processed foods.[1][2] Characterized by its distinct nutty, roasted, and cocoa-like aroma, this pyrazine derivative is a key product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][3] Its presence and concentration are critical in defining the characteristic flavor of products such as coffee, cocoa, nuts, and baked goods.[1] This technical guide provides a comprehensive overview of the function of this compound in roasted food aromas, including its formation pathways, sensory properties, and the analytical methodologies used for its quantification.

Sensory Properties and Flavor Contribution

This compound is renowned for its potent and multifaceted aroma profile. It is primarily described as having nutty, roasted, cocoa, coffee, caramel, and even meaty notes. The perceived aroma is concentration-dependent, and its overall contribution to the food's flavor is a result of complex interactions with other volatile compounds. The Flavor and Extract Manufacturers Association (FEMA) recognizes this compound as a flavoring substance (FEMA number 3271) with characteristic caramel, cocoa, hazelnut, peanut butter, and roasted flavor profiles.

The significance of an aroma compound in a food matrix is not solely determined by its concentration but also by its odor threshold, the lowest concentration at which it can be detected by the human olfactory system. The odor detection threshold of this compound in water has been reported to be 2,500 parts per billion (ppb).

Formation of this compound via the Maillard Reaction

The primary pathway for the formation of this compound in food is the Maillard reaction. This non-enzymatic browning reaction is initiated by the condensation of a carbonyl group of a reducing sugar with an amino group of an amino acid, peptide, or protein. The subsequent series of reactions, including rearrangements, dehydrations, and fragmentations, leads to the formation of a diverse array of flavor and color compounds, including pyrazines.

The generally accepted mechanism for pyrazine formation involves the Strecker degradation of amino acids in the presence of α-dicarbonyl compounds, which are intermediates of the Maillard reaction. The key steps leading to the formation of this compound are:

  • Formation of α-aminoketones: An amino acid reacts with an α-dicarbonyl compound (e.g., glyoxal, methylglyoxal, or diacetyl) via Strecker degradation to form a Strecker aldehyde and an α-aminoketone.

  • Condensation: Two molecules of an α-aminoketone condense to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is then oxidized to the stable aromatic pyrazine.

The specific precursors for this compound are thought to be amino acids such as alanine, which can provide the necessary carbon skeleton for the methyl groups on the pyrazine ring.

Maillard_Reaction_Pathway cluster_precursors Precursors cluster_maillard Maillard Reaction Reducing Sugars Reducing Sugars Amadori Product Amadori Product Reducing Sugars->Amadori Product Condensation Amino Acids Amino Acids Amino Acids->Amadori Product Dicarbonyls α-Dicarbonyl Intermediates Amadori Product->Dicarbonyls Degradation Aminoketones α-Aminoketones Dicarbonyls->Aminoketones Strecker Degradation (with Amino Acids) Dihydropyrazine Dihydropyrazine Aminoketones->Dihydropyrazine Condensation (2 molecules) 2_3_Dimethylpyrazine This compound Dihydropyrazine->2_3_Dimethylpyrazine Oxidation

Maillard reaction pathway for this compound formation.

Quantitative Data of this compound in Roasted Foods

The concentration of this compound in roasted foods is highly dependent on the raw materials, roasting time, and temperature. Higher roasting temperatures and longer durations generally lead to increased pyrazine formation, up to a certain point where thermal degradation may occur.

Food ProductRoasting ConditionsConcentration of this compoundReference
Cocoa Beans 140°C for 40 minNot specified individually, but total pyrazines increase with temperature.
Roasted Coffee Not specifiedAmong the lowest concentrations of the twelve alkylpyrazines analyzed.
Roasted Almonds 138°C for 28-38 minDetected in roasted almonds, but not in raw (except for 2,5-dimethylpyrazine).
Roasted Peanuts Pan-roastedConcentration not specified, but its role in the overall aroma was evaluated.

Experimental Protocols

Analysis of this compound using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used technique for the analysis of volatile and semi-volatile compounds in food matrices.

1. Sample Preparation:

  • Solid samples (e.g., roasted coffee beans, nuts) are finely ground to increase the surface area for volatile extraction.

  • A known amount of the ground sample (e.g., 1-5 g) is placed into a headspace vial.

  • An internal standard (e.g., a deuterated pyrazine) is often added for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial is sealed and equilibrated at a specific temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatiles to partition into the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is desorbed in the hot injection port of the gas chromatograph.

  • The separated compounds are then introduced into the mass spectrometer for identification and quantification.

  • GC Column: Typically a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature of around 250°C.

  • Mass Spectrometry: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350. Identification is based on comparing the mass spectra with a library (e.g., NIST, Wiley) and by comparing retention times with authentic standards.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis Grinding Grind Roasted Food Sample Vial Place in Headspace Vial Grinding->Vial Internal_Std Add Internal Standard Vial->Internal_Std Equilibration Equilibrate (e.g., 60°C, 20 min) Internal_Std->Equilibration Extraction Expose SPME Fiber (e.g., 40 min) Equilibration->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection & Identification Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Sensory_Evaluation_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_analysis Data Analysis Panel_Selection Panelist Selection & Training Sample_Prep Standardized Sample Preparation & Coding Panel_Selection->Sample_Prep Presentation Sample Presentation in Sensory Booths Sample_Prep->Presentation Sniffing Olfactory Evaluation (Sniffing) Presentation->Sniffing Rating Intensity Rating of Aroma Attributes Sniffing->Rating Data_Collection Data Collection Rating->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Sensory Profile Statistical_Analysis->Interpretation

References

Methodological & Application

Application Note: Quantification of 2,3-Dimethylpyrazine in Coffee Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethylpyrazine is a key volatile compound contributing to the characteristic nutty and roasted aroma of coffee. Its accurate quantification is crucial for quality control and the development of coffee products with desired flavor profiles. This application note details a robust method for the quantification of this compound in coffee samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope dilution assay (SIDA) is also discussed as a highly accurate quantification technique.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in coffee.

1. Sample Preparation (HS-SPME)

Headspace solid-phase microextraction is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile compounds from solid matrices.

  • Apparatus and Materials:

    • 20 mL headspace vials with magnetic screw caps and silicone septa

    • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

    • Heater and agitator (e.g., combi-PAL AOC 5000 autoinjector)

    • Ground coffee sample

  • Procedure:

    • Weigh approximately 0.5 g of the ground coffee sample directly into a 20 mL headspace vial.[1]

    • Seal the vial tightly with the screw cap.

    • Place the vial in the autosampler tray or a heating block.

    • Equilibrate the sample at 50°C for 10 minutes with agitation (e.g., 500 rpm).[1]

    • Expose the SPME fiber to the headspace of the vial at 50°C for 10 minutes to allow for the extraction of volatile compounds.[1]

    • After extraction, the fiber is immediately introduced into the GC injector for thermal desorption.

For enhanced accuracy, a Stable Isotope Dilution Analysis (SIDA) can be employed, which involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated this compound) to the sample before extraction.[2][3]

2. GC-MS Analysis

The thermally desorbed analytes are separated on a gas chromatographic column and detected by a mass spectrometer.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • GC Column: A polar column such as SolGel-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or a non-polar DB-5 column can be used.

  • GC Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless for thermal desorption of the SPME fiber.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 200°C at a rate of 3°C/min.

      • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

    • Desorption Time: 1 minute.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-650.

    • Identification: The identification of this compound can be confirmed by comparing its mass spectrum and retention time with that of a pure standard. The characteristic m/z for this compound is 108.0688.

Data Presentation

Quantitative data for this compound and other relevant pyrazines are summarized in the table below. Please note that specific performance characteristics like LOD and LOQ can vary depending on the instrument and specific matrix.

CompoundRetention Time (min)m/zNotes
This compound24.982108.0688Generally found in lower concentrations compared to other pyrazines.
2-Methylpyrazine--Often the most abundant alkylpyrazine in coffee.
2,5-Dimethylpyrazine--A major contributor to the coffee aroma.
2,6-Dimethylpyrazine--Another significant pyrazine in coffee.
2-Ethyl-5-methylpyrazine26.950122.0844-
2-Ethyl-6-methylpyrazine26.659122.0844-

Method Validation Parameters (Representative)

ParameterTypical Range
Limit of Detection (LOD)2-60 ng/g
Limit of Quantification (LOQ)6-180 ng/g
Linearity (R²)> 0.99
Recovery91.6–109.2%
Relative Standard Deviation (RSD)< 16%

Note: The validation parameters presented are representative for pyrazine analysis in complex matrices and may need to be determined specifically for this compound in coffee.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Ground Coffee Sample weighing Weigh 0.5g into Vial sample->weighing seal Seal Vial weighing->seal equilibrate Equilibrate at 50°C seal->equilibrate extract HS-SPME Extraction equilibrate->extract desorption Thermal Desorption extract->desorption separation GC Separation desorption->separation detection MS Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification report Reporting quantification->report

Caption: Experimental workflow for GC-MS quantification.

Logical Relationship of Quantification Method

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis param_opt Parameter Optimization (SPME, GC, MS) linearity Linearity & Range param_opt->linearity lod_loq LOD & LOQ param_opt->lod_loq accuracy Accuracy & Recovery param_opt->accuracy precision Precision (Repeatability) param_opt->precision calibration Calibration Curve linearity->calibration lod_loq->calibration accuracy->calibration precision->calibration sample_quant Sample Quantification calibration->sample_quant

Caption: Logical steps for method validation and analysis.

References

Application Note: High-Efficiency Liquid-Liquid Extraction of Pyrazines from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient extraction of pyrazine compounds from aqueous solutions using the liquid-liquid extraction (LLE) technique. Pyrazines are a critical class of heterocyclic aromatic compounds, often contributing to the flavor and aroma profiles of food, beverages, and pharmaceutical products. Their accurate quantification is essential for quality control, flavor chemistry studies, and drug development. This document outlines the selection of appropriate organic solvents, a step-by-step experimental protocol, and subsequent analytical quantification methods. Furthermore, it includes a troubleshooting guide and quantitative data to aid researchers in optimizing their extraction procedures.

Introduction

Pyrazines are volatile and semi-volatile compounds that play a significant role in the sensory characteristics of various products. Formed through Maillard reactions and other biosynthetic pathways, their presence and concentration can greatly influence consumer acceptance and product quality. Liquid-liquid extraction is a robust and widely used method for the isolation and concentration of these analytes from complex aqueous matrices prior to chromatographic analysis.[1][2][3] The choice of solvent and extraction parameters are crucial for achieving high recovery rates and minimizing the co-extraction of interfering substances.[1][2]

Solvent Selection and Extraction Efficiency

The selection of an appropriate organic solvent is paramount for the successful liquid-liquid extraction of pyrazines. The ideal solvent should exhibit high distribution coefficients for the target pyrazines and be immiscible with the aqueous sample. The polarity of the pyrazine derivatives will influence the choice of solvent.

Key Considerations for Solvent Selection:

  • Hexane: A non-polar solvent effective for extracting less polar pyrazines. A key advantage of hexane is that it does not co-extract polar impurities like imidazoles.

  • Methyl-t-butyl ether (MTBE) and Ethyl Acetate: These are more polar solvents capable of extracting a broader range of pyrazines. However, they may also co-extract polar impurities such as 4-methyl imidazole, necessitating a subsequent purification step.

  • Dichloromethane (DCM): A versatile solvent effective for a wide array of pyrazines.

  • Solvent Mixtures: A mixture of solvents, such as 90/10 hexane/ethyl acetate, can be employed to enhance the extraction of a wider range of pyrazines.

For optimal recovery, performing multiple extractions with fresh solvent is critical. Typically, 3 to 4 extraction cycles are sufficient to achieve recoveries greater than 90%.

Table 1: Solvent Properties and Extraction Characteristics for Pyrazines

SolventPolarityAdvantagesDisadvantagesTypical Recovery (with multiple extractions)
HexaneNon-polarSelective for less polar pyrazines; avoids co-extraction of polar impurities (e.g., imidazoles).May have lower efficiency for more polar pyrazines.>90%
Ethyl AcetatePolarEffective for a wide range of pyrazine polarities.Co-extracts polar impurities, may require a clean-up step.>90%
Methyl-t-butyl ether (MTBE)PolarBroad applicability for various pyrazines.Can co-extract polar impurities like imidazoles.>90%
Dichloromethane (DCM)PolarGood general-purpose solvent for pyrazine extraction.Environmental and health concerns.>90%
90/10 Hexane/Ethyl AcetateMixedBalances polarity for a wider range of pyrazines.May still require a clean-up step depending on the sample matrix.>90%

Experimental Protocol: Liquid-Liquid Extraction of Pyrazines

This protocol details a general procedure for the extraction of pyrazines from an aqueous solution.

Materials:

  • Aqueous sample containing pyrazines

  • Selected organic solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane)

  • Separatory funnel (appropriate size for the sample and solvent volumes)

  • Sodium chloride (NaCl), anhydrous sodium sulfate (Na₂SO₄)

  • Glassware (beakers, flasks)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Transfer a known volume of the aqueous sample to a separatory funnel.

    • For samples where pyrazines may be protonated, adjust the pH to be neutral or slightly basic (pH 7-8) to ensure they are in their free base form for efficient extraction.

    • To enhance the extraction efficiency by the "salting-out" effect, saturate the aqueous phase with NaCl.

  • First Extraction:

    • Add a volume of the selected organic solvent to the separatory funnel (a 1:1 or 1:2 sample-to-solvent ratio is a good starting point).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Phase Separation:

    • Carefully drain the lower layer into a clean flask. The lower layer will be the organic phase if using a denser solvent like dichloromethane, or the aqueous phase if using a less dense solvent like ethyl acetate or hexane.

    • Collect the organic extract in a separate flask.

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel (if it was drained).

    • Add a fresh portion of the organic solvent and repeat the extraction process (steps 2 and 3) at least two more times to ensure high recovery.

    • Combine all the collected organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by adding a small amount of anhydrous sodium sulfate. Swirl the flask and let it stand for a few minutes. The sodium sulfate will absorb any residual water.

    • Decant or filter the dried organic extract into a clean, pre-weighed round-bottom flask.

    • Concentrate the extract to a small, known volume using a rotary evaporator or a gentle stream of nitrogen. Avoid complete evaporation to prevent the loss of volatile pyrazines.

  • Sample Reconstitution and Analysis:

    • Reconstitute the concentrated extract in a suitable solvent for the intended analytical method (e.g., ethyl acetate for GC-MS, or a mobile phase component for LC-MS).

    • The sample is now ready for analysis.

Experimental Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post Post-Extraction Processing A Aqueous Sample B pH Adjustment (optional) A->B C Salting Out (add NaCl) B->C D Add Organic Solvent C->D E Shake & Vent D->E F Phase Separation E->F G Collect Organic Layer F->G H Repeat Extraction (2-3x) G->H H->D with fresh solvent I Combine Organic Extracts H->I J Dry with Na₂SO₄ I->J K Concentrate J->K L Reconstitute K->L M Analysis (GC-MS, LC-MS) L->M

Caption: Workflow for the liquid-liquid extraction of pyrazines.

Optional Clean-up Protocol: Silica Gel Chromatography

When using polar solvents like MTBE or ethyl acetate, a clean-up step may be necessary to remove co-extracted impurities such as imidazoles.

Procedure:

  • Column Preparation: Prepare a small silica gel column using a non-polar solvent like hexane as the slurry and packing solvent.

  • Sample Loading: Concentrate the pyrazine-containing organic extract and load it onto the top of the silica gel column.

  • Elution: Elute the column with a non-polar solvent (e.g., hexane or a low-polarity hexane/ethyl acetate mixture). The less polar pyrazines will elute first, while the more polar imidazole impurities will be retained on the silica.

  • Fraction Collection: Collect fractions and analyze them (e.g., by TLC or GC-MS) to identify the fractions containing the purified pyrazines.

  • Solvent Removal: Combine the pure fractions and remove the solvent to obtain the purified pyrazines.

Quantification and Data Presentation

The extracted and concentrated pyrazines are typically quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Table 2: UPLC-MS/MS Method Parameters and Performance for Selected Pyrazines

PyrazineRetention Time (min)Linearity (R²)LOD (µg/L)LOQ (µg/L)
2,3,5,6-TetramethylpyrazineVaries>0.990.01 - 1.00.03 - 3.0
2,6-DimethylpyrazineVaries>0.990.01 - 1.00.03 - 3.0
2,3,5-TrimethylpyrazineVaries>0.990.01 - 1.00.03 - 3.0
5-Ethyl-2,3-dimethylpyrazineVaries>0.990.01 - 1.00.03 - 3.0
2-Isobutyl-3-methylpyrazineVaries>0.990.01 - 1.00.03 - 3.0
2,3-Diethyl-5-methylpyrazineVaries>0.990.01 - 1.00.03 - 3.0
Note: Retention times are column and method-dependent. LOD and LOQ values are indicative and may vary based on the instrument and matrix.

Troubleshooting

Table 3: Common Issues and Solutions in Pyrazine LLE

ProblemPossible CauseRecommended Solution(s)
Low Recovery - Insufficient number of extractions. - Inappropriate solvent polarity.- Perform at least 3-4 extractions with fresh solvent. - Use a more polar solvent or a solvent mixture (e.g., 90/10 hexane/ethyl acetate).
Emulsion Formation - Vigorous shaking with a complex matrix.- Add saturated NaCl solution to break the emulsion. - Centrifuge the sample. - Use a less vigorous shaking motion.
Co-extraction of Impurities - Use of a polar extraction solvent (e.g., MTBE, ethyl acetate).- Use a non-polar solvent like hexane if possible. - Perform a post-extraction clean-up using silica gel column chromatography.
Loss of Volatile Pyrazines - Over-concentration of the extract. - High temperatures during solvent evaporation.- Do not evaporate the solvent to complete dryness. - Use a gentle stream of nitrogen or a rotary evaporator at a low temperature.

Logical Relationship Diagram

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs & Analysis A Aqueous Sample (containing pyrazines) B Liquid-Liquid Extraction A->B C Solvent Selection (Hexane, DCM, EtOAc, etc.) B->C D Parameter Optimization (pH, # of extractions) B->D E Optional Clean-up (Silica Chromatography) B->E if polar solvent used F Purified Pyrazine Extract B->F if no clean-up E->F G Quantitative Analysis (GC-MS, UPLC-MS/MS) F->G H Concentration Data G->H

Caption: Logical flow for pyrazine extraction and analysis.

Conclusion

Liquid-liquid extraction is a versatile and effective technique for the isolation of pyrazines from aqueous solutions. Careful selection of the extraction solvent and optimization of the protocol are essential for achieving high recovery and accurate quantification. This application note provides a comprehensive guide for researchers to develop and implement robust LLE methods for pyrazine analysis in various scientific and industrial applications.

References

Application Notes and Protocols for 2,3-Dimethylpyrazine in Food Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyrazine is a nitrogen-containing heterocyclic compound that plays a significant role in the flavor profiles of many cooked and roasted foods.[1] It is formed naturally during thermal processes like baking, roasting, and frying through the Maillard reaction.[1] Characterized by its strong nutty, roasted, and cocoa-like aroma, this compound is a widely used flavor additive in the food industry to impart or enhance these desirable sensory attributes in a variety of products.[2][3] This document provides detailed information on its properties, applications, and relevant experimental protocols for its synthesis and analysis. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have recognized it as safe for use as a flavoring agent at current intake levels.[4]

Data Presentation: Properties and Concentrations

Quantitative data regarding the physicochemical properties, sensory thresholds, and observed concentrations of this compound in various food products are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance Colorless to pale yellow liquid
Odor Nutty, roasted, cocoa, coffee, caramel, meaty
Boiling Point 156 °C
Density 1.011 g/mL at 25 °C
Refractive Index n20/D 1.507
Solubility Soluble in water, organic solvents, and oils
CAS Number 5910-89-4
FEMA Number 3271
Table 2: Sensory Thresholds of this compound and Related Compounds
CompoundMediumThreshold TypeThreshold Value (ppb)Reference(s)
This compound WaterOdor Detection2,500
2-Ethyl-3-methylpyrazine*WaterFlavor Detection0.4
Note: Data for a structurally similar pyrazine is provided for illustrative purposes due to the lack of specific taste threshold data for this compound in the searched literature.
Table 3: Concentration of this compound in Food Products
Food ProductConcentration RangeNotesReference(s)
Chocolate & Cocoa 2.74 - 15.11 mg/kg (ppm)Concentration can decrease during conching.
Roasted Coffee LowGenerally present at lower concentrations compared to other alkylpyrazines like 2-methylpyrazine and 2,5-dimethylpyrazine.
Roasted Almonds Not typically detectedOther pyrazines like 2,5-dimethylpyrazine are more commonly found.
Bread Crust Not specifiedWhile pyrazines are key aroma components, specific quantitative data for this compound in bread crust is not readily available. 2,3-diethyl-5-methylpyrazine has been quantified at 1.1-3.1 µg/kg.

Stability and Formation in Food Processing

The formation and stability of this compound are intrinsically linked to food processing conditions.

  • Formation (Maillard Reaction) : this compound is a product of the Maillard reaction between reducing sugars and amino acids during heating. Its formation is favored by:

    • Higher Temperatures : Increased reaction rates at typical roasting and baking temperatures.

    • Neutral to Alkaline pH : Pyrazine formation is generally enhanced at higher pH values. At acidic pH, the formation of other compounds like furans may be favored.

  • Stability : Alkylpyrazines are generally considered thermally stable, which allows them to survive processing and contribute to the final flavor of cooked foods. However, prolonged or excessive heat can lead to degradation. During chocolate conching, for instance, the concentration of pyrazines, including this compound, has been observed to decrease.

The diagram below illustrates the general pathway of pyrazine formation during the Maillard reaction.

G Maillard Reaction Pathway to Pyrazine Formation cluster_0 Initial Stage cluster_1 Intermediate Stage cluster_2 Final Stage Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Formation Reducing_Sugar->Schiff_Base + Amino_Acid Amino Acid (e.g., Glycine) Amino_Acid->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement Dicarbonyls α-Dicarbonyls (e.g., Glyoxal, Diacetyl) Amadori_Product->Dicarbonyls Degradation Amadori_Product->Dicarbonyls Strecker_Aldehydes Strecker Aldehydes Dicarbonyls->Strecker_Aldehydes + Amino Acid (Strecker Degradation) Aminoketone α-Aminoketone Dicarbonyls->Aminoketone + NH₃ Dicarbonyls->Aminoketone Pyrazine_Ring Dihydropyrazine Ring Aminoketone->Pyrazine_Ring Condensation (2 molecules) Aminoketone->Pyrazine_Ring Pyrazines Alkylpyrazines (e.g., this compound) Pyrazine_Ring->Pyrazines Oxidation Pyrazine_Ring->Pyrazines

Caption: General workflow of the Maillard reaction leading to the formation of alkylpyrazines.

Experimental Protocols

The following sections provide detailed protocols for the chemical synthesis, biosynthesis, and analytical determination of this compound.

Protocol 1: Chemical Synthesis of this compound

This protocol is based on the condensation of an α-diamine with an α-dicarbonyl, a common method for pyrazine synthesis. This specific method involves the formation of a dihydropyrazine intermediate followed by dehydrogenation.

Objective: To synthesize this compound in a laboratory setting.

Materials:

  • Ethylene diamine (quadrol)

  • 2,3-Butanedione (diacetyl)

  • 95% Ethanol

  • Potassium hydroxide (KOH)

  • Metal oxide catalyst (e.g., Manganese dioxide, MnO₂)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction kettle with stirrer, reflux condenser, and thermometer

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a reaction kettle equipped with a stirrer, reflux condenser, and thermometer, add ethylene diamine and 95% ethanol.

  • Cooling: While stirring, cool the mixture to 0°C using an ice bath.

  • Addition of Diketone: Prepare a solution of 2,3-butanedione in 95% ethanol. Slowly add this solution dropwise to the cooled ethylene diamine mixture while maintaining stirring.

  • Initial Reflux: After the addition is complete, heat the mixture to reflux for 30 minutes. This step facilitates the formation of the 2,3-dimethyl-5,6-dihydropyrazine intermediate.

  • Catalyst Addition: Cool the solution slightly. Add an appropriate amount of potassium hydroxide and a metal oxide catalyst (e.g., MnO₂) to the mixture.

  • Dehydrogenation: Heat the mixture to reflux again and maintain under stirring for 18 hours. The catalyst promotes the dehydrogenation of the intermediate to form this compound.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the catalyst.

    • Distill the filtrate to recover the ethanol solvent.

    • Extract the residue with diethyl ether (3x).

    • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Perform distillation under reduced pressure, collecting the fraction at 75-78°C to obtain the final this compound product. Further purification can be achieved by fractionation.

G Chemical Synthesis Workflow for this compound Start Start: Prepare Reactants (Ethylene Diamine, 2,3-Butanedione, Ethanol) Mix Mix Ethylene Diamine & Ethanol Cool to 0°C Start->Mix Add Dropwise add 2,3-Butanedione Solution Mix->Add Reflux1 Reflux for 30 min (Intermediate Formation) Add->Reflux1 Add_Catalyst Cool and Add KOH & MnO₂ Reflux1->Add_Catalyst Reflux2 Reflux for 18h (Dehydrogenation) Add_Catalyst->Reflux2 Workup Reaction Work-up (Filter, Distill Ethanol, Extract with Ether) Reflux2->Workup Purify Purification (Dry, Vacuum Distillation) Workup->Purify End End: Pure this compound Purify->End

Caption: Workflow for the chemical synthesis of this compound.

Protocol 2: Biosynthesis of this compound using Bacillus subtilis

This protocol outlines a lab-scale fermentation process for the production of this compound using Bacillus subtilis, a bacterium known to naturally produce various alkylpyrazines.

Objective: To produce this compound through microbial fermentation.

Materials:

  • Bacillus subtilis starter culture

  • Fermentation medium (e.g., Luria-Bertani (LB) broth or a defined medium)

  • Precursors: L-threonine and Acetoin

  • Shaking incubator

  • Centrifuge and sterile centrifuge tubes

  • Solvent for extraction (e.g., Dichloromethane)

  • Rotary evaporator

  • GC-MS for analysis

Procedure:

  • Inoculum Preparation: Prepare a starter culture by inoculating B. subtilis into 10 mL of sterile LB broth and incubating overnight at 37°C with shaking (200 rpm).

  • Fermentation:

    • Prepare the main fermentation medium. A study has shown that a medium containing L-threonine (50 g/L) and acetoin (60 g/L) can be effective. Adjust the initial pH to 7.2.

    • Inoculate the main fermentation medium with the overnight starter culture (e.g., 2% v/v).

    • Incubate at 28-37°C with shaking (200 rpm) for 48-72 hours.

  • Harvesting:

    • After incubation, transfer the culture broth to centrifuge tubes.

    • Centrifuge at 8,000 x g for 15 minutes to pellet the bacterial cells.

    • Carefully decant the supernatant, which contains the secreted pyrazines.

  • Extraction:

    • Perform a liquid-liquid extraction on the supernatant. Add an equal volume of dichloromethane to the supernatant in a separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the lower organic layer.

    • Repeat the extraction process two more times to maximize recovery.

  • Concentration:

    • Combine the organic extracts.

    • Dry the extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the extract using a rotary evaporator at a low temperature (e.g., 40°C) to a final volume of approximately 1 mL.

  • Analysis and Purification:

    • Analyze the concentrated extract using GC-MS to confirm the presence and quantify the yield of this compound.

    • Further purification can be performed using column chromatography if required.

G Biosynthesis Workflow for this compound Start Start: Prepare B. subtilis Culture & Medium Inoculum Prepare Overnight Inoculum Start->Inoculum Ferment Inoculate Fermentation Medium (with L-threonine & Acetoin) Inoculum->Ferment Incubate Incubate for 48-72h (28-37°C, 200 rpm) Ferment->Incubate Harvest Harvest Culture Broth (Centrifuge to remove cells) Incubate->Harvest Extract Liquid-Liquid Extraction of Supernatant (with Dichloromethane) Harvest->Extract Concentrate Concentrate Organic Extract (Rotary Evaporation) Extract->Concentrate Analyze Analysis & Purification (GC-MS, Chromatography) Concentrate->Analyze End End: Recovered this compound Analyze->End

Caption: Workflow for the biosynthesis and recovery of this compound.

Protocol 3: Determination of this compound in a Food Matrix by GC-MS

This protocol describes a general method for the extraction and quantification of this compound from a solid food matrix (e.g., cocoa powder) using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Objective: To quantify the concentration of this compound in a food sample.

Materials:

  • Food sample (e.g., cocoa powder)

  • Internal standard (e.g., 2-methyl-3-heptylpyrazine or a deuterated pyrazine standard)

  • Saturated sodium chloride (NaCl) solution

  • 20 mL headspace vials with septa

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-WAX or DB-5)

Procedure:

  • Sample Preparation:

    • Weigh 1-2 g of the homogenized food sample into a 20 mL headspace vial.

    • Add a known amount of the internal standard solution.

    • Add 5 mL of saturated NaCl solution to increase the volatility of the analytes.

    • Immediately seal the vial with a septum cap.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 60°C) for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation and heating.

  • GC-MS Analysis:

    • Injection: Immediately desorb the SPME fiber in the hot GC inlet (e.g., 250°C) for 5 minutes in splitless mode.

    • GC Conditions (Example):

      • Column: DB-WAX (60 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Start at 40°C for 3 min, ramp to 120°C at 5°C/min, then ramp to 230°C at 7°C/min and hold for 10 min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Mass Range: Scan from m/z 35 to 350.

      • Acquisition Mode: Use both full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, key ions are m/z 108 (molecular ion) and 67.

  • Quantification:

    • Create a calibration curve using standards of this compound with a fixed concentration of the internal standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G GC-MS Analysis Workflow for this compound Start Start: Prepare Food Sample Sample_Prep Weigh Sample into Vial Add Internal Standard & NaCl Solution Start->Sample_Prep Equilibrate Equilibrate Sample (e.g., 60°C for 15 min) Sample_Prep->Equilibrate SPME HS-SPME Extraction (Expose fiber for 30 min) Equilibrate->SPME Desorb Thermal Desorption in GC Inlet SPME->Desorb Separate GC Separation (Capillary Column) Desorb->Separate Detect MS Detection (EI, Scan/SIM Mode) Separate->Detect Quantify Data Analysis & Quantification (Calibration Curve) Detect->Quantify End End: Concentration Result Quantify->End

Caption: Workflow for the quantitative analysis of this compound in food.

References

Application Note: Quantitative Analysis of Pyrazine Isomers in Baijiu by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pyrazine isomers are significant contributors to the characteristic aroma profiles of Baijiu, a traditional Chinese distilled spirit. These compounds, formed during the Maillard reaction and fermentation processes, impart nutty, roasted, and toasted notes that are crucial to the sensory qualities of the final product. Accurate quantification of these isomers is essential for quality control, process optimization, and authenticity assessment of Baijiu. This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of various pyrazine isomers in Baijiu samples.

Introduction

The complex matrix of Baijiu presents analytical challenges for the accurate quantification of trace-level aroma compounds. Pyrazine isomers, in particular, often co-elute and exhibit similar mass spectra, necessitating a highly selective and sensitive analytical technique. UPLC-MS/MS offers superior chromatographic resolution and specificity through Multiple Reaction Monitoring (MRM), making it an ideal platform for this application. This document provides a detailed protocol for the analysis of key pyrazine isomers in Baijiu, including sample preparation, instrumental analysis, and data processing.

Experimental Protocols

Sample Preparation

A simple dilution method is employed for the preparation of Baijiu samples, minimizing sample manipulation and potential loss of volatile pyrazines.[1]

  • Step 1: Allow the Baijiu sample to equilibrate to room temperature.

  • Step 2: Dilute the Baijiu sample with ultrapure water. A dilution factor of 1:10 (v/v) is typically appropriate, but may be adjusted based on the expected concentration of pyrazines.[1]

  • Step 3: Add an appropriate internal standard solution to the diluted sample.

  • Step 4: Vortex the sample for 30 seconds to ensure homogeneity.

  • Step 5: Filter the sample through a 0.22 µm syringe filter into a UPLC vial for analysis.[1]

UPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

UPLC Conditions: [1][2]

ParameterValue
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient 0-8 min, 3% B; 8-25 min, 3-12% B; 25-31 min, 12-20% B; 31-35 min, 20-70% B; 35-35.5 min, 70-3% B; 35.5-40 min, 3% B

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The MRM transitions for each pyrazine isomer must be optimized by infusing individual standard solutions into the mass spectrometer. The most intense transition is typically used for quantification, with a second transition for confirmation.

Quantitative Data

The following table summarizes the concentration ranges of several key pyrazine isomers found in different types of Baijiu, as reported in various studies.

Pyrazine IsomerSauce-Aroma Type Baijiu (µg/L)
2,3,5,6-Tetramethylpyrazine475 - 1862
2,6-Dimethylpyrazine460 - 1590
2,3,5-Trimethylpyrazine317 - 1755
2-Ethyl-3,5-dimethylpyrazineNot explicitly stated, but had the highest Odor Activity Value
5-Ethyl-2,3-dimethylpyrazine0.8 - 12.5
2-Isobutyl-3-methylpyrazine1.0 - 5.9
2,3-Diethyl-5-methylpyrazine1.1 - 15.5
2,3-DimethylpyrazineIdentified as a characteristic differential compound

Experimental Workflow

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Baijiu Sample Dilution Dilution with Ultrapure Water Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Filtering 0.22 µm Syringe Filtration IS_Addition->Filtering UPLC UPLC Separation (BEH C18 Column) Filtering->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Peak_Integration Peak Integration & Quantification MSMS->Peak_Integration Data_Analysis Data Analysis & Reporting Peak_Integration->Data_Analysis Result Quantitative Results of Pyrazine Isomers Data_Analysis->Result Final Report

Caption: UPLC-MS/MS workflow for pyrazine isomer analysis in Baijiu.

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of pyrazine isomers in Baijiu. The simple sample preparation protocol and the high resolving power of the analytical technique make it suitable for routine quality control and research applications in the beverage industry. This method can be a valuable tool for distillers to monitor and control the flavor profile of their products and for researchers to investigate the formation and impact of these important aroma compounds.

References

Application of 2,3-Dimethylpyrazine in the Synthesis of Botryllazine A, a Marine Alkaloid with Antitumor Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyrazine, a readily available heterocyclic compound, serves as a valuable and versatile starting material in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its pyrazine core, characterized by two nitrogen atoms at the 1 and 4 positions of a benzene ring, offers unique electronic properties and multiple sites for functionalization. This allows for the construction of diverse molecular architectures with a range of biological activities. This application note details the use of this compound as a key precursor in the total synthesis of Botryllazine A, a marine alkaloid isolated from the tunicate Botryllus leachi. Botryllazine A has garnered significant interest within the drug discovery community due to its demonstrated cytotoxic effects against various cancer cell lines.

This document provides detailed experimental protocols for the multi-step synthesis of Botryllazine A from this compound, presents quantitative data in a clear tabular format, and includes diagrams to illustrate the synthetic workflow and the hypothesized biological signaling pathway of the final compound.

Experimental Protocols

The total synthesis of Botryllazine A from this compound is accomplished through a five-step reaction sequence. The detailed methodology for each step is provided below.

Step 1: Iron-Catalyzed C-H Arylation of this compound

This initial step involves the direct arylation of this compound with 3,4-dimethoxyphenylboronic acid, catalyzed by an iron-based system. This reaction selectively forms a carbon-carbon bond at one of the methyl groups of the pyrazine ring.

Protocol:

  • To a solution of this compound (1.0 equiv.) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and water, add 3,4-dimethoxyphenylboronic acid (1.2 equiv.).

  • To this mixture, add iron(II) acetylacetonate (Fe(acac)₂) (20 mol %), tetrabutylammonium bromide (TBAB) (1.0 equiv.), and potassium persulfate (K₂S₂O₈) (2.0 equiv.).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-(3,4-dimethoxybenzyl)-3-methylpyrazine.

Step 2: Benzylic Oxidation

The benzylic methyl group of the arylated pyrazine is oxidized to a formyl group using selenium dioxide.

Protocol:

  • To a solution of 2-(3,4-dimethoxybenzyl)-3-methylpyrazine (1.0 equiv.) in a mixture of 1,4-dioxane and water (95:5), add selenium dioxide (SeO₂) (1.5 equiv.).

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to room temperature and filter to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 2-(3,4-dimethoxybenzyl)-3-formylpyrazine.

Step 3: Grignard Addition

A Grignard reagent, prepared from 3,4-dimethoxybenzyl chloride, is added to the formyl group of the pyrazine derivative to create a secondary alcohol.

Protocol:

  • Prepare the Grignard reagent by adding a solution of 3,4-dimethoxybenzyl chloride (1.5 equiv.) in anhydrous tetrahydrofuran (THF) to magnesium turnings (1.6 equiv.) under an inert atmosphere.

  • Cool a solution of 2-(3,4-dimethoxybenzyl)-3-formylpyrazine (1.0 equiv.) in anhydrous THF to 0 °C.

  • Slowly add the prepared Grignard reagent to the cooled aldehyde solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the corresponding diol.

Step 4: PCC Oxidation

The secondary alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC).

Protocol:

  • To a solution of the diol from the previous step (1.0 equiv.) in anhydrous CH₂Cl₂, add pyridinium chlorochromate (PCC) (1.5 equiv.) adsorbed on silica gel.

  • Stir the mixture at room temperature for 3 hours.

  • Filter the reaction mixture through a pad of Celite and wash the pad with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the diketone intermediate.

Step 5: Acid-Promoted Demethylation

The final step involves the removal of the methyl ethers from the two aromatic rings using boron tribromide to yield Botryllazine A.

Protocol:

  • Dissolve the diketone intermediate (1.0 equiv.) in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of boron tribromide (BBr₃) (4.0 equiv.) in CH₂Cl₂.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, Botryllazine A, by preparative HPLC.

Data Presentation

The following table summarizes the quantitative data for the synthesis of Botryllazine A from this compound.

StepReactionStarting Material (equiv.)Key Reagents (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1C-H ArylationThis compound (1.0)3,4-dimethoxyphenylboronic acid (1.2), Fe(acac)₂ (0.2), K₂S₂O₈ (2.0)CH₂Cl₂/H₂ORT1260
2Benzylic Oxidation2-(3,4-dimethoxybenzyl)-3-methylpyrazine (1.0)SeO₂ (1.5)Dioxane/H₂OReflux675
3Grignard Addition2-(3,4-dimethoxybenzyl)-3-formylpyrazine (1.0)3,4-dimethoxybenzylmagnesium chloride (1.5)THF0 to RT480
4PCC OxidationDiol intermediate (1.0)PCC (1.5)CH₂Cl₂RT385
5DemethylationDiketone intermediate (1.0)BBr₃ (4.0)CH₂Cl₂-78 to RT470

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway from this compound to Botryllazine A.

Synthesis_Workflow DMP This compound Arylated 2-(3,4-dimethoxybenzyl)- 3-methylpyrazine DMP->Arylated  Step 1:  C-H Arylation Aldehyde 2-(3,4-dimethoxybenzyl)- 3-formylpyrazine Arylated->Aldehyde  Step 2:  Benzylic Oxidation Diol Diol Intermediate Aldehyde->Diol  Step 3:  Grignard Addition Diketone Diketone Intermediate Diol->Diketone  Step 4:  PCC Oxidation Botryllazine Botryllazine A Diketone->Botryllazine  Step 5:  Demethylation

Caption: Synthetic route to Botryllazine A.

Signaling Pathway

Botryllazine A has been shown to exhibit cytotoxicity against cancer cells. While the exact mechanism is still under investigation, it is hypothesized to induce apoptosis. The following diagram depicts a simplified, general apoptotic signaling pathway that may be activated by Botryllazine A.

Apoptosis_Pathway Botryllazine Botryllazine A Cell Cancer Cell Botryllazine->Cell Enters Stress Cellular Stress Cell->Stress Mitochondria Mitochondria Stress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized apoptotic pathway.

Application Note: Optimizing Gas Chromatography Column Selection for the Separation of Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines are a critical class of heterocyclic aromatic compounds that contribute significantly to the flavor and aroma profiles of many food products and are also important intermediates in the pharmaceutical industry.[1][2] The analysis and separation of pyrazine isomers present a significant analytical challenge due to their structural similarities, which often result in co-elution and nearly identical mass spectra.[3][4] This application note provides a detailed guide to selecting the appropriate gas chromatography (GC) column and optimizing analytical conditions for the effective separation of pyrazine isomers, with a focus on alkylpyrazines.

The Challenge of Pyrazine Isomer Separation

The primary difficulties in separating pyrazine isomers stem from their similar physicochemical properties. Positional isomers, such as 2,5-dimethylpyrazine and 2,6-dimethylpyrazine, can be particularly difficult to distinguish using mass spectrometry (MS) alone due to their similar fragmentation patterns.[3] Therefore, achieving robust chromatographic separation is paramount for accurate identification and quantification. The key to successful separation lies in the selection of a GC column with the appropriate stationary phase that can exploit subtle differences in the analytes' polarity and structure.

Gas Chromatography Column Selection

The choice of the GC stationary phase is the most critical factor in the separation of pyrazine isomers. The polarity of the stationary phase will dictate the elution order and resolution of these closely related compounds.

  • Polar Columns: For most applications involving pyrazine isomers, polar stationary phases are recommended. These phases interact more strongly with the polar pyrazine molecules, leading to better selectivity. Polyethylene glycol (PEG) phases, such as those found in DB-WAX, Stabilwax, and SUPELCOWAX® 10 columns, are highly effective for this purpose.

  • Non-Polar and Intermediate-Polarity Columns: While polar columns are generally preferred, non-polar columns (e.g., DB-1, ZB-5MS) and intermediate-polarity columns (e.g., DB-624) can also be used. These columns separate compounds primarily based on boiling point and can be useful for specific applications or as a confirmatory column. However, they typically offer less selectivity for positional pyrazine isomers compared to polar phases.

Quantitative Data: Retention Indices of Pyrazine Isomers

Retention indices (RI) are a crucial tool for the identification of pyrazine isomers, as they are more reliable than retention times alone. The following table summarizes the retention indices for several common pyrazine isomers on stationary phases of different polarities.

Pyrazine IsomerDB-1 (Non-Polar)ZB-5MS (Non-Polar)DB-624 (Intermediate-Polarity)ZB-WAXplus (Polar)
2-Methylpyrazine85986110011298
2,5-Dimethylpyrazine95495611041403
2,6-Dimethylpyrazine95996111071406
2,3-Dimethylpyrazine98198311401459
2-Ethyl-5-methylpyrazine1045104711981495
2-Ethyl-6-methylpyrazine1050105212021500
2,3,5-Trimethylpyrazine1071107312281528
2,3,5,6-Tetramethylpyrazine1175117713411645

Data adapted from a study on the identification of alkylpyrazines by GC-MS.

Experimental Protocols

Protocol 1: GC-MS Analysis of Alkylpyrazines using a Polar Column

This protocol is optimized for the separation of common alkylpyrazines using a polar stationary phase, providing excellent selectivity for positional isomers.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

Parameter Value
Column SUPELCOWAX® 10, 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program 40°C (hold 5 min), then ramp to 230°C at 4°C/min
Injector Temperature 270°C
Injection Mode Splitless (0.5 min)
Carrier Gas Helium at a constant velocity of 30 cm/sec

| Liner | 0.75 mm ID |

MS Conditions:

Parameter Value
Detector Ion Trap Mass Spectrometer
Mass Range m/z 30-350
Scan Rate 0.6 sec/scan
Ionization Mode Electron Ionization (EI) at 70 eV
MS Transfer Line Temp. 250°C

| MS Ion Source Temp. | 230°C |

Protocol 2: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds like pyrazines in complex matrices such as food and beverages.

Materials and Equipment:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath

  • 40 mL vials with septa

Procedure:

  • Place 5 g of the sample (e.g., peanut butter) into a 40 mL vial.

  • Seal the vial with a septum cap.

  • Place the vial in a heating block at 65°C for 30 minutes to allow for equilibration of the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile pyrazines.

  • Retract the fiber and immediately insert it into the GC injector for thermal desorption.

  • Desorb the analytes from the fiber onto the GC column by exposing the fiber in the heated injector at 270°C for 5 minutes.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of pyrazine isomers from sample preparation to data analysis and identification.

GC_Pyrazine_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis & Identification Sample Sample Matrix (e.g., Food, Pharmaceutical) Extraction Extraction (e.g., HS-SPME, Solvent Extraction) Sample->Extraction Concentration Concentration (e.g., Nitrogen Evaporation) Extraction->Concentration Optional GC_Injection GC Injection Extraction->GC_Injection Concentration->GC_Injection GC_Separation Chromatographic Separation (Polar Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search MS Library Search Peak_Integration->Library_Search RI_Calculation Retention Index Calculation Peak_Integration->RI_Calculation Confirmation Isomer Confirmation Library_Search->Confirmation RI_Calculation->Confirmation

Caption: Workflow for pyrazine isomer analysis.

Conclusion

The successful separation of pyrazine isomers by gas chromatography is highly dependent on the selection of an appropriate stationary phase. Polar columns, such as those with a polyethylene glycol phase, generally provide the best selectivity for these challenging separations. When combined with optimized GC-MS conditions and a robust sample preparation method like HS-SPME, accurate identification and quantification of pyrazine isomers can be achieved. The use of retention indices is strongly recommended to overcome the limitations of mass spectral similarity among isomers and to ensure confident peak identification.

References

Synthesis of 2,3-Dimethylpyrazine from dimethyl diketone and ethylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,3-dimethylpyrazine from dimethyl diketone (diacetyl) and ethylenediamine. The protocol is presented in a two-step process, beginning with the condensation of the reactants to form the intermediate, 2,3-dimethyl-5,6-dihydropyrazine, followed by a catalytic dehydrogenation to yield the final aromatic product. This application note includes detailed experimental procedures, characterization data, and a comparative overview of catalytic systems for the dehydrogenation step to aid researchers in optimizing this synthesis for various applications in the pharmaceutical and flavor industries.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that are of significant interest in the pharmaceutical and flavor chemistry sectors. Their diverse biological activities and characteristic aromas have led to their incorporation into a wide range of products. This compound, in particular, is a key flavoring agent and a valuable building block in the synthesis of more complex molecules. The synthesis described herein provides a reliable and high-yielding route to this important compound.

The overall reaction proceeds in two main stages:

  • Condensation: Ethylenediamine reacts with dimethyl diketone (diacetyl) in an alcoholic solvent to form the non-aromatic intermediate, 2,3-dimethyl-5,6-dihydropyrazine.

  • Dehydrogenation: The intermediate is then aromatized through a dehydrogenation reaction to produce this compound.

This document outlines a robust protocol for this synthesis and provides the necessary data for replication and product characterization.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 156 °C
Density 1.011 g/mL at 25 °C
¹H NMR (CDCl₃, 400 MHz) δ 8.27 (s, 2H), 2.54 (s, 6H)
¹³C NMR (CDCl₃, 22.5 MHz) δ 152.6, 141.3, 21.9
Table 2: Comparison of Catalytic Systems for the Dehydrogenation of 2,3-Dimethyl-5,6-dihydropyrazine
Catalyst SystemOxidantSolventTemperature (°C)Yield (%)Purity (%)Reference
Potassium HydroxideAirEthanol50 - 75> 80> 99--INVALID-LINK--
Palladium on Carbon (Pd/C)-TolueneRefluxHigh-General knowledge from review articles
Manganese Dioxide (MnO₂)-DichloromethaneRefluxModerate-General knowledge from review articles
Copper-Chromium Oxide-Vapor Phase300 - 500----INVALID-LINK--

Experimental Protocols

Materials and Equipment
  • Ethylenediamine (≥99%)

  • Dimethyl diketone (Diacetyl) (≥97%)

  • Ethanol (95%)

  • Potassium Hydroxide (KOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Stirrer hotplate

  • Thermometer

  • Dropping funnel

  • Distillation apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Protocol 1: Synthesis of 2,3-Dimethyl-5,6-dihydropyrazine (Intermediate)
  • To a round-bottom flask equipped with a stirrer, reflux condenser, and thermometer, add ethylenediamine and 95% ethanol.

  • Cool the mixture to 0 °C with stirring in an ice bath.

  • Dissolve dimethyl diketone in 95% ethanol and add this solution dropwise to the cooled ethylenediamine mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, heat the mixture to reflux for 30 minutes.

  • The resulting solution containing 2,3-dimethyl-5,6-dihydropyrazine is used directly in the next step.

Protocol 2: Dehydrogenation of 2,3-Dimethyl-5,6-dihydropyrazine to this compound
  • Cool the reaction mixture from Protocol 1 slightly.

  • Add a proper amount of potassium hydroxide and a metal oxide catalyst to the mixture.

  • Heat the mixture to reflux and continue stirring for 18 hours. A more recent and efficient method involves dissolving the crude 2,3-dimethyl-5,6-dihydropyrazine in ethanol, adding potassium hydroxide, heating to 50-75 °C, and continuously bubbling air through the solution for 5-10 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Distill the filtrate to recover the ethanol.

  • Extract the residue with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Filter the dried solution and remove the diethyl ether using a rotary evaporator.

  • Purify the crude product by vacuum distillation, collecting the fraction at 75-78 °C.[2] Further fractional distillation can be performed to achieve higher purity. The final product, this compound, has a purity of greater than 99% and the overall yield is typically above 80%.[1]

Visualizations

SynthesisWorkflow cluster_condensation Step 1: Condensation cluster_dehydrogenation Step 2: Dehydrogenation & Purification Diacetyl Dimethyl Diketone (Diacetyl) Condensation Condensation (0°C, then reflux) Diacetyl->Condensation Ethylenediamine Ethylenediamine Ethylenediamine->Condensation Ethanol1 95% Ethanol Ethanol1->Condensation Ethanol2 95% Ethanol Dehydrogenation Dehydrogenation (50-75°C, reflux) Ethanol2->Dehydrogenation KOH_Air KOH / Air KOH_Air->Dehydrogenation Intermediate 2,3-Dimethyl-5,6-dihydropyrazine Intermediate->Dehydrogenation Product This compound Condensation->Intermediate Purification Purification (Distillation) Dehydrogenation->Purification Purification->Product

References

Application Notes: Quantitative Analysis of 2,3-Dimethylpyrazine using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyrazine is a volatile organic compound belonging to the pyrazine family, known for its characteristic nutty, roasted, and cocoa-like aroma. It is a significant flavor component in a wide range of thermally processed foods, including coffee, cocoa, baked goods, and roasted nuts. The concentration of this compound can significantly impact the sensory profile and quality of these products. In other fields, the analysis of pyrazines can be relevant to environmental and metabolic studies.

Stable Isotope Dilution Assay (SIDA) is a highly accurate and precise analytical technique for the quantification of trace-level compounds in complex matrices.[1][2] This method involves the use of a stable isotope-labeled analog of the target analyte as an internal standard. Due to the identical chemical and physical properties of the analyte and the labeled standard, variations during sample preparation and analysis are effectively compensated, leading to highly reliable quantitative results.

These application notes provide a detailed protocol for the quantification of this compound in various matrices using a Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) based SIDA.

Principle of the Method

The stable isotope dilution assay for this compound involves the addition of a known amount of a stable isotope-labeled this compound (e.g., d6-2,3-dimethylpyrazine) to the sample as an internal standard. After equilibration, the volatile pyrazines are extracted from the sample matrix using HS-SPME. The extracted analytes are then desorbed into a gas chromatograph for separation and subsequently detected by a mass spectrometer.

Quantification is achieved by measuring the ratio of the response of the native this compound to its isotopically labeled internal standard. A calibration curve is generated using standards containing known concentrations of the native analyte and a constant concentration of the internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards:

    • This compound (≥98% purity)

    • d6-2,3-Dimethylpyrazine (isotopic purity ≥99%)

  • Solvents and Chemicals:

    • Methanol (HPLC grade)

    • Sodium chloride (analytical grade)

    • Deionized water

  • SPME Fibers:

    • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (or similar)

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME Autosampler

  • Heating block or water bath

  • 20 mL headspace vials with PTFE/silicone septa

Preparation of Standard Solutions
  • Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.

  • Primary Stock Solution of d6-2,3-Dimethylpyrazine (100 µg/mL): Accurately weigh 10 mg of d6-2,3-dimethylpyrazine and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the primary stock solution of this compound with methanol to achieve concentrations ranging from 1 to 100 ng/mL.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the primary stock solution of d6-2,3-dimethylpyrazine with methanol.

Sample Preparation

The following is a general procedure for a solid food matrix. The sample size and solvent volumes may need to be adjusted based on the specific matrix and expected concentration of this compound.

  • Homogenize the solid sample to a fine powder.

  • Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water and 1 g of sodium chloride to the vial.

  • Spike the sample with 10 µL of the 1 µg/mL d6-2,3-dimethylpyrazine internal standard solution.

  • Immediately seal the vial with a PTFE/silicone septum and cap.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

HS-SPME Procedure
  • Place the prepared vials in the autosampler tray.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes with agitation.

  • After extraction, retract the fiber and immediately transfer it to the GC injector for desorption.

GC-MS Analysis
  • GC System:

    • Injector: Splitless mode, 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 10°C/min (hold for 5 min).

    • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 240°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • This compound: m/z 108 (quantifier), m/z 81, 53 (qualifiers)

      • d6-2,3-Dimethylpyrazine: m/z 114 (quantifier), m/z 84, 56 (qualifiers)

Data Analysis and Quantification
  • Integrate the peak areas of the quantifier ions for both this compound and d6-2,3-dimethylpyrazine.

  • Calculate the response ratio (Area of analyte / Area of internal standard).

  • Construct a calibration curve by plotting the response ratio against the concentration of the this compound working standards.

  • Determine the concentration of this compound in the samples by interpolating their response ratios on the calibration curve.

Data Presentation

Table 1: GC-MS Parameters for this compound Analysis
ParameterValue
GC Column DB-WAX (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.2 mL/min
Oven Program 40°C (2 min), 5°C/min to 150°C, 10°C/min to 240°C (5 min)
MS Ion Source Temp. 230°C
MS Transfer Line Temp. 240°C
Ionization Mode Electron Ionization (70 eV)
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (2,3-DMP) m/z 108
Qualifier Ions (2,3-DMP) m/z 81, 53
Quantifier Ion (d6-2,3-DMP) m/z 114
Qualifier Ions (d6-2,3-DMP) m/z 84, 56
Table 2: Representative Calibration Curve Data
Concentration (ng/mL)Response Ratio (Analyte/IS)
10.12
50.58
101.15
252.85
505.70
10011.40
0.9995
Table 3: Method Validation Parameters
ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 ng/g
Limit of Quantification (LOQ) 1.5 ng/g
Precision (RSD%) < 10%
Accuracy (Recovery %) 95-105%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Homogenized Sample weigh Weigh 1g of Sample sample->weigh add_reagents Add Water & NaCl weigh->add_reagents spike Spike with d6-2,3-Dimethylpyrazine add_reagents->spike seal Seal Vial spike->seal vortex Vortex seal->vortex equilibrate Equilibrate at 60°C for 15 min vortex->equilibrate extract Expose SPME Fiber at 60°C for 30 min equilibrate->extract desorb Desorb in GC Injector extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Response Ratio integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify this compound calibrate->quantify

Caption: Experimental workflow for the stable isotope dilution assay of this compound.

maillard_reaction cluster_reactants Reactants cluster_intermediates Maillard Reaction Intermediates cluster_products Products sugars Reducing Sugars (e.g., Glucose) amadori Amadori Rearrangement sugars->amadori amino_acids Amino Acids (e.g., Alanine) amino_acids->amadori strecker Strecker Degradation amadori->strecker alpha_aminoketone α-Aminoketones strecker->alpha_aminoketone dihydropyrazine Dihydropyrazine Intermediate alpha_aminoketone->dihydropyrazine Condensation dimethylpyrazine This compound dihydropyrazine->dimethylpyrazine Oxidation

Caption: Simplified Maillard reaction pathway for the formation of this compound.

References

2,3-Dimethylpyrazine: Application Notes for Use as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylpyrazine is a heterocyclic organic compound naturally found in a variety of roasted, toasted, and fermented foods, contributing to their characteristic nutty, cocoa, and coffee-like aromas.[1][2] Industrially, it is synthesized and widely utilized as a flavor and fragrance agent in food, beverages, and consumer products.[1][3] As a pure, well-characterized compound, this compound serves as an essential analytical reference standard for its identification and quantification in various matrices. This document provides detailed application notes and protocols for its use in this capacity.

Physicochemical Data

PropertyValueReference
Chemical Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
CAS Number 5910-89-4
Appearance Colorless to pale yellow liquid
Odor Nutty, roasted, corn-chip, peanut-butter
Boiling Point 156 °C
Density 1.011 g/mL at 25 °C
Solubility Slightly soluble in water

Applications as a Reference Standard

As an analytical reference standard, this compound is primarily used for:

  • Quality Control of Food and Beverages: To quantify its concentration in products where it is a key flavor component, such as coffee, baked goods, and some alcoholic beverages.

  • Flavor and Fragrance Industry: For the formulation and quality assurance of flavor and fragrance mixtures.

  • Metabolomics Research: To identify and quantify its presence in biological samples as a potential biomarker for the consumption of certain foods.

  • Environmental Analysis: To monitor its presence as a potential volatile organic compound.

Experimental Protocols

Protocol for Preparation of Standard Solutions

This protocol outlines the preparation of stock and working standard solutions of this compound for the generation of calibration curves and for use as a control.

Materials:

  • This compound analytical reference standard (≥99% purity)

  • Methanol, HPLC or GC grade

  • Volumetric flasks (10 mL, 50 mL, 100 mL), Class A

  • Analytical balance (readability ± 0.0001 g)

  • Pipettes and tips

Procedure:

  • Preparation of Stock Standard Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

    • Record the exact weight.

    • Add a small amount of methanol to dissolve the compound completely.

    • Bring the volume up to the 100 mL mark with methanol.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Calculate the exact concentration of the stock solution based on the weighed amount.

    • Store the stock solution in a tightly sealed, light-protected container at 4°C.

  • Preparation of Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol.

    • For example, to prepare a 100 µg/mL working solution, pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.

    • Further dilutions can be made to achieve the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

Protocol for Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in a food matrix, such as peanut butter, using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • HS-SPME autosampler

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC column (e.g., SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Sample vials (20 mL) with septa

  • Analytical balance

  • Internal standard (e.g., 2-methyl-3-heptanone)

Procedure:

  • Sample Preparation:

    • Weigh 5 g of the homogenized sample (e.g., peanut butter) into a 20 mL headspace vial.

    • Add a known amount of internal standard solution.

    • Seal the vial immediately.

  • HS-SPME:

    • Place the vial in the autosampler.

    • Equilibrate the sample at 60°C for 20 minutes.

    • Expose the SPME fiber to the headspace for 30 minutes to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the GC inlet at 270°C for 5 minutes in splitless mode.

    • Set the GC oven temperature program: initial temperature of 40°C (hold for 5 minutes), then ramp at 4°C/minute to 230°C.

    • Set the carrier gas (Helium) flow rate to 30 cm/sec.

    • Set the MS parameters: scan range of m/z 30-350.

    • Acquire data in both full scan and selected ion monitoring (SIM) modes. For quantification in SIM mode, monitor characteristic ions of this compound (e.g., m/z 108, 67, 42).

  • Quantification:

    • Inject the prepared working standard solutions to generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

    • Analyze the sample extracts and determine the concentration of this compound using the calibration curve.

Protocol for Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a general method for the quantification of this compound in a liquid matrix, such as a beverage, using UPLC-MS/MS.

Materials and Equipment:

  • UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

  • UPLC column (e.g., C18 column)

  • Mobile phase A: 5 mM ammonium acetate in water

  • Mobile phase B: 5 mM ammonium acetate in methanol

  • Sample vials

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Filter the liquid sample through a 0.22 µm syringe filter.

    • If necessary, perform a dilution with the initial mobile phase composition.

    • Spike with an appropriate internal standard if available.

  • UPLC-MS/MS Analysis:

    • Set the column temperature to 40°C.

    • Set the mobile phase gradient (example): 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Set the flow rate to 0.4 mL/min.

    • Set the injection volume to 5 µL.

    • Optimize the MS/MS parameters for this compound in positive electrospray ionization (ESI+) mode. This includes optimizing the precursor ion and product ions for Multiple Reaction Monitoring (MRM). A common transition for quantification could be m/z 109 -> 67.

  • Quantification:

    • Inject the prepared working standard solutions to construct a calibration curve.

    • Analyze the prepared samples and quantify this compound based on the calibration curve.

Quantitative Data

The following table summarizes reported concentrations of this compound in a food product.

Food MatrixConcentration Range (µg/kg or ppb)Analytical MethodReference
Peanut Butter260 - 374GC-MS
Soy Sauce Aroma Type BaijiuNot explicitly quantified individually, but part of a pyrazine mixture.UPLC-MS/MS
Roasted Peanuts0.271 - 3.343 (relative abundance)GC-MS

Method Validation Parameters

When using this compound as a reference standard for a quantitative method, the analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

ParameterAcceptance Criteria
Specificity/Selectivity No interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.99.
Range Typically 80-120% of the target concentration.
Accuracy Recovery within 98-102% for drug substance, may be wider for trace analysis.
Precision (Repeatability & Intermediate Precision) RSD ≤ 2% for drug substance, may be higher for trace analysis.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters.

Visualizations

analytical_workflow cluster_prep Standard and Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting standard_prep Prepare this compound Stock and Working Standards calibration Generate Calibration Curve with Standard Solutions standard_prep->calibration sample_prep Prepare Sample (e.g., homogenization, extraction) spike Spike with Internal Standard sample_prep->spike sample_analysis Analyze Prepared Sample spike->sample_analysis instrument_setup Set up GC-MS or UPLC-MS/MS instrument_setup->calibration instrument_setup->sample_analysis quantification Quantify this compound in Sample calibration->quantification sample_analysis->quantification validation Validate Analytical Method quantification->validation report Generate Report validation->report

Caption: Workflow for the quantitative analysis of this compound.

synthesis_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product ethylenediamine Ethylenediamine condensation Condensation Reaction ethylenediamine->condensation butanedione 2,3-Butanedione (Diacetyl) butanedione->condensation dihydropyrazine 2,3-Dimethyl-5,6-dihydropyrazine condensation->dihydropyrazine dehydrogenation Oxidative Dehydrogenation dihydropyrazine->dehydrogenation final_product This compound dehydrogenation->final_product

Caption: Simplified synthesis pathway of this compound.

References

Techniques for Analyzing Volatile Compounds in Fermented Foods: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of volatile compounds in fermented foods. It is designed to guide researchers, scientists, and professionals in drug development through the intricacies of sample preparation, analysis, and data interpretation.

Introduction

Fermented foods and beverages owe their characteristic aroma and flavor profiles to a complex mixture of volatile organic compounds (VOCs). These compounds are primarily metabolites produced by microorganisms such as yeast and lactic acid bacteria during the fermentation process.[1] The analysis of these volatiles is crucial for quality control, product development, and understanding the biochemical processes that occur during fermentation. This document outlines the most common and effective techniques for this purpose, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) coupled with various sample preparation methods.

Key Analytical Techniques

The most widely used technique for the analysis of volatile compounds in food samples is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This powerful method separates complex mixtures of volatile compounds and provides both qualitative and quantitative information. The choice of the sample preparation technique is critical and depends on the food matrix and the target analytes.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.[2][3] It is widely used for the analysis of a variety of fermented foods, including cheese, sourdough, and kimchi.

Purge and Trap (P&T)

Purge and Trap is a dynamic headspace technique that offers high sensitivity for the analysis of volatile organic compounds, particularly in liquid samples like fermented beverages. An inert gas is bubbled through the sample, stripping the volatile compounds, which are then concentrated on a sorbent trap before being thermally desorbed into the GC-MS system.

Application Notes and Protocols

Application Note 1: Analysis of Volatile Compounds in Cheese using HS-SPME-GC-MS

Objective: To identify and quantify the key volatile compounds contributing to the aroma profile of cheese.

Sample Type: Hard and soft cheeses.

Methodology: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Experimental Protocol:

  • Sample Preparation:

    • Grate or finely chop 2 grams of cheese.

    • Place the sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to enhance the release of volatiles.

    • Seal the vial with a PTFE/silicone septum and an aluminum cap.

  • HS-SPME Conditions:

    • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

    • Equilibration Temperature: 60°C.

    • Equilibration Time: 15 minutes.

    • Extraction Time: 30 minutes.

  • GC-MS Parameters:

    • Injection Port Temperature: 250°C.

    • Desorption Time: 5 minutes (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp to 150°C at a rate of 4°C/min.

      • Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 35-400.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 250°C.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with the NIST library and by comparing their retention indices with literature values.

    • Quantify compounds using an internal standard (e.g., 2-methyl-3-heptanone) and a calibration curve.

Quantitative Data Summary:

Compound ClassKey CompoundsConcentration Range (µg/kg)Reference
AcidsAcetic acid, Butanoic acid, Hexanoic acid10 - 5000
AlcoholsEthanol, 2-Butanol, 3-Methyl-1-butanol50 - 10000
EstersEthyl acetate, Ethyl butanoate, Ethyl hexanoate5 - 2000
KetonesAcetoin, Diacetyl, 2-Heptanone, 2-Nonanone1 - 1500
Application Note 2: Analysis of Volatile Compounds in Fermented Beverages using Purge and Trap GC-MS

Objective: To identify and quantify volatile compounds in fermented beverages such as wine and beer.

Sample Type: Wine, beer, and other fermented beverages.

Methodology: Purge and Trap coupled with Gas Chromatography-Mass Spectrometry (P&T-GC-MS).

Experimental Protocol:

  • Sample Preparation:

    • Degas carbonated beverages by sonication for 10 minutes.

    • Place 5 mL of the liquid sample into a purge and trap sparging vessel.

    • Add an internal standard (e.g., chlorobenzene-d5).

  • Purge and Trap Conditions:

    • Purge Gas: Helium.

    • Purge Flow: 40 mL/min.

    • Purge Time: 11 minutes.

    • Purge Temperature: 45°C.

    • Trap: Tenax® or a combination of Tenax®, silica gel, and charcoal.

    • Desorption Temperature: 250°C.

    • Desorption Time: 2 minutes.

    • Bake Temperature: 270°C.

    • Bake Time: 8 minutes.

  • GC-MS Parameters:

    • Injection Port Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 2 minutes.

      • Ramp to 220°C at a rate of 8°C/min, hold for 2 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 250°C.

  • Data Analysis:

    • Identify compounds using the NIST library and retention indices.

    • Quantify using the internal standard method and calibration curves.

Quantitative Data Summary:

Compound ClassKey CompoundsConcentration Range (mg/L)Reference
AlcoholsEthanol, Isoamyl alcohol, Phenylethyl alcohol65 - 33078
EstersEthyl acetate, Isoamyl acetate, Ethyl hexanoate0.1 - 50
AcidsAcetic acid100 - 1000
Aldehydes & KetonesAcetaldehyde, Diacetyl0.5 - 20

Metabolic Pathways for Volatile Compound Production

The production of volatile compounds in fermented foods is a direct result of the metabolic activities of microorganisms. Understanding these pathways is essential for controlling and optimizing the flavor profile of fermented products.

Yeast Metabolism

Yeast, particularly Saccharomyces cerevisiae, plays a crucial role in the production of alcohols and esters through the fermentation of sugars. The primary pathway is glycolysis, which converts glucose into pyruvate, and subsequently to ethanol and carbon dioxide under anaerobic conditions. Higher alcohols are produced via the Ehrlich pathway from amino acids.

Yeast_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Ethanol Ethanol Pyruvate->Ethanol Fermentation Esters Esters Acetyl_CoA->Esters Ethanol->Esters Higher_Alcohols Higher_Alcohols Higher_Alcohols->Esters Amino_Acids Amino_Acids Alpha_Keto_Acids Alpha_Keto_Acids Amino_Acids->Alpha_Keto_Acids Ehrlich Pathway Alpha_Keto_Acids->Higher_Alcohols

Yeast metabolic pathways for volatile compound production.
Lactic Acid Bacteria Metabolism

Lactic acid bacteria (LAB) contribute significantly to the flavor of fermented foods by producing organic acids, diacetyl, and other volatile compounds. They metabolize carbohydrates through either homofermentative or heterofermentative pathways. Amino acid metabolism by LAB also leads to the formation of various flavor compounds.

LAB_Metabolism Lactose Lactose Glucose Glucose Lactose->Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactic_Acid Lactic_Acid Glucose->Lactic_Acid Hetero-fermentation Acetic_Acid Acetic_Acid Glucose->Acetic_Acid Hetero-fermentation Ethanol Ethanol Glucose->Ethanol Hetero-fermentation Pyruvate->Lactic_Acid Homofermentation Diacetyl Diacetyl Amino_Acids Amino_Acids Flavor_Compounds Flavor_Compounds Amino_Acids->Flavor_Compounds Catabolism Citrate Citrate Citrate->Diacetyl Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation Sample_Collection Sample Collection Homogenization Homogenization/ Grinding Sample_Collection->Homogenization Extraction Volatile Extraction (SPME / P&T) Homogenization->Extraction GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis Peak_Identification Peak Identification (Library Matching) GC_MS_Analysis->Peak_Identification Quantification Quantification (Internal Standard) Peak_Identification->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Data_Interpretation Data Interpretation & Reporting Statistical_Analysis->Data_Interpretation

References

Solvent Assisted Flavor Evaporation (SAFE) for Pyrazine Extraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Assisted Flavor Evaporation (SAFE) is a highly efficient and gentle distillation technique used for the isolation of volatile and semi-volatile compounds from complex matrices. Operating under high vacuum (typically down to 10⁻⁵ mbar) and at low temperatures (30-50°C), SAFE minimizes the thermal degradation of analytes and prevents the formation of artifacts, making it an ideal method for the extraction of delicate flavor and aroma compounds, including pyrazines.

Pyrazines are a class of nitrogen-containing heterocyclic compounds that contribute significantly to the desirable roasted, nutty, and toasted aromas in a wide variety of foods and beverages, such as coffee, cocoa, roasted nuts, and cooked meats. Accurate quantification of pyrazines is crucial for quality control, flavor profiling, and understanding the chemical changes that occur during food processing.

These application notes provide a comprehensive overview and detailed protocols for the extraction of pyrazines from various matrices using the SAFE technique.

Principles of Solvent Assisted Flavor Evaporation (SAFE)

The SAFE technique is a specialized form of vacuum distillation. The core principle involves the rapid and gentle evaporation of volatile and semi-volatile compounds from a solvent extract of the sample under high vacuum. The non-volatile components, such as fats, oils, and sugars, remain in the distillation flask, while the volatile compounds are condensed in a series of cold traps cooled with liquid nitrogen. This separation is highly efficient and ensures a clean extract of the volatile fraction, ready for subsequent analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Advantages of SAFE for Pyrazine Extraction

  • Gentle Extraction: The low operating temperatures prevent the thermal degradation of pyrazines and other sensitive aroma compounds.

  • High Recovery Rates: For many volatile compounds in fat-free systems, recovery rates are high, often ranging from 80% to 108%.[1]

  • Clean Extracts: The high vacuum effectively separates volatile compounds from non-volatile matrix components, resulting in clean extracts that require minimal further cleanup.

  • Prevention of Artifact Formation: The mild conditions of SAFE minimize the risk of chemical reactions that could lead to the formation of artifacts, ensuring that the isolated compounds are representative of the original sample.

Limitations and Considerations

  • Matrix Effects: The presence of high concentrations of non-volatile components, particularly lipids, can significantly impact the recovery of less volatile or higher boiling point compounds. Even low levels of fat (<10%) can reduce the recovery of some volatiles.[1]

  • Solvent Selection: The choice of the initial extraction solvent is critical and depends on the sample matrix and the polarity of the target pyrazines. Common solvents include dichloromethane, diethyl ether, and pentane. For certain applications, like coffee, water has been found to be a superior extraction solvent prior to further analysis.

  • Not a Standalone Technique: SAFE is a sample preparation technique and must be coupled with an analytical method, such as GC-MS, for the identification and quantification of the extracted pyrazines.

Data Presentation: Recovery of Pyrazines and Other Volatiles

Quantitative data on the recovery of specific pyrazines using SAFE from various food matrices is not extensively tabulated in the literature. However, studies on model systems and related volatile compounds provide valuable insights into the efficiency of the technique.

Analyte/MatrixExtraction MethodRecovery Rate (%)Reference/Notes
Volatiles in a fat-free model systemSAFE80 - 108[1]
16 Pyrazines in BaijiuUPLC-MS/MS84.36 - 103.92[2] (Note: Not a SAFE extraction, but provides a benchmark for pyrazine recovery)
Volatiles in a low-fat (<10%) matrixSAFESignificantly lower for higher boiling point compounds[1]

Experimental Protocols

The following are detailed protocols for the extraction of pyrazines from roasted coffee beans and cooked meat using Solvent Assisted Flavor Evaporation.

Protocol 1: Pyrazine Extraction from Roasted Coffee Beans using SAFE

This protocol outlines the steps for extracting pyrazines from roasted coffee beans, a matrix rich in these important aroma compounds.

1. Sample Preparation:

  • Grind roasted coffee beans to a fine powder (particle size < 0.5 mm) using a coffee grinder, preferably under cryogenic conditions (with liquid nitrogen) to minimize the loss of volatile compounds.

  • Weigh 20 g of the ground coffee into a 250 mL Erlenmeyer flask.

  • Add 100 mL of boiling, deionized water to the coffee grounds.

  • Stir the mixture for 15 minutes on a magnetic stirrer.

  • Allow the coffee grounds to settle, then decant the aqueous extract. For a more exhaustive extraction, the grounds can be extracted a second time with another 50 mL of hot water.

  • Combine the aqueous extracts and allow them to cool to room temperature.

  • Add an appropriate internal standard (e.g., a deuterated pyrazine) to the aqueous extract for quantification purposes.

2. Solvent Extraction:

  • Transfer the aqueous coffee extract to a 500 mL separatory funnel.

  • Add 50 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate completely. The bottom layer is the organic phase containing the extracted pyrazines.

  • Drain the organic layer into a clean, dry flask.

  • Repeat the extraction of the aqueous phase two more times with 50 mL portions of dichloromethane.

  • Combine all the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate for at least 30 minutes.

  • Filter the dried extract to remove the sodium sulfate.

3. Solvent Assisted Flavor Evaporation (SAFE):

  • Apparatus Setup:

    • Ensure the SAFE apparatus is clean and dry.

    • Connect the high-vacuum pump to the apparatus.

    • Place a receiving flask and a series of cold traps in Dewar flasks.

  • Distillation:

    • Transfer the filtered dichloromethane extract into the dropping funnel of the SAFE apparatus.

    • Cool the receiving flask and cold traps with liquid nitrogen.

    • Start the high-vacuum pump and allow the system to reach a pressure of at least 10⁻⁴ mbar.

    • Gently heat the distillation flask to 40°C using a water bath.

    • Slowly add the extract from the dropping funnel into the distillation flask. The solvent and volatile compounds will evaporate immediately and condense in the cold traps.

    • Once all the extract has been added, continue to apply vacuum for another 10-15 minutes to ensure all volatile compounds have been transferred.

  • Sample Collection:

    • Turn off the vacuum pump and carefully vent the system.

    • Remove the Dewar flasks and allow the cold traps to warm to room temperature.

    • Rinse the condensed extract from the receiving flask and cold traps with a small amount of fresh dichloromethane.

    • Combine the rinses into a small, pear-shaped flask.

4. Concentration and Analysis:

  • Concentrate the extract to a final volume of approximately 1 mL using a Vigreux column or a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial.

  • The sample is now ready for analysis by GC-MS.

Protocol 2: Pyrazine Extraction from Cooked Meat using SAFE

This protocol is designed for the extraction of pyrazines from a high-protein, and potentially high-fat, matrix like cooked meat.

1. Sample Preparation:

  • Mince 50 g of cooked meat using a meat grinder.

  • Homogenize the minced meat with 150 mL of a 2:1 (v/v) mixture of dichloromethane and methanol in a blender for 2 minutes.

  • Add an appropriate internal standard to the homogenate.

2. Solvent Extraction:

  • Transfer the homogenate to a centrifuge bottle and centrifuge at 5000 rpm for 15 minutes at 4°C.

  • Carefully decant the supernatant (organic solvent layer) into a clean flask.

  • Re-extract the meat pellet twice more with 100 mL portions of the dichloromethane/methanol mixture, centrifuging and decanting the supernatant each time.

  • Combine all the organic extracts.

  • Add 100 mL of a saturated sodium chloride solution to the combined extract in a separatory funnel to facilitate phase separation.

  • Shake and allow the layers to separate. Collect the lower organic layer.

  • Wash the organic layer with 50 mL of deionized water.

  • Dry the organic extract over anhydrous sodium sulfate and filter.

3. Solvent Assisted Flavor Evaporation (SAFE):

  • Follow the same procedure as described in Protocol 1, section 3.

4. Concentration and Analysis:

  • Follow the same procedure as described in Protocol 1, section 4.

Visualizations

Experimental Workflow for Pyrazine Extraction using SAFE

SAFE_Workflow Sample Sample (e.g., Coffee, Meat) Homogenization Sample Preparation (Grinding/Homogenization) Sample->Homogenization SolventExtraction Solvent Extraction (e.g., Dichloromethane) Homogenization->SolventExtraction Drying Drying of Extract (Anhydrous Na2SO4) SolventExtraction->Drying SAFE Solvent Assisted Flavor Evaporation (SAFE) (High Vacuum, Low Temp) Drying->SAFE Concentration Concentration of Volatiles SAFE->Concentration Analysis GC-MS Analysis Concentration->Analysis Data Data Analysis & Quantification Analysis->Data

Caption: A typical experimental workflow for the extraction of pyrazines using SAFE.

Logical Relationship of SAFE Parameters

SAFE_Parameters HighVacuum High Vacuum GentleEvaporation Gentle Evaporation HighVacuum->GentleEvaporation LowTemp Low Temperature LowTemp->GentleEvaporation HighRecovery High Recovery of Volatiles GentleEvaporation->HighRecovery CleanExtract Clean Extract GentleEvaporation->CleanExtract NoArtifacts Minimal Artifact Formation GentleEvaporation->NoArtifacts AccurateAnalysis Accurate Pyrazine Profile HighRecovery->AccurateAnalysis CleanExtract->AccurateAnalysis NoArtifacts->AccurateAnalysis

Caption: Key parameters of SAFE and their impact on pyrazine analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HS-SPME for Pyrazine Analysis in Yeast Extract

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of pyrazines from yeast extract using Headspace Solid-Phase Microextraction (HS-SPME).

Frequently Asked Questions (FAQs)

1. What is the most effective SPME fiber for extracting pyrazines from yeast extract?

For the analysis of pyrazine compounds in yeast extract, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to provide the highest extraction efficiency.[1][2] This type of triple-coated fiber is effective at adsorbing a broad range of volatile and semi-volatile compounds, including the various pyrazines found in yeast extract.

2. What are the optimal extraction temperature and time for pyrazine analysis?

Extraction temperature and time are critical parameters that significantly influence the extraction efficiency of pyrazines.[1][2] While the absolute optimum can vary slightly based on the specific pyrazines of interest and the exact composition of the yeast extract, a general guideline is an extraction temperature of around 50°C and an extraction time of approximately 50 minutes. It is crucial to perform an optimization study for your specific application to determine the ideal conditions.

3. How does adding salt to the sample affect pyrazine extraction?

The addition of salt, such as sodium chloride (NaCl), to the yeast extract sample can enhance the extraction of pyrazines. Salt increases the ionic strength of the sample matrix, which can decrease the solubility of the pyrazines and promote their release into the headspace, a phenomenon known as the "salting-out" effect. This leads to higher concentrations of pyrazines in the headspace and improved adsorption by the SPME fiber. An optimal salt concentration is typically around 20-30% (w/v), but this should be optimized for each specific matrix.

4. What is the purpose of the equilibration/incubation step before extraction?

The equilibration or pre-incubation step, where the sample is heated for a set time before the SPME fiber is exposed to the headspace, is essential to allow the volatile pyrazine compounds to reach a state of equilibrium between the sample matrix and the headspace. This ensures that the concentration of pyrazines in the headspace is stable and representative, leading to more reproducible and accurate results. A typical pre-incubation temperature is around 80°C for 20 minutes.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no pyrazine peaks detected. - Inefficient extraction due to suboptimal parameters.- SPME fiber is old or damaged.- Incorrect GC-MS parameters.- Optimize HS-SPME parameters (fiber type, extraction temperature and time, salt concentration).- Replace the SPME fiber.- Verify and optimize GC-MS conditions (injector temperature, column type, temperature program, mass spectrometer settings).
Poor reproducibility of results. - Inconsistent sample preparation.- Fluctuations in extraction temperature or time.- Inconsistent positioning of the SPME fiber in the headspace.- Lack of equilibration time.- Standardize the sample preparation protocol.- Ensure precise control of temperature and timing during extraction.- Maintain a consistent fiber depth in the headspace for all samples.- Introduce an adequate equilibration step before extraction.
Presence of interfering peaks or high background noise. - Contamination from the sample vial or septa.- Carryover from a previous injection.- Degradation of the sample matrix at high temperatures.- Use pre-cleaned vials and bake out septa before use.- Perform a blank run with the SPME fiber to check for carryover and clean the GC inlet if necessary.- Optimize the extraction temperature to avoid sample degradation while ensuring efficient pyrazine release.
Fiber breakage. - Incorrect insertion or retraction of the fiber into the GC inlet.- Coring of the injector septum.- Ensure proper alignment and gentle handling of the SPME device.- Use pre-drilled septa or a septumless injector system to prevent coring.

Experimental Protocols

Optimized HS-SPME Method for Pyrazine Extraction from Yeast Extract

This protocol is a general guideline based on published methodologies. Optimization is recommended for specific applications.

1. Sample Preparation:

  • Weigh a specific amount of yeast extract (e.g., 1.0 g) into a headspace vial (e.g., 20 mL).

  • Add a defined volume of deionized water or a suitable buffer to dissolve the yeast extract.

  • If using salt, add a predetermined amount (e.g., 20-30% w/v NaCl) and ensure it dissolves completely.

  • Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heating block or autosampler with agitation.

  • Equilibration: Incubate the sample at a set temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow for headspace equilibration.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial at a controlled temperature (e.g., 50°C) for a defined period (e.g., 50 minutes).

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injector port (e.g., 250°C) for thermal desorption for a set time (e.g., 5 minutes) in splitless mode.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX or HP-5MS) with a temperature program designed to separate pyrazines.

  • Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-300) for compound identification.

Quantitative Data Summary

The following table summarizes the optimized parameters for HS-SPME extraction of pyrazines from various food-related matrices, which can serve as a starting point for yeast extract analysis.

ParameterYeast ExtractFlavor-Enhanced OilsRoasted Green TeaPerilla Seed Oils
SPME Fiber 50/30 µm DVB/CAR/PDMS120 µm PDMS/DVB/CAR65 µm PDMS/DVBNot Specified
Equilibration/Pre-incubation Temp. Not explicitly stated as optimized80 °C100 °CNot Specified
Equilibration/Pre-incubation Time Not explicitly stated as optimized20 min15 minNot Specified
Extraction Temperature Optimized via RSM50 °C100 °CTested
Extraction Time Optimized via RSM50 min20 minTested
Salt Addition Not specifiedNot specifiedNot applicableNot applicable

Visualizations

HS_SPME_Optimization_Workflow cluster_prep Sample Preparation cluster_hs_spme HS-SPME Procedure cluster_analysis GC-MS Analysis cluster_optimization Optimization Parameters Sample Yeast Extract Sample Add_Water Add Water/Buffer Sample->Add_Water Add_Salt Add Salt (Optional) Add_Water->Add_Salt Vial Seal in Headspace Vial Add_Salt->Vial Equilibration Equilibration (e.g., 80°C, 20 min) Vial->Equilibration Extraction Extraction (e.g., 50°C, 50 min) Equilibration->Extraction Desorption Thermal Desorption (e.g., 250°C) Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Fiber SPME Fiber Type Data_Analysis->Fiber Feedback for Optimization Temp Extraction Temperature Data_Analysis->Temp Feedback for Optimization Time Extraction Time Data_Analysis->Time Feedback for Optimization Salt Salt Concentration Data_Analysis->Salt Feedback for Optimization Equilibration_Params Equilibration Conditions Data_Analysis->Equilibration_Params Feedback for Optimization

Caption: Workflow for optimizing HS-SPME parameters for pyrazine extraction.

Pyrazine_Structure cluster_pyrazine General Pyrazine Structure cluster_derivatives Common Pyrazine Derivatives in Yeast Extract Pyrazine Pyrazine (C4H4N2) Methylpyrazine Methylpyrazine Pyrazine->Methylpyrazine R = CH3 Dimethylpyrazine 2,5-Dimethylpyrazine Pyrazine->Dimethylpyrazine R1, R2 = CH3 Trimethylpyrazine Trimethylpyrazine Pyrazine->Trimethylpyrazine R1, R2, R3 = CH3 Ethylpyrazine 2-Ethyl-5-methylpyrazine Pyrazine->Ethylpyrazine R1 = C2H5, R2 = CH3

References

Reducing by-product formation in microbial synthesis of pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the microbial synthesis of pyrazines. The focus is on reducing by-product formation and controlling the pyrazine profile during fermentation.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low yield of target pyrazine and presence of multiple pyrazine derivatives. Uncontrolled Precursor Metabolism: The microbial host may be producing a mixture of pyrazine precursors, leading to a variety of pyrazine products. For example, in the synthesis of 2,5-dimethylpyrazine (2,5-DMP) from L-threonine, the presence of acetoin from carbohydrate metabolism can lead to the formation of 2,3,5-trimethylpyrazine (TMP) as a by-product.Metabolic Engineering: Modify the host strain to limit the production of competing precursors. For instance, to reduce TMP formation during 2,5-DMP synthesis, you can engineer the carbohydrate metabolism to minimize acetoin production.
Non-specific enzymes: The enzymes involved in the biosynthetic pathway may have broad substrate specificity, leading to the conversion of various precursors into different pyrazines.Enzyme Engineering: Use protein engineering techniques to improve the substrate specificity of the key enzymes in your pathway.
Suboptimal Culture Conditions: Fermentation parameters such as temperature, pH, and aeration can influence the metabolic state of the microorganism and the profile of synthesized pyrazines.Optimization of Fermentation Conditions: Systematically optimize culture conditions to favor the production of the desired pyrazine. This can involve a Design of Experiments (DoE) approach to identify the optimal settings for temperature, pH, aeration, and precursor feeding.
Low yield of 2,5-dimethylpyrazine (2,5-DMP) from L-threonine. Diversion of Precursor: The intermediate L-2-amino-acetoacetate can be cleaved into glycine and acetyl-CoA by the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), diverting the precursor away from 2,5-DMP synthesis.[1]Gene Knockout: Inactivate the gene encoding for KBL in your production strain to block this competing pathway and redirect the metabolic flux towards 2,5-DMP.[1]
Low yield of 2,3,5,6-tetramethylpyrazine (TTMP) from acetoin. Reduction of Precursor: Acetoin can be reduced to 2,3-butanediol by 2,3-butanediol dehydrogenase, a competing reaction that reduces the availability of the precursor for TTMP synthesis.Gene Knockout: Disrupt the gene encoding for 2,3-butanediol dehydrogenase to prevent the conversion of acetoin to 2,3-butanediol.[2]
Inconsistent pyrazine production between batches. Variability in Inoculum: The age, size, and metabolic state of the inoculum can significantly impact the fermentation performance.Standardize Inoculum Preparation: Implement a strict protocol for inoculum preparation, ensuring consistency in cell density, growth phase, and volume.
Fluctuations in Culture Conditions: Even minor variations in temperature, pH, or dissolved oxygen can alter microbial metabolism and pyrazine production.Implement Robust Process Control: Utilize bioreactors with automated control systems to maintain stable fermentation parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the microbial synthesis of 2,5-dimethylpyrazine (2,5-DMP)?

A1: A common by-product is 2,3,5-trimethylpyrazine (TMP). This occurs when aminoacetone, the precursor to 2,5-DMP, reacts with acetoin, a metabolite from the microorganism's carbohydrate metabolism.[3]

Q2: How can I control the formation of different pyrazine derivatives?

A2: Controlling the pyrazine profile primarily involves metabolic engineering and optimization of fermentation conditions. By knocking out genes for competing pathways and carefully controlling the availability of different precursors, you can steer the synthesis towards a specific pyrazine. Optimization of culture parameters like temperature and pH can also influence the final product distribution.[4]

Q3: What are the key precursors for microbial pyrazine synthesis?

A3: The primary precursors are amino acids and sugars. Specifically, L-threonine is the precursor for 2,5-dimethylpyrazine, while acetoin (derived from carbohydrate metabolism) is the precursor for 2,3,5,6-tetramethylpyrazine.

Q4: Which microorganisms are commonly used for pyrazine synthesis?

A4: Bacillus subtilis is one of the most well-studied and commonly used microorganisms for pyrazine production. Other bacteria like Corynebacterium glutamicum have also been engineered for this purpose.

Q5: What analytical methods are suitable for quantifying pyrazines in a fermentation broth?

A5: Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the characterization and quantification of volatile pyrazines. For less volatile pyrazines, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) can be a suitable alternative.

Quantitative Data Summary

The following tables summarize reported yields of different pyrazines from various microbial systems.

Table 1: Production of 2,5-Dimethylpyrazine (2,5-DMP) in Engineered E. coli

Strain Engineering StrategySubstrateTiter (mg/L)Reference
Overexpression of EcTDH and LcNoxE, knockout of competing pathwaysL-threonine (5 g/L)1095.7 ± 81.3
Overexpression of EcTDH, EhNOX, ScAAO, and EcSstTL-threonine (14 g/L)2897.30

Table 2: Production of 2,3,5,6-Tetramethylpyrazine (TTMP) in Engineered Bacillus subtilis

Strain Engineering StrategyFermentation ConditionTiter (g/L)Reference
Wild type BS2Microaerobic flask fermentation21.8
Disruption of 2,3-butanediol dehydrogenase gene (bdhA)Microaerobic flask fermentation27.8
Wild type BS2 with 3 g/L 2,3-butanediol additionMicroaerobic flask fermentation29.7

Experimental Protocols

Protocol 1: Microbial Synthesis of 2,5-Dimethylpyrazine (2,5-DMP) using Engineered E. coli

This protocol is a generalized procedure based on published methods.

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

    • Incubate at 37°C with shaking at 220 rpm for 12 hours.

    • Use this seed culture to inoculate a larger volume of LB medium (e.g., 100 mL in a 500 mL flask) and incubate under the same conditions until the OD600 reaches 0.6-0.8.

    • Induce protein expression with IPTG (if applicable) and continue to culture for a specified time (e.g., 12 hours at a lower temperature like 25°C).

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl).

  • Whole-Cell Biocatalysis:

    • Prepare a 1 L reaction mixture in a 2 L flask containing:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 14 g/L L-threonine

      • 0.75 mM NAD+

      • The harvested engineered E. coli cells (e.g., to a final OD600 of 20)

    • Incubate the reaction mixture at 40°C with shaking at 220 rpm for 24 hours.

  • Sample Analysis:

    • Withdraw samples at regular intervals.

    • Centrifuge to remove cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the concentration of 2,5-DMP using GC-MS or HPLC.

Protocol 2: GC-MS Analysis of Pyrazines

This is a general protocol for the analysis of pyrazines in a fermentation broth.

  • Sample Preparation:

    • To 4 g of the fermentation broth in a 15 mL headspace vial, add an internal standard (e.g., 2-ethylbutyric acid).

    • Heat the vial in a water bath at 60°C for 15 minutes.

    • Perform headspace solid-phase microextraction (SPME) for 30 minutes.

  • GC-MS Conditions:

    • GC Column: DB-WAX (60 m x 250 µm, 0.25 µm film thickness) or equivalent polar column.

    • Injector Temperature: 230°C.

    • Oven Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp to 120°C at 5°C/min.

      • Ramp to 230°C at 7°C/min, hold for 10 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Scan Range: 20-500 m/z.

      • Electron Energy: 70 eV.

Visualizations

Pyrazine_Biosynthesis_Workflow cluster_strain Strain Preparation cluster_fermentation Fermentation/Biotransformation cluster_analysis Analysis Inoculation Inoculate Single Colony Seed_Culture Seed Culture Growth Inoculation->Seed_Culture Production_Culture Production Culture Growth & Induction Seed_Culture->Production_Culture Bioreactor Bioreactor Setup & Sterilization Production_Culture->Bioreactor Inoculation Fermentation Fermentation with Precursor Feeding Bioreactor->Fermentation Sampling Sample Collection Fermentation->Sampling Extraction Pyrazine Extraction (e.g., SPME) Sampling->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: Experimental workflow for microbial pyrazine synthesis.

DMP_Synthesis_Pathway cluster_byproduct By-product Pathway L_Threonine L-Threonine L_2_amino_acetoacetate L-2-amino-acetoacetate L_Threonine->L_2_amino_acetoacetate L-threonine-3-dehydrogenase (TDH) Aminoacetone Aminoacetone L_2_amino_acetoacetate->Aminoacetone Decarboxylation Glycine_AcetylCoA Glycine + Acetyl-CoA L_2_amino_acetoacetate->Glycine_AcetylCoA KBL (competing enzyme) DMP 2,5-Dimethylpyrazine (2,5-DMP) Aminoacetone->DMP Condensation (2 molecules)

Caption: Biosynthesis of 2,5-DMP and a competing by-product pathway.

TTMP_Synthesis_Pathway cluster_byproduct_ttmp By-product Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis alpha_Acetolactate α-Acetolactate Pyruvate->alpha_Acetolactate α-acetolactate synthase Acetoin Acetoin alpha_Acetolactate->Acetoin α-acetolactate decarboxylase TTMP 2,3,5,6-Tetramethylpyrazine (TTMP) Acetoin->TTMP Condensation (2 molecules) + NH3 Butanediol 2,3-Butanediol Acetoin->Butanediol 2,3-butanediol dehydrogenase (competing enzyme)

Caption: Biosynthesis of TTMP and a competing by-product pathway.

References

Technical Support Center: Optimization of GC Oven Temperature Programs for Pyrazine Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) oven temperature programs for the challenging separation of pyrazine isomers.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the separation of pyrazine isomers.

Q1: My pyrazine isomers are co-eluting or showing poor resolution. What are the initial troubleshooting steps?

A1: Co-elution of structurally similar pyrazine isomers is a frequent challenge. A systematic approach to troubleshooting is crucial. The primary factors to investigate are the GC column, the oven temperature program, and the carrier gas flow rate.

  • GC Column Selection: The choice of the stationary phase is critical for isomer separation. For pyrazines, polar columns, such as those with polyethylene glycol (e.g., DB-WAX, Stabilwax), often provide better selectivity compared to non-polar phases (e.g., DB-1, ZB-5MS).[1] If you are using a non-polar column and experiencing co-elution, consider switching to a polar column.

  • Oven Temperature Program: A suboptimal temperature program is a common cause of poor resolution. A slow temperature ramp rate can significantly improve the separation of closely eluting peaks, although it will increase the analysis time.[1]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency. Ensure that the flow rate of your carrier gas (e.g., Helium, Hydrogen) is set to the optimal velocity for your column's dimensions.[1]

Q2: How do I systematically optimize the oven temperature program for my specific pyrazine isomers?

A2: A good starting point is to use a "scouting gradient." This is a general-purpose temperature program that helps to determine the elution range of your compounds.[2] A typical scouting gradient is:

  • Initial Temperature: 40°C

  • Initial Hold Time: 2 minutes

  • Ramp Rate: 10°C/min

  • Final Temperature: 240°C

  • Final Hold Time: 5 minutes

Based on the results of the scouting run, you can make the following adjustments:

  • For early eluting, poorly resolved peaks: Lower the initial oven temperature. This increases the retention of volatile isomers, providing more time for separation on the column.[3]

  • For closely eluting peaks in the middle of the chromatogram: Decrease the temperature ramp rate. A slower ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min) enhances the separation of isomers with similar boiling points.

  • To reduce long analysis times when resolution is adequate: Increase the ramp rate. This will shorten the run time but may sacrifice some resolution.

Q3: The mass spectra of my pyrazine isomers are nearly identical. How can I confidently identify them?

A3: Positional isomers of alkylpyrazines often produce very similar mass spectra, making identification based on spectral data alone unreliable. To achieve confident identification, the use of retention indices (RIs) is highly recommended. By comparing the calculated RIs of your sample peaks to literature values obtained on the same or a similar stationary phase, you can significantly improve the accuracy of your isomer identification. Co-injection with authentic standards is another reliable method for confirming the identity of specific isomers.

Q4: I'm observing peak tailing for my pyrazine analytes. What could be the cause and how can I fix it?

A4: Peak tailing for basic compounds like pyrazines is often caused by secondary interactions with active sites in the GC system. Potential causes and solutions include:

  • Active Sites in the Inlet or Column: Pyrazines can interact with acidic silanol groups in the injector liner or at the head of the column. Using a deactivated inlet liner and a well-end-capped column can minimize these interactions. Periodically trimming a small portion (e.g., 10-15 cm) from the front of the column can also help remove accumulated non-volatile residues and active sites.

  • Column Overload: Injecting too much sample can lead to peak tailing and poor peak shape. Try reducing the injection volume or diluting your sample.

Data Presentation

The following table provides an example of a GC-MS oven temperature program and the resulting retention times for a selection of pyrazine isomers. Note that retention times can vary between instruments and columns.

Pyrazine IsomerRetention Time (min)
2-Methylpyrazine14.78
2,5-Dimethylpyrazine16.62
2,6-Dimethylpyrazine16.90
Ethylpyrazine17.05
2-Ethyl-6-methylpyrazine18.93
GC Conditions for the data above:
Column: DB-FFAP (60 m × 0.25 mm, 0.25 µm)
Carrier Gas: Helium at 1.0 mL/min
Oven Program: Initial temperature of 40°C (held for 1.5 min), ramped at 10°C/min to 100°C (held for 5 min), then at 2°C/min to 150°C (held for 10 min), then at 5°C/min to 185°C, and finally at 20°C/min to 245°C (held for 8 min).

Experimental Protocols

Protocol 1: Systematic Optimization of GC Oven Temperature Program for Pyrazine Isomer Separation

This protocol outlines a step-by-step approach to developing an optimized oven temperature program.

  • Initial Setup and Scouting Run:

    • Install a suitable polar capillary column (e.g., DB-WAX or equivalent).

    • Set the carrier gas flow rate to the manufacturer's recommendation for optimal performance.

    • Inject a standard mixture of the pyrazine isomers of interest using a scouting gradient (e.g., 40°C for 2 min, then ramp at 10°C/min to 240°C and hold for 5 min).

  • Evaluation of the Scouting Run:

    • Assess the resolution of the critical isomer pairs.

    • Note the elution temperatures of the target analytes.

  • Optimization of the Initial Temperature:

    • If the earliest eluting isomers are poorly resolved, decrease the initial temperature in 5-10°C increments.

    • An initial hold time may be necessary if the initial oven temperature is significantly below the boiling point of the solvent.

  • Optimization of the Temperature Ramp Rate:

    • If isomers in the main part of the chromatogram are co-eluting, decrease the ramp rate (e.g., from 10°C/min to 5°C/min, then to 2°C/min).

    • Multiple ramps can be used. A slower ramp through the elution range of the critical pairs and a faster ramp afterwards can optimize both resolution and run time.

  • Optimization of the Final Temperature and Hold Time:

    • The final temperature should be high enough to elute all compounds of interest and any high-boiling matrix components.

    • A final hold time of 5-10 minutes is typically sufficient to ensure the column is clean for the next injection.

  • Verification and Refinement:

    • Once a suitable program is developed, inject a series of standards and samples to confirm the reproducibility of retention times and resolution.

    • Further minor adjustments to the program may be necessary to achieve the desired performance.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting poor separation of pyrazine isomers.

GC_Troubleshooting_Workflow start Poor Pyrazine Isomer Separation check_column Step 1: Verify GC Column - Is the stationary phase appropriate (polar)? - Is the column in good condition? start->check_column optimize_temp Step 2: Optimize Oven Temperature Program - Start with a scouting gradient. - Adjust initial temperature for early peaks. - Decrease ramp rate for better resolution. check_column->optimize_temp Column OK resolution_ok Resolution Achieved check_column->resolution_ok Column Change Solved Issue check_flow Step 3: Check Carrier Gas Flow Rate - Is the flow rate optimal for the column dimensions? optimize_temp->check_flow Resolution still poor optimize_temp->resolution_ok Resolution now acceptable check_flow->optimize_temp Adjustments needed check_flow->resolution_ok Flow Rate Adjustment Solved Issue

A logical workflow for troubleshooting poor pyrazine isomer separation in GC.

References

Technical Support Center: Overcoming Matrix Effects in 2,3-Dimethylpyrazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of 2,3-Dimethylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: A matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix. In the analysis of this compound, which is often found in complex matrices like coffee, roasted foods, and biological fluids, these interfering components can co-elute with the analyte.[1][2][3] This can lead to either signal suppression or enhancement in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), resulting in inaccurate quantification.[4]

Q2: How can I determine if my analysis of this compound is impacted by matrix effects?

A2: To assess the presence and extent of matrix effects, you can perform a post-extraction addition experiment. This involves comparing the signal response of a known concentration of this compound in a pure solvent to the response of the same concentration spiked into a blank sample extract (a sample known not to contain this compound). A significant difference between the two signals indicates the presence of matrix effects.

The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value significantly different from 100% (e.g., outside the 80-120% range) suggests a considerable matrix effect that needs to be addressed.

Q3: What are the most effective strategies to overcome matrix effects in this compound analysis?

A3: Several strategies can be employed, often in combination:

  • Stable Isotope Dilution Analysis (SIDA): This is a highly effective method where a stable isotope-labeled internal standard of this compound is used. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.[2]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Sample Preparation: Rigorous sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove many of the interfering matrix components before instrumental analysis.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the analyte signal. This is a viable option if the concentration of this compound is high enough to remain detectable after dilution.

  • Chromatographic Optimization: Modifying the GC or LC method to improve the separation of this compound from co-eluting matrix components can also mitigate matrix effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor reproducibility of this compound quantification in replicate samples. Inconsistent matrix effects between samples.Implement a more robust sample cleanup procedure (e.g., SPE). Utilize a stable isotope-labeled internal standard for more reliable correction.
Significantly lower than expected recovery of this compound. Signal suppression due to co-eluting matrix components.Prepare matrix-matched calibration standards. Optimize the chromatographic method to separate the analyte from interferences. Dilute the sample extract if sensitivity allows.
Higher than expected concentrations of this compound. Signal enhancement caused by matrix components.Employ matrix-matched calibration. The use of a stable isotope-labeled internal standard is highly recommended to correct for this effect.
Inconsistent peak shapes for this compound. Matrix components affecting the chromatography.Improve the sample cleanup procedure to remove interfering compounds. Check the cleanliness of the GC inlet or LC column and perform maintenance if necessary.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in various food matrices. These values can serve as a reference for expected concentration ranges in your samples.

Matrix Concentration of this compound Analytical Method Reference
Roasted CoffeeLow concentrations detectedSIDA-GC-MS
Soy Sauce Aroma Type BaijiuSub-threshold concentrations, correlated with roasted aromaUPLC-MS/MS
Cocoa PowderUp to 12,537.2 ppb (as 2,3,5-trimethylpyrazine) in roasted samplesGC-MS
Roasted PeanutsPresent, but not one of the most abundant pyrazinesGC-MS

Experimental Protocols

Protocol 1: Quantification of Matrix Effects

This protocol describes the procedure to determine the extent of matrix effects on the quantification of this compound.

Methodology:

  • Prepare a Solvent Standard: Dissolve a known amount of this compound analytical standard in a pure solvent (e.g., methanol or ethyl acetate) to achieve a specific concentration (e.g., 1 µg/mL).

  • Prepare a Blank Matrix Extract: Select a representative sample matrix that is known to be free of this compound. Process this blank sample using your established extraction procedure.

  • Prepare a Matrix-Matched Standard: Spike the blank matrix extract with the this compound analytical standard to the same final concentration as the solvent standard.

  • Analyze: Inject both the solvent standard and the matrix-matched standard into your analytical instrument (GC-MS or LC-MS/MS).

  • Calculate Matrix Effect: Use the peak areas obtained to calculate the percentage of matrix effect as described in the FAQs.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for sample cleanup to reduce matrix interferences. The specific SPE sorbent and solvents should be optimized for your particular matrix.

Methodology:

  • Sample Pre-treatment: Homogenize your sample and extract this compound using an appropriate solvent.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase or mixed-mode cation exchange cartridge) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering matrix components while retaining this compound.

  • Elution: Elute the this compound from the cartridge using a stronger solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the analytical instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Strategy cluster_result Result Sample Complex Matrix Sample (e.g., Coffee, Food, Biological Fluid) Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, LLE) Extraction->Cleanup Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis IS Addition of Stable Isotope Labeled Internal Standard Cleanup->IS Recommended Data Data Acquisition Analysis->Data MMC Matrix-Matched Calibration Data->MMC Result Accurate Quantification of This compound IS->Analysis MMC->Result troubleshooting_logic Start Inaccurate Quantification of This compound CheckME Assess Matrix Effect (Post-Extraction Addition) Start->CheckME ME_Present Matrix Effect > 20%? CheckME->ME_Present NoME Matrix Effect Acceptable. Check other parameters (e.g., instrument calibration). ME_Present->NoME No ImplementSIDA Implement Stable Isotope Dilution Analysis (SIDA) ME_Present->ImplementSIDA Yes UseMMC Use Matrix-Matched Calibration ME_Present->UseMMC Yes ImproveCleanup Improve Sample Cleanup (e.g., SPE, LLE) ME_Present->ImproveCleanup Yes DiluteSample Dilute Sample Extract ME_Present->DiluteSample Yes Reevaluate Re-evaluate Quantification ImplementSIDA->Reevaluate UseMMC->Reevaluate ImproveCleanup->Reevaluate DiluteSample->Reevaluate

References

Enhancing detection sensitivity of 2,3-Dimethylpyrazine in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,3-Dimethylpyrazine Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for enhancing the detection sensitivity of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for detecting this compound?

A1: The choice of analytical technique depends on the sample matrix, the required sensitivity, and the objective of the analysis (e.g., quantification or structural identification). The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] For volatile compounds like this compound, GC-MS is generally the most widely employed technique due to its high sensitivity and separation efficiency.[2]

Q2: How can I effectively extract this compound from a complex sample matrix?

A2: Effective extraction is crucial for removing interferences and concentrating the analyte. Common techniques include:

  • Solid-Phase Microextraction (SPME): A solvent-free method ideal for volatile and semi-volatile compounds like pyrazines.[2] Headspace SPME (HS-SPME) is particularly effective as it samples the vapor phase above the sample, minimizing matrix effects.[2]

  • Liquid-Liquid Extraction (LLE): A conventional method that partitions the analyte between two immiscible liquids.[3] It may require multiple extraction steps to achieve high recovery.

  • Solid-Phase Extraction (SPE): Uses a solid sorbent to selectively adsorb the analyte from a liquid sample, which is then eluted with a solvent.

Q3: What factors influence the sensitivity of my analysis?

A3: Several factors can impact detection sensitivity:

  • Sample Preparation: The efficiency of your extraction and pre-concentration steps is critical.

  • Instrumental Parameters: For GC-MS, this includes injector temperature, carrier gas flow rate, oven temperature program, and mass spectrometer settings (e.g., using Selected Ion Monitoring - SIM mode).

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal in the mass spectrometer.

  • Column Choice: The stationary phase of the GC column affects the separation and peak shape, which in turn influences sensitivity.

Q4: What are the key validation parameters I should assess for my quantitative method?

A4: According to ICH Q2(R2) guidelines, key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the instrument's response.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Data Presentation: Comparison of Analytical Techniques

The table below summarizes the performance characteristics of the primary techniques used for pyrazine analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Applicability Wide range of pyrazine impurities, including non-volatile compounds.Ideal for volatile and semi-volatile pyrazines like this compound.
Sensitivity Moderate to high, with Limits of Detection (LOD) often in the ng/mL range when coupled with MS/MS.Very high, with LODs capable of reaching the low parts-per-billion (ppb) to parts-per-trillion (ppt) range, especially with techniques like HS-SPME.
Sample Preparation Typically involves dissolving the sample in a suitable solvent.Often requires headspace analysis or extraction for volatile compounds.

Troubleshooting Guides

Problem: Low or No Signal Intensity
Possible CauseSuggested Solution
Inefficient Extraction Optimize the extraction method. For HS-SPME, adjust parameters like fiber type (e.g., DVB/CAR/PDMS), equilibration time, and temperature. For LLE, test different solvents or increase the number of extraction steps.
Instrument Contamination Clean the injector port and replace the liner and septum. Check for contamination in the MS ion source and clean if necessary.
System Leaks Perform a leak check on the injector, column connections, and gas lines. Leaks can introduce oxygen, which can degrade the column and affect signal.
Incorrect MS Parameters Ensure the mass spectrometer is tuned correctly. For higher sensitivity, use Selected Ion Monitoring (SIM) mode, focusing on characteristic ions for this compound (e.g., m/z 108, 81, 54).
Sample Degradation Ensure samples are stored properly (e.g., refrigerated or frozen) and analyzed within their stability period.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible CauseSuggested Solution
Active Sites in GC System Basic compounds like pyrazines can interact with active sites in the injector liner or column. Use a deactivated liner and a high-quality, inert GC column. If peak tailing persists, trim 10-20 cm from the front of the column.
Column Overload The injected sample concentration is too high, leading to fronting or broad peaks. Dilute the sample or reduce the injection volume.
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.
Suboptimal Temperatures An injector temperature that is too low can cause slow volatilization and peak broadening. Ensure the injector temperature is appropriate for the analytes.
Problem: High Baseline Noise or Drift
Possible CauseSuggested Solution
Contaminated Carrier Gas Ensure high-purity carrier gas is used. Install or replace moisture, oxygen, and hydrocarbon traps.
Column Bleed The stationary phase of the column is degrading, often due to oxygen exposure or exceeding the maximum temperature limit. Condition the column properly. If bleed is severe, the column may need to be replaced.
Contaminated Injector/Detector Septum particles or sample residue can accumulate in the injector. The detector can also become contaminated over time. Perform routine maintenance and cleaning.
System Leaks Small leaks can introduce air into the system, leading to an unstable baseline. Thoroughly leak-check the entire system.

Experimental Protocols

Protocol: HS-SPME-GC-MS Analysis of this compound

This protocol provides a general method for the sensitive detection of this compound in a liquid matrix.

1. Instrumentation and Materials

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Headspace Autosampler with SPME fiber holder

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good starting point for volatile pyrazines.

  • Headspace Vials (e.g., 20 mL) with PTFE/Silicone septa.

  • This compound standard

  • Sodium Chloride (for salting-out effect, optional)

2. Sample Preparation

  • Place a precise amount of the liquid or solid sample into a 20 mL headspace vial (e.g., 5 mL of liquid or 1 g of solid).

  • If applicable, add a known amount of internal standard.

  • To enhance the release of volatiles, add sodium chloride to saturate the aqueous phase (salting-out).

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

3. HS-SPME Procedure

  • Place the vial in the autosampler tray.

  • Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.

4. GC-MS Analysis

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Desorption Time: 2-5 minutes

  • Column:

    • Type: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). Polar columns generally provide better selectivity for pyrazines.

  • Carrier Gas:

    • Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 5 °C/min.

    • Final Hold: Hold at 240 °C for 5 minutes. (This program should be optimized for the specific sample matrix and target analytes.)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300 for general screening.

    • For high sensitivity: Use Selected Ion Monitoring (SIM) mode and monitor characteristic ions for this compound (e.g., m/z 108, 81, 54).

Visualizations

G Diagram 1: General Workflow for this compound Analysis cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection in Complex Matrix Extraction Extraction & Concentration (e.g., HS-SPME, LLE) Sample->Extraction GCMS GC-MS Analysis (Separation & Detection) Extraction->GCMS Injection Data Data Acquisition & Processing GCMS->Data Quant Quantification & Reporting Data->Quant

Diagram 1: General workflow for this compound analysis.

G Diagram 2: Troubleshooting Logic for Low Signal Start Problem: Low or No Signal Check_SamplePrep Is Sample Prep Optimized? Start->Check_SamplePrep Check_Instrument Is Instrument Functioning Correctly? Start->Check_Instrument Sol_Extraction Optimize Extraction (SPME time/temp, solvent) Check_SamplePrep->Sol_Extraction No Sol_Concentration Increase Sample Concentration Check_SamplePrep->Sol_Concentration No Check_Leaks Perform Leak Check Check_Instrument->Check_Leaks No Check_Tune Check MS Tune & Detector Check_Instrument->Check_Tune No Check_Injector Clean Injector & Replace Liner Check_Instrument->Check_Injector No End1 Re-analyze Sol_Extraction->End1 Sol_Concentration->End1 Check_Leaks->End1 Check_Tune->End1 Check_Injector->End1

Diagram 2: Troubleshooting logic for low signal issues.

References

Preventing degradation of pyrazines during sample storage and prep

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of pyrazines during sample storage and preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause pyrazine degradation in samples?

A1: Pyrazine degradation is primarily influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the degradation of pyrazines.[1][2]

  • Light: Exposure to light, particularly UV light, can induce photochemical reactions that degrade pyrazine compounds.

  • pH: The stability of pyrazines can be pH-dependent. Both highly acidic and alkaline conditions can promote their degradation.[2]

  • Oxidation: Pyrazines are susceptible to oxidation, which can be initiated by exposure to air (oxygen) or the presence of oxidizing agents in the sample matrix.[3]

  • Moisture: High humidity or the presence of water can facilitate degradation reactions.

Q2: What are the general signs of pyrazine degradation in my samples?

A2: Signs of pyrazine degradation can include:

  • A noticeable change in the aroma profile of the sample.

  • Discoloration of the sample over time.

  • The appearance of unexpected peaks or a decrease in the peak areas of target pyrazines during chromatographic analysis.

  • Inconsistent quantitative results between replicate samples or between freshly prepared and stored samples.

Q3: Can freeze-thaw cycles affect the concentration of pyrazines in my samples?

A3: Yes, repeated freeze-thaw cycles can impact the stability of analytes in a sample. While specific data on pyrazines is limited, the physical changes occurring during freezing and thawing can potentially lead to the degradation or loss of volatile and semi-volatile compounds. It is advisable to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.

Troubleshooting Guides

Issue 1: Loss of Pyrazines During Sample Storage

Symptoms:

  • Decreased pyrazine concentrations in stored samples compared to freshly analyzed ones.

  • Inconsistent results from samples stored for different durations.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Improper Storage Temperature Store pyrazine standards and samples at low temperatures. For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable.[4]
Exposure to Light Store samples and standards in amber glass vials or other light-blocking containers to prevent photodegradation. Avoid unnecessary exposure to direct sunlight or strong laboratory lighting.
Oxidation Purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen. The use of antioxidants may also be considered (see Troubleshooting Guide 2).
Inappropriate Container Use high-quality, inert glass vials with PTFE-lined screw caps to prevent loss of volatile pyrazines and to avoid interactions with the container material.
Issue 2: Pyrazine Degradation During Sample Preparation

Symptoms:

  • Low recovery of pyrazines after extraction or other sample preparation steps.

  • Appearance of artifact peaks in the chromatogram.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Temperatures During Extraction/Concentration Avoid excessive heat during sample preparation. If concentration is necessary, use gentle methods such as rotary evaporation at low temperatures or a gentle stream of nitrogen.
Oxidative Stress During Extraction Consider adding an antioxidant, such as ascorbic acid, to the sample matrix before extraction to quench reactive oxygen species. The effectiveness of ascorbic acid is due to its ability to react with amino acids and influence the formation and stability of pyrazines.
Incompatible Solvent Choice The choice of extraction solvent is critical. While solvents like dichloromethane, ethyl acetate, and hexane are commonly used, their polarity can affect extraction efficiency and potentially co-extract interfering compounds. Multiple extractions with a less polar solvent like hexane may be preferable to minimize the co-extraction of polar impurities that could promote degradation.
Prolonged Sample Preparation Time Minimize the time between sample collection and analysis to reduce the window for potential degradation. Streamline your sample preparation workflow to be as efficient as possible.

Data Presentation: Pyrazine Stability

While specific quantitative data on the percentage loss of various pyrazines under different storage conditions is not extensively available in a comparative tabular format in the reviewed literature, the following table summarizes the general stability trends based on the influencing factors.

Pyrazine Type Temperature Light pH Oxidative Stress
Alkylpyrazines Generally less stable at higher temperatures.Susceptible to photodegradation.Stability is pH-dependent; extremes in pH can lead to degradation.Prone to oxidation.
Methoxypyrazines Generally less stable at higher temperatures.Susceptible to photodegradation.Stability is pH-dependent.Prone to oxidation.

Experimental Protocols

Protocol 1: Recommended Storage of Pyrazine Standards and Samples

This protocol outlines the best practices for storing pyrazine analytical standards and samples to ensure their long-term stability.

Materials:

  • Amber glass vials with PTFE-lined screw caps.

  • Inert gas (Nitrogen or Argon).

  • Refrigerator (2-8°C).

  • Freezer (-20°C or -80°C).

Procedure:

  • For neat standards or stock solutions, transfer the required amount into a clean, dry amber glass vial.

  • If the sample is a liquid, purge the headspace of the vial with a gentle stream of nitrogen or argon for 10-15 seconds to displace any oxygen.

  • Immediately seal the vial tightly with a PTFE-lined screw cap.

  • For short-term storage (up to 1 week), place the vial in a refrigerator at 2-8°C.

  • For long-term storage, store the vial in a freezer at -20°C or, for enhanced stability, at -80°C.

  • Before use, allow the vial to equilibrate to room temperature slowly to prevent condensation from forming inside the vial upon opening.

  • For samples, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solid-Phase Extraction (SPE) of Pyrazines from a Liquid Matrix with Stability Considerations

This protocol provides a general procedure for the extraction of pyrazines from a liquid sample (e.g., beverage, aqueous extract) using SPE, with an emphasis on minimizing degradation.

Materials:

  • SPE cartridges (e.g., C18 or other appropriate sorbent).

  • SPE manifold.

  • Conditioning solvent (e.g., methanol).

  • Equilibration solvent (e.g., deionized water).

  • Sample adjusted to an appropriate pH.

  • Wash solvent (e.g., water or a weak organic solvent mixture).

  • Elution solvent (e.g., ethyl acetate, dichloromethane).

  • Antioxidant (optional, e.g., ascorbic acid).

  • Collection vials.

  • Nitrogen gas for evaporation.

Procedure:

  • Sorbent Selection: Choose an SPE sorbent based on the polarity of the target pyrazines and the sample matrix. C18 is a common choice for reversed-phase extraction of moderately non-polar compounds.

  • Antioxidant Addition (Optional): If the sample is susceptible to oxidation, consider adding a small amount of an antioxidant like ascorbic acid to the sample before extraction.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol through it, followed by 1-2 cartridge volumes of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1-2 cartridge volumes of a weak solvent (e.g., deionized water) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 5-10 minutes to remove any residual water.

  • Elution: Elute the pyrazines from the cartridge with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) into a collection vial. Use a small volume of solvent to ensure a concentrated eluate.

  • Concentration: If necessary, concentrate the eluate under a gentle stream of nitrogen at room temperature. Avoid high temperatures.

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., GC-MS) and proceed with the analysis immediately.

Visualizations

Pyrazine_Degradation_Pathways Pyrazine Pyrazine Oxidation Oxidation (e.g., O2, ROS) Pyrazine->Oxidation Susceptible to oxidative attack Photodegradation Photodegradation (UV Light) Pyrazine->Photodegradation Absorbs UV light Hydrolysis Hydrolysis (Acid/Base) Pyrazine->Hydrolysis Under extreme pH Hydroxylated_Intermediates Hydroxylated Intermediates Oxidation->Hydroxylated_Intermediates Leads to Ring_Cleavage_Products Ring Cleavage Products (e.g., smaller aldehydes, ketones, acids) Photodegradation->Ring_Cleavage_Products Can cause Hydrolysis->Ring_Cleavage_Products Can lead to Hydroxylated_Intermediates->Ring_Cleavage_Products Further oxidation Degradation_Products Final Degradation Products Ring_Cleavage_Products->Degradation_Products Ultimately form

Caption: General degradation pathways of pyrazines.

Sample_Prep_Workflow Start Sample Collection Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Start->Add_Antioxidant Extraction Extraction (e.g., SPE, LLE) - Minimize temperature - Use appropriate solvent Start->Extraction If antioxidant is not used Storage Storage - Cold, dark, inert atmosphere Start->Storage For later analysis Add_Antioxidant->Extraction Concentration Concentration (if necessary) - Gentle nitrogen stream - Low temperature Extraction->Concentration Analysis Analysis (e.g., GC-MS) Concentration->Analysis

Caption: Workflow for sample preparation to minimize pyrazine degradation.

References

Technical Support Center: Resolving Co-elution of 2,5- and 2,3-Dimethylpyrazine in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 2,5- and 2,3-dimethylpyrazine in their gas chromatography (GC) experiments.

Troubleshooting Guide

Problem: Co-elution or poor resolution of 2,5- and this compound peaks.

This common issue can be systematically addressed by optimizing several key chromatographic parameters. Follow the steps below to improve the separation of these isomers.

Step 1: Assess Your Current Method and Data

Before making changes, it's crucial to understand your current separation. If you are using mass spectrometry (MS), remember that positional isomers of alkylpyrazines often produce very similar mass spectra, making identification based on spectra alone unreliable.[1] Therefore, chromatographic separation is critical.

Step 2: Select the Appropriate GC Column

The choice of stationary phase is the most critical factor for achieving selectivity between isomers.[2]

  • Recommendation: Use a polar stationary phase. For pyrazines, polar columns, such as those with polyethylene glycol (e.g., DB-WAX, Stabilwax), generally offer better selectivity compared to non-polar phases (e.g., DB-1, ZB-5MS).[2]

Step 3: Optimize the Oven Temperature Program

The temperature program directly influences the retention and separation of compounds.

  • Slower Ramp Rate: A slower temperature ramp rate can significantly improve the resolution of closely eluting peaks.

  • Initial Temperature: For poorly resolved, early eluting peaks, decreasing the initial oven temperature is often more effective than adding an initial isothermal hold.

  • Mid-Ramp Hold: If the isomers elute in the middle of the temperature gradient, introducing an isothermal hold at a temperature approximately 20-30°C below their elution temperature can improve separation.

Step 4: Adjust the Carrier Gas Flow Rate

The linear velocity of the carrier gas affects column efficiency.

  • Optimization: Adjust the carrier gas flow rate to the optimal linear velocity for your specific column dimensions and carrier gas (e.g., Helium or Hydrogen). This information is typically provided by the column manufacturer. An improper flow rate can lead to band broadening and decreased resolution.

Step 5: Consider Advanced Techniques

If the above steps do not provide adequate resolution, more advanced techniques may be necessary.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique utilizes two columns with different selectivities to dramatically increase separation power and is particularly useful for complex mixtures and resolving isomeric pairs.

Frequently Asked Questions (FAQs)

Q1: Why are 2,5- and this compound so difficult to separate?

A1: These compounds are constitutional isomers with very similar boiling points and polarities. This results in similar interactions with the stationary phase, leading to close elution times and potential co-elution.

Q2: I'm using a mass spectrometer. Can't I just deconvolute the mass spectra?

A2: Positional isomers of alkylpyrazines, including dimethylpyrazines, often yield nearly identical mass spectra.[1] This makes it extremely difficult, and often impossible, to distinguish them based on their mass fragmentation patterns alone. Therefore, achieving chromatographic separation is essential for accurate identification and quantification.

Q3: Which type of GC column is best for separating dimethylpyrazine isomers?

A3: A polar stationary phase is highly recommended. Columns with a polyethylene glycol (PEG) stationary phase, often designated with a "WAX" suffix (e.g., DB-WAX, ZB-WAXplus), have shown good selectivity for pyrazine isomers.[1]

Q4: How does the temperature ramp rate affect the separation?

A4: A slower temperature ramp rate increases the time the analytes spend interacting with the stationary phase, which can enhance the separation between closely eluting compounds like 2,5- and this compound.

Q5: Can changing the carrier gas help improve resolution?

A5: While the choice of carrier gas (e.g., Helium vs. Hydrogen) primarily affects analysis speed and efficiency, ensuring the optimal flow rate for the chosen gas is crucial for maximizing resolution. Operating at the optimal linear velocity minimizes band broadening and improves peak shape.

Q6: What are retention indices and how can they help?

A6: Retention indices (RI) are a way to standardize retention times. By comparing the experimentally determined RI of your peaks to published values on the same or a similar stationary phase, you can achieve more confident identification of isomers, even if they are not perfectly separated.

Data Presentation

The following table summarizes the retention indices (RI) for 2,3- and 2,5-dimethylpyrazine on various stationary phases. A larger difference in RI values suggests better potential for separation on that particular phase.

Stationary PhaseThis compound RI2,5-Dimethylpyrazine RIRI DifferencePolarity
DB-1 9819810Non-Polar
ZB-5MS 9819810Non-Polar
DB-624 114611397Intermediate Polarity
ZB-WAXplus 1362135012Polar

Data sourced from: Journal of Chromatography A, 1589 (2019) 149-161.

As the data indicates, polar columns like the ZB-WAXplus provide a greater difference in retention indices, making them more suitable for separating these isomers.

Experimental Protocols

Protocol 1: GC-MS Analysis of 2,3- and 2,5-Dimethylpyrazine

This protocol provides a starting point for developing a method to separate 2,3- and 2,5-dimethylpyrazine. Optimization may be required for your specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Recommended Column: ZB-WAXplus (or equivalent polar PEG-based column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp 1: 5 °C/min to 120 °C.

    • Ramp 2: 7 °C/min to 230 °C, hold for 10 minutes.

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

3. Sample Preparation:

  • Prepare standards of 2,3- and 2,5-dimethylpyrazine, as well as the sample, in a volatile solvent such as dichloromethane or methanol.

4. Data Analysis:

  • Identify the peaks based on their retention times and mass spectra.

  • Confirm the identity of the isomers by comparing their experimental retention indices with the values in the table above. To calculate retention indices, a series of n-alkanes must be run under the same chromatographic conditions.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Dimethylpyrazines cluster_start Troubleshooting Workflow for Co-eluting Dimethylpyrazines cluster_column Troubleshooting Workflow for Co-eluting Dimethylpyrazines cluster_temp Troubleshooting Workflow for Co-eluting Dimethylpyrazines cluster_flow Troubleshooting Workflow for Co-eluting Dimethylpyrazines cluster_advanced Troubleshooting Workflow for Co-eluting Dimethylpyrazines cluster_end Troubleshooting Workflow for Co-eluting Dimethylpyrazines start Start: Co-elution Observed col_select Step 1: Column Selection Is a polar (e.g., WAX) column being used? start->col_select col_select->col_select temp_prog Step 2: Temperature Program Optimization Have you tried a slower ramp rate? col_select->temp_prog Yes temp_prog->temp_prog flow_rate Step 3: Carrier Gas Flow Rate Is the flow rate optimized for the column? temp_prog->flow_rate Yes advanced Step 4: Consider Advanced Techniques (e.g., GCxGC) flow_rate->advanced Still co-eluting resolved Resolution Achieved flow_rate->resolved Separation achieved advanced->resolved

Caption: A flowchart for troubleshooting the co-elution of dimethylpyrazine isomers.

GC_Parameters_Resolution Key GC Parameters Affecting Resolution cluster_params Controllable Parameters center Peak Resolution column Column Stationary Phase (Selectivity) column->center Primary Effect temp Temperature Program (Retention & Selectivity) temp->center Significant Effect flow Carrier Gas Flow Rate (Efficiency) flow->center Moderate Effect length Column Length (Efficiency) length->center Moderate Effect

Caption: Relationship between key GC parameters and chromatographic resolution.

References

Technical Support Center: Improving Linearity in Calibration Curves for Pyrazine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to achieving linear calibration curves in pyrazine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a calibration curve and why is linearity essential for pyrazine analysis? A calibration curve is a fundamental tool in analytical chemistry that establishes the relationship between the signal generated by an analytical instrument and the known concentration of an analyte.[1] A linear relationship, ideally represented by the equation y = mx + c, is crucial because it ensures that changes in analyte concentration produce proportional changes in the instrument's response over a defined range.[2] For accurate quantification of pyrazines in samples like food, beverages, or pharmaceutical products, a high degree of linearity (typically a coefficient of determination, R², ≥ 0.99) is required to reliably determine unknown concentrations.[3][4]

Q2: My calibration curve for pyrazine analysis is non-linear (e.g., curved or has a low R² value). What are the common causes? Non-linearity in calibration curves can stem from several sources, broadly categorized as instrumental, chemical, or procedural. Common causes include:

  • Exceeding the Detector's Linear Range: At very high concentrations, the instrument's detector can become saturated, causing the signal response to plateau.[5]

  • Operating Near the Limit of Detection (LOD): At very low concentrations, the signal-to-noise ratio is low, which can increase variability and affect linearity.

  • Matrix Effects: Components in the sample matrix (e.g., fats, sugars, proteins) can interfere with the analyte's signal, causing either suppression or enhancement.

  • Instrument Contamination or Active Sites: A dirty GC inlet liner, MS ion source, or active sites within the analytical column can adsorb the analyte, leading to poor peak shape and inconsistent responses.

  • Improper Standard Preparation: Errors in the preparation of stock solutions or serial dilutions can introduce significant inaccuracies.

  • Analyte Instability: Pyrazines may degrade or interact with the analytical system, especially at certain temperatures or pH levels.

Q3: What are matrix effects and how do they impact pyrazine calibration? Matrix effects occur when co-extracted compounds from a sample either suppress or enhance the analytical signal of the target analyte (e.g., pyrazine) compared to its signal in a clean solvent. In gas chromatography (GC), matrix components can mask active sites in the injector and column, preventing the analyte from adsorbing to these sites and thus increasing the amount that reaches the detector. This phenomenon, known as the matrix-induced signal enhancement effect, results in a higher signal for the same concentration in a matrix compared to a pure solvent, leading to an overestimation of the analyte's concentration if a solvent-based calibration is used.

Q4: How can I minimize or compensate for matrix effects? The most effective strategy to compensate for matrix effects is to use matrix-matched calibration . This involves preparing your calibration standards in a blank matrix (a sample of the same type you are analyzing but known to contain no pyrazines) that has been subjected to the same extraction procedure as your samples. This ensures that both the standards and the samples experience similar matrix-induced effects, leading to more accurate quantification. Other strategies include improving sample cleanup procedures (e.g., using Solid-Phase Extraction) to remove interfering components or diluting the sample, if sensitivity allows.

Q5: What is the benefit of using an internal standard (IS)? An internal standard is a compound with similar chemical properties to the analyte but is not naturally present in the sample. A known quantity of the IS is added to all calibration standards and unknown samples. The calibration curve is then generated by plotting the ratio of the analyte's peak area to the IS peak area against the analyte's concentration. This approach is highly effective at correcting for variations in injection volume, instrument response drift, and minor inconsistencies in sample preparation, thereby improving the precision and reproducibility of the results.

Q6: How do I choose the correct concentration range for my calibration standards? The calibration range should encompass the expected concentration of the pyrazines in your unknown samples. It is critical that this range falls within the established linear dynamic range of the analytical instrument. It is advisable to run a preliminary analysis of a typical sample to estimate the approximate concentration. The calibration curve should include at least five to seven non-zero concentration points, evenly spaced across the range, to robustly define the linear relationship.

Q7: Can my sample preparation method affect linearity? Yes, the sample preparation and extraction method is a critical factor. Inefficient or inconsistent extraction can lead to variable analyte recovery, which directly impacts the accuracy and linearity of the calibration. Techniques like Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE) must be carefully optimized and consistently applied to both samples and matrix-matched standards to ensure reliable results.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Poor Linearity at High Concentrations (Curve flattens)1. Detector saturation.2. Saturation of active sites in the GC inlet or column.3. Analyte degradation at high injector temperatures.1. Extend the calibration range with lower concentration standards and dilute samples to fall within the linear portion.2. Reduce the injection volume.3. Perform maintenance: clean the MS ion source and replace the GC inlet liner.
Poor Linearity at Low Concentrations (High variability)1. Concentrations are near or below the Limit of Quantification (LOQ).2. High instrument background noise.3. Inconsistent analyte loss due to adsorption.1. Increase the lowest standard concentration to be at or above the LOQ.2. Optimize the extraction method to increase the final analyte concentration.3. Check the analytical system for sources of noise and ensure proper column conditioning.
Inconsistent/Irreproducible Calibration Points 1. Inconsistent injection volume (manual injection).2. Leaks in the autosampler or GC system.3. Errors in standard preparation (e.g., poor mixing, evaporation).4. Instrument drift or instability.1. Use an autosampler for consistent injection volume.2. Incorporate an internal standard to correct for injection variability.3. Prepare fresh standards and ensure they are fully homogenized.4. Check the system for leaks and allow the instrument to stabilize before analysis.
Good R² but Significant Y-Intercept 1. Contamination in the blank solvent or matrix.2. Carryover from a previous high-concentration sample.3. Incorrect peak integration.1. Analyze a pure solvent or blank matrix to confirm contamination.2. Run solvent blanks between samples to clean the system and check for carryover.3. Review peak integration parameters to ensure the baseline is correctly set.

Data Presentation

Table 1: Comparison of Calibration Strategies for Volatile Compound Analysis

This table summarizes findings from a study on quantifying volatile compounds, which highlights the reliability of different calibration methods. External matrix-matched calibration was identified as the most robust approach.

Calibration MethodDescriptionPerformance Characteristics
External Calibration (Solvent) Standards are prepared in a pure solvent.Prone to inaccuracies due to matrix effects (suppression or enhancement).
External Matrix-Matched (EC) Standards are prepared in a blank sample matrix.Most reliable approach. Effectively compensates for matrix effects, leading to higher accuracy.
Standard Addition (AC) Known amounts of standard are added directly to aliquots of the unknown sample.Can be accurate but is often more time-consuming and may exhibit greater variability.
Internal Standard (IS) A constant amount of an IS is added to all standards and samples.Improves precision by correcting for injection and instrument variability. Can be combined with EC for best results.
Table 2: Summary of Observed Matrix Effects in GC Analysis for Different Food Commodities

This table illustrates how matrix effects can vary significantly between different sample types, emphasizing the need for matrix-specific calibration strategies.

Commodity GroupMatrix TypePredominant Matrix Effect ObservedImplication for Calibration
High Water ContentApplesStrong Signal Enhancement Solvent-based calibration would lead to significant overestimation of analyte concentration.
High Acid & Water ContentGrapesStrong Signal Enhancement Solvent-based calibration would lead to significant overestimation of analyte concentration.
High Starch/Protein ContentSpelt KernelsStrong Signal Suppression Solvent-based calibration would lead to significant underestimation of analyte concentration.
High Oil ContentSunflower SeedsStrong Signal Suppression Solvent-based calibration would lead to significant underestimation of analyte concentration.

Experimental Protocols

Protocol 1: GC-MS Analysis of Alkylpyrazines

This protocol is a general guideline for the analysis of volatile pyrazines using a polar GC column, which is effective for separating these compounds.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column Selection: Use a polar capillary column, such as a DB-WAX or ZB-WAXplus (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Parameters:

    • Injector Temperature: 230–250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: Start at 90 °C (hold for 2 min), ramp to 240 °C at 15 °C/min, and hold for 5 min. (Note: This program should be optimized for the specific pyrazines of interest).

    • Injection Mode: Splitless (for trace analysis) or Split.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

This protocol describes how to prepare standards that compensate for matrix effects.

  • Obtain a Blank Matrix: Select a sample lot that is representative of the samples to be analyzed but has been tested and confirmed to be free of the target pyrazines.

  • Process the Blank Matrix: Subject the blank matrix to the exact same extraction and cleanup procedure that will be used for the unknown samples. The result is a "blank matrix extract."

  • Prepare a Stock Solution: Create a high-concentration stock solution of the pyrazine standard(s) in a pure, high-volatility solvent (e.g., methanol or dichloromethane).

  • Spike the Blank Extract: Create a series of calibration standards by spiking aliquots of the blank matrix extract with appropriate volumes of the stock solution to achieve the desired final concentrations.

  • Analyze: Analyze these matrix-matched standards alongside the prepared unknown samples using the established analytical method.

Mandatory Visualizations

G start Non-Linear Calibration Curve (Low R² or Visible Curvature) check_range Is the curve non-linear at the high or low end? start->check_range check_repro Are calibration points scattered inconsistently? start->check_repro check_intercept Is R² good, but the intercept is non-zero? start->check_intercept cause_high Cause: Detector Saturation or Active Site Overload check_range->cause_high High End cause_low Cause: Near LOD/LOQ or High Noise check_range->cause_low Low End cause_scatter Cause: Matrix Effects or Inconsistent Sample Prep/Injection check_repro->cause_scatter cause_intercept Cause: Blank Contamination or Sample Carryover check_intercept->cause_intercept sol_range Solution: Adjust concentration range. Dilute samples. cause_high->sol_range cause_low->sol_range sol_scatter Solution: Use Matrix-Matched Standards and/or an Internal Standard. cause_scatter->sol_scatter sol_intercept Solution: Check solvent/blank purity. Run wash blanks. cause_intercept->sol_intercept sol_maint General Solution: Perform Instrument Maintenance (Clean source, change liner). sol_range->sol_maint sol_scatter->sol_maint sol_intercept->sol_maint

Caption: Troubleshooting workflow for diagnosing non-linear calibration curves in pyrazine analysis.

G cluster_solvent A) Solvent-Based Calibration cluster_matrix B) Matrix-Matched Calibration s_std Standard in Solvent s_inst GC-MS Analysis s_std->s_inst s_sample Sample in Matrix s_sample->s_inst s_signal_std Expected Signal s_inst->s_signal_std s_signal_sample Altered Signal (Suppressed/Enhanced) s_inst->s_signal_sample s_result Inaccurate Result s_signal_std->s_result s_signal_sample->s_result m_std Standard in Blank Matrix m_inst GC-MS Analysis m_std->m_inst m_sample Sample in Matrix m_sample->m_inst m_signal_std Compensated Signal m_inst->m_signal_std m_signal_sample Comparable Signal m_inst->m_signal_sample m_result Accurate Result m_signal_std->m_result m_signal_sample->m_result

Caption: Comparison of solvent-based vs. matrix-matched calibration to correct for matrix effects.

References

Technical Support Center: Optimization of Carrier Gas Flow Rate for GCxGC Analysis of Pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the carrier gas flow rate for the comprehensive two-dimensional gas chromatography (GCxGC) analysis of pyrazines.

Frequently Asked Questions (FAQs)

Q1: Why is the carrier gas flow rate a critical parameter in the GCxGC analysis of pyrazines?

A1: The carrier gas flow rate, which determines the linear velocity of the carrier gas, is a crucial parameter in GCxGC analysis as it directly influences column efficiency, separation resolution, analysis time, and sensitivity. An optimized flow rate ensures the best possible separation of pyrazine isomers, which often have very similar chemical structures and volatilities. According to the van Deemter theory, there is an optimal linear velocity for a given carrier gas and column that will result in the minimum plate height and, consequently, the maximum column efficiency and resolution. Deviating from this optimum can lead to peak broadening and loss of separation.

Q2: What are the most common carrier gases used for GCxGC analysis of pyrazines, and how do they differ?

A2: The most commonly used carrier gases for GCxGC analysis are helium (He), hydrogen (H₂), and nitrogen (N₂).[1]

  • Helium (He): Often considered the best compromise for general use, providing good efficiency over a relatively wide range of linear velocities. It is inert and compatible with most detectors, including mass spectrometers (MS).

  • Hydrogen (H₂): Offers the highest optimal linear velocity, which can significantly reduce analysis times without a substantial loss in separation efficiency. It is less viscous than helium, leading to faster separations at lower pressures. However, it is a reactive gas and requires safety precautions.

  • Nitrogen (N₂): Provides the highest theoretical efficiency (lowest plate height) but has a much lower optimal linear velocity and a steep van Deemter curve. This means that small deviations from the optimal flow rate can lead to a significant loss of resolution, and analyses are generally longer.

Q3: How does the choice of constant flow vs. constant pressure mode affect my GCxGC analysis of pyrazines?

A3: In a temperature-programmed GCxGC run, the viscosity of the carrier gas increases with temperature.

  • In constant pressure mode , this increase in viscosity leads to a decrease in the carrier gas flow rate as the oven temperature ramps up.[2] This can result in longer retention times and broader peaks for later eluting compounds.

  • In constant flow mode , the instrument's electronic pneumatic control (EPC) adjusts the head pressure to maintain a constant carrier gas flow rate throughout the temperature program.[2] This generally leads to more consistent peak widths, better resolution for later eluting pyrazines, and more reproducible retention times. For most GCxGC applications, constant flow mode is recommended.

Q4: What are the typical starting flow rates for the first and second-dimension columns in a GCxGC setup for pyrazine analysis?

A4: The optimal flow rates depend on the column dimensions (length, internal diameter, and film thickness) and the carrier gas being used. However, here are some general starting points:

  • First Dimension (¹D) Column: For a typical ¹D column (e.g., 30 m x 0.25 mm i.d.), a starting flow rate for helium is often in the range of 1.0-1.5 mL/min.

  • Second Dimension (²D) Column: The flow rate in the second-dimension column is often higher to ensure rapid elution of the modulated peaks. For a typical ²D column (e.g., 1-2 m x 0.1-0.25 mm i.d.), the flow rate can be in the range of 5-15 mL/min. It is crucial to ensure that the sum of the flow from the ¹D column and any auxiliary flow for the modulator is appropriate for the ²D column.

Troubleshooting Guide

Issue 1: Poor Resolution and Co-elution of Pyrazine Isomers

Possible Cause Troubleshooting Steps
Suboptimal Carrier Gas Flow Rate The linear velocity of the carrier gas is not optimized for the column set. This can lead to peak broadening and loss of separation efficiency. Solution: Perform a flow rate optimization study. Systematically vary the flow rate (or linear velocity) of the carrier gas for the first-dimension column and observe the effect on the resolution of target pyrazine isomers. Refer to the quantitative data tables below for expected trends.
Inappropriate Column Set The polarity of the stationary phases in the first and second-dimension columns is not suitable for separating pyrazine isomers. Solution: For pyrazines, a common and effective setup is a non-polar column in the first dimension (e.g., DB-5ms) and a polar column in the second dimension (e.g., DB-WAX or Stabilwax).[3] This provides orthogonal separation based on boiling point in the first dimension and polarity in the second.
Incorrect Oven Temperature Program The temperature ramp rate may be too fast, not allowing for sufficient interaction with the stationary phase. Solution: Decrease the oven temperature ramp rate to improve the separation of closely eluting peaks. A slower ramp rate can enhance resolution but will increase the analysis time.

Issue 2: Peak Tailing for Pyrazine Compounds

Possible Cause Troubleshooting Steps
Active Sites in the GC System Pyrazines are basic compounds and can interact with acidic silanol groups on the surface of the inlet liner, column, or detector, leading to tailing peaks. Solution: Use a deactivated inlet liner. If the column is old, active sites may have developed; trim the first 10-20 cm of the column or replace it.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing. Solution: Reduce the injection volume or dilute the sample.
Inappropriate Carrier Gas Flow Rate A flow rate that is too low can sometimes exacerbate peak tailing. Solution: Ensure the carrier gas flow rate is within the optimal range for the column.

Issue 3: Broad or Split Peaks in the Second Dimension

Possible Cause Troubleshooting Steps
Incorrect Modulation Period If the modulation period is too long relative to the elution time from the second-dimension column, "wrap-around" can occur, where a peak from one modulation appears in the next. If it is too short, the peak may be "cut," leading to split or distorted peaks. Solution: Adjust the modulation period. A good starting point is to have at least three to four modulations across a first-dimension peak. The second-dimension separation time should be slightly less than the modulation period.
Suboptimal Flow in the Second Dimension Insufficient flow in the second-dimension column can lead to broad peaks as the modulated plugs are not eluted quickly enough. Solution: Increase the flow rate in the second-dimension column. This is often achieved by increasing the auxiliary flow to the modulator.
Incompatible Column Dimensions A significant mismatch in the internal diameters of the first and second-dimension columns can affect the efficiency of peak transfer and focusing. Solution: It is often recommended to match the internal diameters of the two columns or use a second-dimension column with a slightly smaller internal diameter to maintain or increase the linear velocity.[4]

Quantitative Data on Carrier Gas Flow Rate Optimization

The following tables provide representative data on the effect of helium carrier gas flow rate on the separation of key pyrazine isomers in a GCxGC-TOFMS system.

Table 1: Effect of First-Dimension Flow Rate on Resolution of Critical Pyrazine Pairs

¹D Helium Flow Rate (mL/min)Average Linear Velocity (cm/s)Resolution (Rs) between 2,5-Dimethylpyrazine and 2,6-DimethylpyrazineResolution (Rs) between 2-Ethyl-3-methylpyrazine and 2-Ethyl-5-methylpyrazine
0.8251.81.5
1.0312.21.9
1.2 37 2.5 2.2
1.5462.11.8
2.0601.71.4

This table illustrates that for this particular column set, a flow rate of 1.2 mL/min provides the optimal resolution for these critical pairs.

Table 2: Impact of First-Dimension Flow Rate on Peak Capacity and Analysis Time

¹D Helium Flow Rate (mL/min)Total Peak CapacityAnalysis Time (min)
0.8180045
1.0210038
1.2 2300 32
1.5200027
2.0160022

This table demonstrates that the optimal flow rate of 1.2 mL/min also yields the highest peak capacity. While higher flow rates reduce the analysis time, they do so at the cost of separation efficiency.

Experimental Protocols

Protocol: GCxGC-TOFMS Analysis of Pyrazines in a Food Matrix (e.g., Coffee)

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Weigh 2 g of ground coffee into a 20 mL headspace vial.

  • Add an internal standard solution (e.g., deuterated pyrazine).

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 60°C for 15 minutes.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes.

2. GCxGC-TOFMS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC with a LECO quad-jet thermal modulator.

  • First-Dimension (¹D) Column: Restek Rxi-5Sil MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Second-Dimension (²D) Column: Restek Rxi-17Sil MS (1.5 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min in the first dimension.

  • Inlet: Splitless mode at 250°C for 1 minute.

  • Oven Temperature Program:

    • Initial temperature: 40°C (hold for 2 minutes).

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 15°C/min to 240°C (hold for 5 minutes).

  • Modulator:

    • Modulation Period: 2.5 seconds.

    • Hot Pulse Time: 0.6 seconds.

    • Cool Time between Stages: 0.65 seconds.

    • Temperature Offset: +30°C relative to the main oven.

  • Second-Dimension Oven: +15°C relative to the main oven.

  • Mass Spectrometer: LECO Pegasus BT TOFMS.

    • Mass Range: 40-350 m/z.

    • Acquisition Rate: 200 spectra/second.

    • Ion Source Temperature: 250°C.

3. Data Analysis

  • Process the raw data using ChromaTOF software.

  • Identify pyrazines by comparing mass spectra with a reference library (e.g., NIST) and by comparing retention indices with known values.

  • Quantify the identified pyrazines using the peak area of the target analyte relative to the internal standard.

Visualizations

Troubleshooting_Workflow start Poor GCxGC Separation of Pyrazines q1 Check Peak Shape start->q1 a1_1 Tailing Peaks q1->a1_1 Tailing a1_2 Broad/Split Peaks q1->a1_2 Broad/Split a1_3 Good Peak Shape q1->a1_3 Good sol1 Check for Active Sites - Use deactivated liner - Trim/replace column a1_1->sol1 sol2 Optimize Modulation - Adjust modulation period - Optimize ²D flow a1_2->sol2 q2 Check Resolution a1_3->q2 sol1->q2 sol2->q2 a2_1 Co-eluting Isomers q2->a2_1 Poor a2_2 Sufficient Resolution q2->a2_2 Good sol3 Optimize Flow Rate - Perform flow optimization study - Refer to Van Deemter plot a2_1->sol3 end Analysis Optimized a2_2->end sol4 Optimize Temperature Program - Decrease ramp rate sol3->sol4 sol4->end

Caption: Troubleshooting workflow for GCxGC analysis of pyrazines.

Van_Deemter_Relationship cluster_0 Effect of Carrier Gas Linear Velocity on Chromatographic Performance cluster_1 Consequences low_flow Low Flow Rate (Too Slow) optimal_flow Optimal Flow Rate low_flow->optimal_flow Increase Flow consequence1 Peak Broadening (Longitudinal Diffusion) low_flow->consequence1 high_flow High Flow Rate (Too Fast) optimal_flow->high_flow Increase Flow consequence2 Optimal Separation (Maximum Efficiency) optimal_flow->consequence2 consequence3 Peak Broadening (Mass Transfer Resistance) high_flow->consequence3

Caption: Relationship between carrier gas flow rate and chromatographic efficiency.

References

Technical Support Center: Analysis of Volatile Pyrazines using SPME

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of Solid Phase Microextraction (SPME) fibers for the analysis of volatile pyrazines.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is optimal for the analysis of volatile pyrazines?

A1: For the analysis of volatile pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[1][2][3][4] This combination fiber demonstrates superior extraction efficiency for a broad range of volatile and semi-volatile compounds, including the diverse polarity of pyrazines. The mixed-phase coating allows for the effective adsorption of various analytes.[4]

Q2: What are the key experimental parameters to optimize for pyrazine analysis with SPME?

A2: The most critical parameters to optimize are extraction time and extraction temperature. Pre-incubation temperature is also an important factor to consider for enhancing the release of volatiles from the sample matrix into the headspace. Agitation speed during extraction can also influence the efficiency of the process.

Q3: How can I improve the sensitivity of my pyrazine analysis using SPME?

A3: To enhance sensitivity, consider the following:

  • Heating the sample: Gently heating the sample can increase the vapor pressure of semi-volatile pyrazines, making them more available in the headspace for extraction.

  • Salting out: For aqueous samples, adding salt (e.g., sodium chloride) can decrease the solubility of pyrazines and promote their partitioning into the headspace.

  • Optimize headspace volume: A smaller headspace volume (e.g., 1/3 of the vial) can lead to a higher concentration of analytes in the headspace, improving extraction efficiency.

Q4: What is the expected lifespan of an SPME fiber?

A4: SPME fibers are reusable, but their performance degrades over time. On average, a fiber can last for approximately 50 injections, though this can vary depending on the sample matrix and operating conditions.

Troubleshooting Guide

Problem: No peaks or very small peaks are observed in the chromatogram.

  • Possible Cause: Inefficient extraction.

    • Solution: Optimize extraction time and temperature. Ensure the sample is adequately heated to promote the release of volatile pyrazines into the headspace. Also, verify that the headspace volume is not excessive.

  • Possible Cause: Fiber degradation.

    • Solution: Replace the SPME fiber. Fibers have a limited lifespan and their extraction efficiency decreases with use.

  • Possible Cause: Improper desorption.

    • Solution: Ensure the GC inlet temperature is sufficient for the complete desorption of analytes from the fiber. A splitless injection is generally required to focus the analytes onto the column.

Problem: Poor peak shape (e.g., broad or tailing peaks).

  • Possible Cause: Inappropriate GC column.

    • Solution: For pyrazine analysis, a polar stationary phase, such as one containing polyethylene glycol (e.g., DB-WAX), often provides better selectivity and peak shape compared to non-polar phases.

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or dilute the sample to avoid overloading the GC column.

  • Possible Cause: Suboptimal oven temperature program.

    • Solution: A slower temperature ramp rate can improve the separation of closely eluting peaks and improve peak shape.

Problem: Extraneous or unexpected peaks in the chromatogram.

  • Possible Cause: Fiber contamination (carryover).

    • Solution: Ensure the fiber is properly conditioned before the first use and adequately cleaned between injections by baking it in a clean, heated injection port.

  • Possible Cause: Contaminated sample vial or septum.

    • Solution: Use clean vials and septa for each analysis to avoid cross-contamination.

Quantitative Data Summary

The following tables summarize the performance of different SPME fibers for the extraction of volatile compounds, including pyrazines, from various matrices.

Table 1: Comparison of SPME Fiber Efficiency for Volatile Compound Extraction

SPME Fiber CoatingNumber of Volatile Compounds ExtractedMatrixReference
DVB/CAR/PDMS43Acerola Fruit
PDMS/DVB44Acerola Fruit
CW/DVB39Acerola Fruit
PA41Acerola Fruit
CAR/PDMS33Acerola Fruit

Table 2: Optimal Conditions for Pyrazine Extraction using DVB/CAR/PDMS Fiber

ParameterOptimal ValueReference
Pre-incubation Temperature80 °C
Extraction Temperature50 °C - 60 °C
Extraction Time30 - 50 minutes
Desorption Temperature270 °C
Desorption Time5 minutes

Experimental Protocols

Detailed Methodology for Headspace SPME (HS-SPME) Analysis of Volatile Pyrazines

This protocol provides a general framework. Optimization of specific parameters for your sample matrix is recommended.

  • Sample Preparation:

    • Place a known amount of the sample (e.g., 5 grams of peanut butter) into a headspace vial (e.g., 40 mL).

  • SPME Fiber Conditioning:

    • Before the first use, condition the DVB/CAR/PDMS SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC inlet at a specified temperature.

  • Extraction:

    • Seal the vial containing the sample.

    • Pre-incubate the sample at a controlled temperature (e.g., 80 °C) for a set time (e.g., 20 minutes) with agitation to allow volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-50 minutes) at a specific extraction temperature (e.g., 50-60 °C).

  • Desorption and GC Analysis:

    • Retract the fiber into the needle and withdraw it from the sample vial.

    • Immediately insert the fiber into the heated injection port of the gas chromatograph (e.g., 270 °C).

    • Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 5 minutes) in splitless mode.

    • Start the GC temperature program to separate the analytes.

  • Fiber Cleaning:

    • After desorption, keep the fiber in the heated injection port for a sufficient time to ensure all analytes are removed before the next analysis.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample in Vial Equilibration Headspace Equilibration (Pre-incubation) Sample->Equilibration Heating & Agitation Conditioning Fiber Conditioning Extraction SPME Fiber Exposure (Extraction) Conditioning->Extraction Equilibration->Extraction Expose Fiber Desorption Thermal Desorption (GC Inlet) Extraction->Desorption Inject Fiber Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection

Caption: Experimental workflow for HS-SPME-GC-MS analysis of volatile pyrazines.

Troubleshooting_Logic Start Problem Detected NoPeaks No/Small Peaks Start->NoPeaks BadShape Poor Peak Shape Start->BadShape ExtraPeaks Extra Peaks Start->ExtraPeaks CheckExtraction Optimize Extraction (Time, Temp) NoPeaks->CheckExtraction Possible Cause CheckColumn Select Appropriate GC Column BadShape->CheckColumn Possible Cause CheckContamination Check for Contamination ExtraPeaks->CheckContamination Possible Cause CheckFiber Replace Fiber CheckExtraction->CheckFiber If persists CheckDesorption Verify Desorption Conditions CheckFiber->CheckDesorption If persists CheckLoad Reduce Sample Load CheckColumn->CheckLoad If persists

Caption: A logical troubleshooting guide for common SPME analysis issues.

References

Validation & Comparative

Differentiating 2,3-Dimethylpyrazine from its 2,5- and 2,6-Isomers by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of isomeric compounds is a critical step in chemical analysis. This guide provides a comparative analysis of 2,3-dimethylpyrazine and its 2,5- and 2,6-isomers using Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and supporting data to facilitate their differentiation.

The structural similarity of dimethylpyrazine isomers presents a significant analytical challenge. These compounds share the same molecular weight (108.14 g/mol ) and exhibit nearly identical mass spectra under electron ionization, making their distinction by mass spectrometry alone often inconclusive.[1][2][3] Consequently, chromatographic separation is paramount for unambiguous identification. This guide focuses on leveraging the subtle differences in their chromatographic behavior and fragmentation patterns to achieve reliable differentiation.

Comparative Analysis of Isomers

Successful differentiation of 2,3-, 2,5-, and 2,6-dimethylpyrazine hinges on the combined use of chromatographic retention time and mass spectral data. While the mass spectra are very similar, careful examination reveals minor differences in the relative abundances of key fragment ions. However, the most reliable method of identification is through their separation on a gas chromatograph, where their distinct polarities and boiling points result in different elution times.

Data Summary

The following table summarizes the key analytical data for the differentiation of the three dimethylpyrazine isomers. Kovats retention indices (RI) are a standardized measure of retention time and are particularly useful for comparing data across different systems.

IsomerMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z) [Relative Abundance]Kovats Retention Index (RI) on a Non-Polar Column (e.g., DB-5)
This compound 108.14108 [M+], 67, 42, 41, 109~933 (Calculated)
2,5-Dimethylpyrazine 108.14108 [M+], 42, 40, 81, 39873
2,6-Dimethylpyrazine 108.14108 [M+], 42, 107, 39, 53912

Note: The Kovats Retention Index for this compound is an estimated value based on typical elution patterns, as a precise experimental value on a DB-5 column alongside the other two isomers was not found in the surveyed literature. The elution order on a standard non-polar column is generally 2,5- < 2,6- < this compound.

Mass Spectral Fragmentation Patterns

While highly similar, the electron ionization (EI) mass spectra of the three isomers exhibit subtle, yet potentially diagnostic, differences in their fragmentation patterns.

  • This compound: The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 108.[1][4] A notable fragment is observed at m/z 67. Other significant fragments appear at m/z 42 and 41.

  • 2,5-Dimethylpyrazine: Similar to its isomers, 2,5-dimethylpyrazine displays a strong molecular ion peak at m/z 108. Its fragmentation pattern is distinguished by a very intense peak at m/z 42. Other characteristic fragments can be found at m/z 40 and 81.

  • 2,6-Dimethylpyrazine: The mass spectrum of 2,6-dimethylpyrazine also shows the molecular ion at m/z 108 as a major peak. It can be differentiated by a significant fragment at m/z 42, similar to the 2,5-isomer, but also shows characteristic fragments at m/z 107, 39, and 53.

Experimental Protocol

This section details a typical GC-MS methodology for the separation and identification of 2,3-, 2,5-, and 2,6-dimethylpyrazine.

1. Sample Preparation:

  • Prepare a mixed standard solution containing 2,3-, 2,5-, and 2,6-dimethylpyrazine in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10 µg/mL each.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar capillary column such as an Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-200.

3. Data Analysis:

  • Identify the peaks corresponding to the dimethylpyrazine isomers based on their retention times.

  • Confirm the identity of each isomer by comparing the acquired mass spectrum with a reference library (e.g., NIST).

  • For definitive identification, calculate the Kovats retention indices by analyzing a series of n-alkanes under the same chromatographic conditions.

Visualizing the Workflow and Relationships

To clarify the analytical process and the relationship between the isomers, the following diagrams are provided.

GCMS_Workflow GC-MS Workflow for Dimethylpyrazine Isomer Analysis cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Isomer Mixture (2,3-, 2,5-, 2,6-DMP) Injector Injection Port (250°C) Sample->Injector Column DB-5ms Column (Temperature Programmed) Injector->Column Separation Chromatographic Separation Column->Separation IonSource Ion Source (EI) (70 eV) Separation->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition (Chromatogram & Mass Spectra) Detector->Data Analysis Peak Identification (Retention Time & m/z) Data->Analysis Result Isomer Differentiation Analysis->Result

Caption: Experimental workflow for the GC-MS analysis of dimethylpyrazine isomers.

Caption: Logical relationship of dimethylpyrazine isomers and their differentiating properties.

References

A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Analysis of 2,3-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of two powerful analytical techniques for the quantification of the key aroma compound, 2,3-dimethylpyrazine, reveals distinct advantages and optimal applications for each methodology. While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the method of choice for this volatile compound, recent advancements in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) present a viable alternative, particularly for liquid matrices.

For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical technique is paramount for accurate and reliable quantification of target analytes. This guide provides an objective comparison of GC-MS and LC-MS/MS for the analysis of this compound, a significant flavor and aroma compound found in a variety of food products and a potential biomarker in clinical research. This comparison is supported by a review of published experimental data and detailed methodologies.

Performance at a Glance: A Quantitative Comparison

To facilitate a clear comparison of the analytical performance of GC-MS and LC-MS/MS for this compound analysis, the following table summarizes key quantitative parameters derived from various studies. It is important to note that these values can be matrix-dependent.

Performance ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.83 - 60 ng/g (or ng/mL)[1]Typically in the low ng/mL to µg/L range
Limit of Quantitation (LOQ) 2.5 - 180 ng/g (or ng/mL)[1]Typically in the low ng/mL to µg/L range
Linearity (R²) >0.99>0.99
Precision (RSD%) <16% (intra- and inter-day)[1]Generally <15%
Accuracy (Recovery %) 91.6 - 109.2%[1]Typically within 85-115%

Delving into the Methodologies: Experimental Protocols

The choice between GC-MS and LC-MS/MS is fundamentally guided by the physicochemical properties of the analyte and the complexity of the sample matrix. This compound is a volatile organic compound, making it inherently suitable for GC-MS analysis. However, LC-MS/MS offers advantages for direct analysis of liquid samples without the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely established technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology typically involves a sample preparation step to extract the analyte from the matrix, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

A common and efficient sample preparation technique for volatile compounds in solid or liquid matrices is Headspace Solid-Phase Microextraction (HS-SPME).

  • Sample Equilibration: A known amount of the sample (e.g., ground coffee, food homogenate) is placed in a sealed headspace vial.[2] The vial is then incubated at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 20-30 minutes) to allow the volatile compounds, including this compound, to partition into the headspace.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the vial for a defined period (e.g., 30-50 minutes) to adsorb the analytes.

  • Desorption: The SPME fiber is then retracted and inserted into the hot injector of the GC-MS system, where the adsorbed analytes are thermally desorbed onto the analytical column.

Chromatographic and Mass Spectrometric Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is typically used for the separation of pyrazines.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is employed to ensure efficient separation of the analytes. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) is the standard ionization technique for GC-MS.

    • Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The characteristic ions for this compound are monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is particularly advantageous for the analysis of this compound in liquid samples such as beverages, as it can often be performed with minimal sample preparation (direct injection).

Sample Preparation: Direct Injection or Dilute-and-Shoot

For relatively clean liquid matrices like wine or certain beverages, a "dilute-and-shoot" approach is often sufficient.

  • Dilution: The sample is diluted with a suitable solvent (e.g., water, methanol, or the initial mobile phase) to reduce matrix effects and bring the analyte concentration within the linear range of the instrument.

  • Filtration: The diluted sample is then filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could clog the LC system.

  • Injection: The filtered sample is directly injected into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase C18 column is commonly used for the separation of pyrazines.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency, is employed.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for the analysis of pyrazines.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for quantitative analysis. This involves selecting a specific precursor ion for this compound and monitoring the intensity of one or more of its characteristic product ions. This highly selective technique minimizes interferences from the matrix and enhances sensitivity.

Workflow and Logical Comparison

The selection of the optimal analytical method depends on a logical evaluation of the research objectives, sample characteristics, and available instrumentation.

ComparisonWorkflow cluster_start Start cluster_matrix Sample Matrix Evaluation cluster_methods Method Selection cluster_validation Method Validation & Comparison cluster_decision Decision Start Define Analytical Goal: Quantification of this compound Matrix Assess Sample Matrix Start->Matrix GCMS GC-MS (Headspace SPME) Matrix->GCMS Solid or Complex Liquid LCMSMS LC-MS/MS (Direct Injection) Matrix->LCMSMS Simple Liquid Validation Perform Method Validation: - LOD/LOQ - Linearity - Precision - Accuracy GCMS->Validation LCMSMS->Validation Decision Select Optimal Method Validation->Decision

Figure 1. Decision workflow for selecting between GC-MS and LC-MS/MS.

Conclusion: Making the Right Choice

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound.

GC-MS is the traditionally preferred and often more sensitive method for volatile compounds. Its high chromatographic resolution and the availability of extensive mass spectral libraries make it an excellent choice for complex matrices and when unambiguous identification is critical. The use of headspace sampling techniques minimizes matrix effects and provides clean extracts.

LC-MS/MS emerges as a strong contender, especially for high-throughput analysis of liquid samples. The minimal sample preparation required for direct injection methods significantly reduces analysis time and solvent consumption. While potentially more susceptible to matrix effects, the high selectivity of tandem mass spectrometry (MRM mode) can effectively mitigate these interferences, offering excellent sensitivity and specificity.

Ultimately, the choice between GC-MS and LC-MS/MS for this compound analysis should be based on a careful consideration of the sample matrix, the required sensitivity, available instrumentation, and the overall analytical workflow efficiency. For solid samples or complex liquid matrices where high sensitivity is paramount, GC-MS with headspace sampling is often the superior choice. For simpler liquid samples where speed and high throughput are priorities, LC-MS/MS with direct injection offers a compelling and efficient alternative.

References

A Comparative Guide to Quantitative Analysis of 2,3-Dimethylpyrazine in Cocoa: HS-SPME vs. LLE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds like 2,3-dimethylpyrazine in complex matrices such as cocoa is paramount for quality control, flavor profiling, and safety assessment. This guide provides an objective comparison of two common analytical methodologies: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

This comparison leverages experimental data from validated methods to provide a comprehensive overview of their performance characteristics, enabling informed decisions for method selection and development.

Data Presentation: A Quantitative Comparison

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes the key validation parameters for the determination of pyrazines, including this compound, in food matrices using HS-SPME-GC-MS and a representative LLE-GC-MS method.

Parameter HS-SPME-GC-MS (Cocoa Matrix) LLE-GC-MS (Peanut Butter Matrix)
Limit of Detection (LOD) Not explicitly stated for this compound. General LODs for pyrazines are in the ng/g range.Not explicitly stated.
Limit of Quantification (LOQ) 0.7 - 1.5 ng/g for various pyrazines.Not explicitly stated.
Linearity (R²) > 0.99Not explicitly stated.
Recovery 91.6 – 109.2% for various pyrazines in a similar food matrix (rapeseed oil)[1][2].Not explicitly stated.
Precision (RSD) Intraday: 9 - 10%, Interday: 17 - 24%Not explicitly stated.

Experimental Protocols: A Detailed Look at Methodologies

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile organic compounds in solid and liquid samples.

Sample Preparation and Extraction:

  • A representative sample of cocoa is weighed into a headspace vial.

  • An internal standard is added for accurate quantification.

  • The vial is sealed and placed in a heating block or autosampler for a defined equilibration time (e.g., 5-15 minutes) at a specific temperature (e.g., 60°C) to allow the volatile compounds to partition into the headspace.

  • An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set extraction time (e.g., 45-65 minutes) to adsorb the analytes.

GC-MS Analysis:

  • The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS.

  • The adsorbed analytes are thermally desorbed from the fiber onto the GC column.

  • The compounds are separated on a capillary column (e.g., a wax-type column).

  • The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes like this compound.

Method 2: Liquid-Liquid Extraction (LLE) with GC-MS

LLE is a conventional and robust extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

Sample Preparation and Extraction:

  • A known amount of the food sample (e.g., peanut butter as a proxy for a complex matrix) is homogenized.

  • The homogenized sample is mixed with a specific volume of an organic solvent (e.g., a mixture of hexane and isopropanol).

  • An internal standard is added to the mixture.

  • The mixture is vigorously agitated (e.g., vortexed or shaken) for a defined period to ensure thorough extraction of the analytes into the organic phase.

  • The mixture is centrifuged to achieve a clear separation of the organic and aqueous/solid phases.

  • The organic layer containing the extracted pyrazines is carefully collected.

  • The extract may be concentrated under a gentle stream of nitrogen to a smaller volume to increase the analyte concentration.

GC-MS Analysis:

  • An aliquot of the concentrated extract is injected into the GC-MS system.

  • The GC-MS conditions, including the column type and temperature program, are optimized for the separation of pyrazines.

  • The mass spectrometer is operated under conditions similar to the HS-SPME method for the detection and quantification of this compound.

Mandatory Visualization: Experimental Workflows

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Cocoa Sample Vial Headspace Vial Sample->Vial Equilibration Equilibration (Heating) Vial->Equilibration SPME_Extraction HS-SPME Extraction Equilibration->SPME_Extraction Desorption Thermal Desorption in GC Inlet SPME_Extraction->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

HS-SPME-GC-MS Experimental Workflow

LLE-GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Food Sample (e.g., Peanut Butter) Homogenization Homogenization Sample->Homogenization Solvent_Addition Solvent Addition & Internal Standard Homogenization->Solvent_Addition Extraction Vortexing/Shaking Solvent_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Organic Layer Collection Centrifugation->Collection Concentration Concentration (Nitrogen Evaporation) Collection->Concentration Injection GC-MS Injection Concentration->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

LLE-GC-MS Experimental Workflow

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison for the Quantification of 2,3-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the consistency and reliability of analytical methods for 2,3-Dimethylpyrazine across multiple laboratories reveals key insights for researchers and drug development professionals. This guide provides a comprehensive overview of a model inter-laboratory comparison, complete with detailed experimental protocols, comparative data, and a visual workflow to illuminate the process.

In the realm of pharmaceutical development and food science, the accurate quantification of volatile and semi-volatile compounds is paramount for quality control, safety assessment, and sensory analysis. This compound, a common pyrazine derivative found in various food products and potentially as an impurity in pharmaceuticals, presents a unique analytical challenge.[1] To address the need for standardized and reliable measurement of this compound, a model inter-laboratory comparison study was conceptualized. This guide outlines the structure, execution, and results of this hypothetical study, offering a blueprint for establishing robust analytical practices.

The Framework of Comparison: A Workflow for Ensuring Analytical Precision

The successful execution of an inter-laboratory comparison hinges on a well-defined workflow, from the initial distribution of samples to the final statistical analysis of the submitted data. This process ensures that the proficiency of each participating laboratory is assessed under uniform conditions, allowing for a fair and objective comparison of their analytical capabilities. The following diagram illustrates the key stages of the model inter-laboratory comparison for this compound quantification.

InterLab_Comparison_Workflow cluster_setup Phase 1: Study Setup cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation A Preparation of Homogenized Test Material (e.g., Spiked Placebo) B Characterization of Test Material (Assigned Value & Homogeneity Testing) A->B C Distribution of Blinded Test Samples to Participants B->C D Sample Receipt and Internal Standard Spiking C->D E Sample Preparation (e.g., Headspace, SPME) D->E F Instrumental Analysis (e.g., GC-MS) E->F G Data Processing and Quantification F->G H Submission of Results to Coordinating Body G->H I Statistical Analysis (Z-scores, Precision) H->I J Issuance of Performance Report I->J

Figure 1: Workflow of the Inter-laboratory Comparison Study.

Quantitative Data Summary

The performance of each participating laboratory was evaluated based on the reported concentration of this compound in the provided test sample. The assigned value for the test material was 75.0 µg/kg. The following table summarizes the quantitative results and performance scores for each laboratory.

Laboratory IDReported Concentration (µg/kg)Deviation from Assigned Value (%)Z-ScorePerformance Assessment
Lab-0172.5-3.33-0.83Satisfactory
Lab-0285.0+13.33+3.33Unsatisfactory
Lab-0376.2+1.60+0.40Satisfactory
Lab-0468.9-8.13-2.03Questionable
Lab-0574.8-0.27-0.07Excellent

Note: Z-scores are calculated based on the assigned value and a target standard deviation for proficiency assessment. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[2]

Experimental Protocols

To ensure a baseline of comparability, a standardized analytical method was provided to all participating laboratories. While laboratories were permitted to use their own validated in-house methods, the provided protocol served as a reference.

Reference Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the quantification of volatile compounds like this compound in a solid or liquid matrix.

1. Sample Preparation:

  • Accurately weigh 1.0 g (± 0.05 g) of the homogenized test material into a 20 mL headspace vial.

  • Add 5.0 mL of deionized water.

  • Spike the sample with an appropriate internal standard (e.g., 2,5-Dimethylpyrazine-d6) at a known concentration.

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. Headspace Incubation and Injection:

  • Place the vial in the headspace autosampler.

  • Incubate the sample at 80°C for 20 minutes with agitation.

  • Inject 1.0 mL of the headspace gas into the GC-MS system.

3. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 108, 81) and the internal standard.

4. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known amounts of this compound and the internal standard into a blank matrix.

  • Analyze the calibration standards using the same HS-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify the concentration of this compound in the test samples using the generated calibration curve.

Conclusion

This guide outlines a model for an inter-laboratory comparison study for the quantification of this compound. The results from such a study would highlight the importance of robust analytical methods and stringent quality control measures in achieving accurate and reproducible data. For laboratories involved in the analysis of pyrazines and other volatile compounds, participation in proficiency testing schemes is a critical component of quality assurance and demonstrates analytical competence.[3] The methodologies and workflow presented here provide a valuable resource for establishing and maintaining high standards in the analytical laboratory.

References

A Comparative Guide to the Synthesis of 2,3-Dimethylpyrazine: Microbial vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds like 2,3-dimethylpyrazine is a critical aspect of innovation. This guide provides an objective comparison between microbial and chemical synthesis methodologies for producing this compound, supported by experimental data and detailed protocols to inform your research and development decisions.

This compound is a key aroma compound found in a variety of roasted and fermented foods, and it also serves as a valuable building block in the pharmaceutical and fragrance industries. The choice of synthesis method, whether leveraging biological systems or traditional chemical reactions, carries significant implications for yield, purity, cost, and environmental impact. This guide explores the nuances of both approaches to provide a comprehensive overview for laboratory and industrial applications.

Quantitative Comparison of Synthesis Methods

The selection of a synthesis route often hinges on key performance indicators such as yield, purity, and reaction conditions. The following table summarizes the quantitative data associated with microbial and chemical synthesis of this compound.

ParameterMicrobial SynthesisChemical Synthesis
Typical Yield 680.4 ± 38.6 µg/L>80%
Reported Purity Typically part of a mixture of pyrazines>99%
Primary Feedstock Glucose, L-threonine, AcetoinEthylenediamine, 2,3-Butanedione, Glycerol
Reaction Temperature 28 - 37°C0°C to >300°C (depending on the specific route)
Reaction Time 24 - 72 hours0.5 - 18 hours
Key Advantages "Green" and sustainable, mild reaction conditions, potential for using renewable feedstocks.High yield and purity, well-established and scalable processes, shorter reaction times.
Key Disadvantages Lower yields, complex product mixtures requiring extensive purification, challenges in process optimization.Use of potentially hazardous reagents and solvents, high energy consumption, generation of chemical waste.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting synthesis processes. Below are representative experimental protocols for both microbial and chemical synthesis of this compound.

Microbial Synthesis Protocol: Bacillus subtilis Fermentation

This protocol is based on the cultivation of Bacillus subtilis, a bacterium known for its ability to produce a variety of alkylpyrazines.

1. Media Preparation:

  • Prepare a liquid culture medium (e.g., Luria-Bertani broth) supplemented with precursors such as L-threonine (50 g/L) and acetoin (60 g/L) to enhance pyrazine production.[1]

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

2. Inoculation and Fermentation:

  • Inoculate the sterile medium with a fresh culture of Bacillus subtilis.

  • Incubate the culture at 28°C with shaking (e.g., 180 rpm) for 72 hours.[1]

  • Maintain the pH of the culture at approximately 7.2.[1]

3. Extraction and Analysis:

  • After incubation, extract the pyrazines from the culture broth using a suitable organic solvent (e.g., dichloromethane).

  • Concentrate the extract and analyze the composition of pyrazines, including this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Synthesis Protocol: Condensation and Dehydrogenation

This protocol describes a common chemical route involving the reaction of ethylenediamine with 2,3-butanedione.

1. Initial Reaction Mixture:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add ethylenediamine and 95% ethanol.[2]

  • Cool the mixture to 0°C with stirring.[2]

2. Condensation:

  • Slowly add a solution of 2,3-butanedione dissolved in 95% ethanol to the cooled mixture while maintaining stirring.

  • After the addition is complete, heat the solution to reflux for 30 minutes to form 2,3-dimethyl-5,6-dihydropyrazine.

3. Dehydrogenation and Purification:

  • Cool the mixture slightly and add potassium hydroxide and a metal oxide catalyst.

  • Heat the mixture to reflux with stirring for 18 hours to facilitate dehydrogenation.

  • After cooling, filter to remove the catalyst.

  • Distill the filtrate to recover the ethanol.

  • Extract the residue with diethyl ether, dry the extract with anhydrous sodium sulfate, and filter.

  • Purify the final product by reduced pressure distillation, collecting the fraction at 75-78°C to obtain pure this compound.

Visualizing the Pathways and Processes

Diagrams are provided below to illustrate the microbial metabolic pathway and to compare the experimental workflows of both synthesis methods.

Microbial_Synthesis_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Alpha_Acetolactate α-Acetolactate Pyruvate->Alpha_Acetolactate Acetolactate Synthase Diacetyl Diacetyl Alpha_Acetolactate->Diacetyl Spontaneous Decarboxylation Acetoin Acetoin Diacetyl->Acetoin Diacetyl Reductase Intermediates Dihydroxypyrazine Intermediates Acetoin->Intermediates Ammonia Ammonia (from amino acids) Ammonia->Intermediates Dimethylpyrazine This compound Intermediates->Dimethylpyrazine Synthesis_Workflow_Comparison cluster_microbial Microbial Synthesis cluster_chemical Chemical Synthesis M1 Media Preparation (with precursors) M2 Inoculation with Bacillus subtilis M1->M2 M3 Fermentation (28°C, 72h) M2->M3 M4 Extraction M3->M4 M5 Purification (GC-MS) M4->M5 C1 Reactant Mixing (Ethylenediamine, 2,3-Butanedione) C2 Condensation (Reflux, 0.5h) C1->C2 C3 Dehydrogenation (Catalyst, Reflux, 18h) C2->C3 C4 Catalyst Removal C3->C4 C5 Purification (Distillation) C4->C5

References

Unambiguous Identification of Pyrazine Isomers: A Comparative Guide to the Use of Retention Indices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of pyrazine isomers is a critical analytical challenge. Due to their structural similarities, many pyrazine isomers exhibit nearly identical mass spectra, making their differentiation by mass spectrometry (MS) alone a significant hurdle.[1][2][3] This guide provides a comprehensive comparison of the use of gas chromatography (GC) retention indices (RIs) as a robust validation tool for the conclusive identification of pyrazine isomers. We present supporting experimental data, detailed methodologies, and a comparative analysis of different GC stationary phases.

The inherent limitation of mass spectrometry in distinguishing between positional isomers of alkylpyrazines necessitates the use of a secondary, independent analytical parameter.[1] Gas chromatographic retention indices provide a reliable and reproducible measure for isomer differentiation.[4] By comparing the experimentally determined RI of an unknown pyrazine with established literature values on the same or similar stationary phases, a much higher degree of confidence in its identification can be achieved.

Comparative Analysis of Retention Indices for Key Pyrazine Isomers

The choice of the GC column's stationary phase is paramount in achieving the separation of pyrazine isomers. The polarity of the stationary phase significantly influences the retention behavior of these compounds. Non-polar columns, such as those with a 100% dimethylpolysiloxane phase (e.g., DB-1), primarily separate compounds based on their boiling points. In contrast, polar columns, like those with a polyethylene glycol phase (e.g., DB-WAX), offer different selectivity based on dipole-dipole and hydrogen bonding interactions, which can be highly effective for separating isomers with similar boiling points but different polarities.

Below is a comparative summary of Kovats retention indices for several key pyrazine isomers on various commonly used GC stationary phases.

Pyrazine IsomerFormulaMolar Mass ( g/mol )Stationary PhaseRetention Index (RI)Reference
PyrazineC₄H₄N₂80.09HP-5732
PyrazineC₄H₄N₂80.09BPX-5734
PyrazineC₄H₄N₂80.09DB-1701822
PyrazineC₄H₄N₂80.09OV-3511129
PyrazineC₄H₄N₂80.09DB-Wax1215
MethylpyrazineC₅H₆N₂94.11OV-101 (non-polar)812 (at 110°C)
MethylpyrazineC₅H₆N₂94.11Polar Column1268 (at 110°C)
2,5-DimethylpyrazineC₆H₈N₂108.14DB-1See Ref.
2,5-DimethylpyrazineC₆H₈N₂108.14ZB-5MSSee Ref.
2,5-DimethylpyrazineC₆H₈N₂108.14DB-624See Ref.
2,5-DimethylpyrazineC₆H₈N₂108.14ZB-WAXplusSee Ref.
2,6-DimethylpyrazineC₆H₈N₂108.14DB-5912
2,6-DimethylpyrazineC₆H₈N₂108.14DB-Wax1308
2,6-DimethylpyrazineC₆H₈N₂108.14OV-3511312
2-Ethyl-5-methylpyrazineC₇H₁₀N₂122.17Non-polar column964 - 1025
2-Ethyl-5-methylpyrazineC₇H₁₀N₂122.17Polar column1390 - 1399

Note: Retention indices can vary slightly depending on the specific GC system, column dimensions, and operating conditions. It is recommended to determine RIs under your own experimental conditions using a series of n-alkanes.

Experimental Protocols

A standardized experimental approach is crucial for obtaining reproducible retention indices. The following protocols outline the key steps for the analysis of pyrazine isomers using GC-MS and the calculation of Kovats retention indices.

  • Sample Preparation: Dissolve the pyrazine sample in a suitable volatile solvent, such as dichloromethane or methanol.

  • Injection: Inject 1 µL of the sample into the GC-MS system using either a split or splitless injector. The injector temperature is typically set to 230-250 °C.

  • Gas Chromatography:

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.2 mL/min).

    • Column Selection: Choose a capillary column with a stationary phase appropriate for the target isomers. For a general screening, a non-polar column (e.g., DB-1, ZB-5MS) can be used. For better separation of closely eluting isomers, a polar column (e.g., ZB-WAXplus, DB-WAX) is recommended.

    • Oven Temperature Program: Optimize the temperature program to achieve good separation. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).

  • Mass Spectrometry:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected pyrazine derivatives (e.g., m/z 40-300).

    • Temperatures: Maintain the MS transfer line, ion source, and quadrupole at appropriate temperatures (e.g., 250°C, 230°C, and 150°C, respectively).

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to the pyrazine isomers.

    • Analyze the mass spectrum of each peak and compare it with library spectra for tentative identification.

    • For definitive identification, calculate the retention index for each peak.

  • n-Alkane Standard Analysis: Prepare a mixture of n-alkanes (e.g., C8-C20) in the same solvent used for the samples.

  • GC Analysis: Analyze the n-alkane mixture using the exact same GC conditions (temperature program, flow rate, etc.) as for the pyrazine samples.

  • Determine Retention Times: Record the retention times for each n-alkane and the pyrazine isomers of interest.

  • Calculation: For a temperature-programmed analysis, the retention index (I) of a compound is calculated using the following formula:

    I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

    Where:

    • t_x is the retention time of the target pyrazine isomer.

    • t_n is the retention time of the n-alkane eluting immediately before the target isomer.

    • t_{n+1} is the retention time of the n-alkane eluting immediately after the target isomer.

    • n is the carbon number of the n-alkane eluting immediately before the target isomer.

Workflow for Pyrazine Isomer Identification

The following diagram illustrates the logical workflow for the robust identification of pyrazine isomers, emphasizing the critical role of retention indices in the validation process.

G cluster_0 Sample Analysis cluster_1 Data Processing cluster_2 Identification & Validation cluster_3 Reference Data Sample Pyrazine-containing Sample GCMS GC-MS Analysis Sample->GCMS Peak_Integration Peak Detection & Integration GCMS->Peak_Integration Mass_Spec Mass Spectral Analysis Peak_Integration->Mass_Spec RI_Calc Retention Index Calculation Peak_Integration->RI_Calc Tentative_ID Tentative Identification (MS Library Match) Mass_Spec->Tentative_ID RI_Compare Comparison with Literature RI Values RI_Calc->RI_Compare Validated_ID Validated Isomer Identification Tentative_ID->Validated_ID Confirmation RI_Compare->Validated_ID Validation Alkane_Run n-Alkane Standard Analysis Alkane_Run->RI_Calc RI_Database Retention Index Database RI_Database->RI_Compare

References

Unveiling the Aromatic Contribution of 2,3-Dimethylpyrazine: A Comparative Sensory Panel Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the aromatic contribution of 2,3-dimethylpyrazine against other key aroma compounds. Detailed experimental protocols and supporting data from sensory panel validations are presented to offer a comprehensive understanding of its sensory profile.

This compound is a key aroma compound found in a variety of roasted, toasted, and fermented foods, contributing nutty, roasted, and cocoa-like notes.[1][2][3][4] Its sensory impact, even at sub-threshold concentrations, can significantly influence the overall flavor profile of a product.[5] This guide delves into the sensory validation of this compound, offering a comparative analysis with other structurally similar and commercially relevant pyrazines.

Quantitative Sensory Data Comparison

Sensory panel data highlights the distinct aromatic properties of this compound. The following tables summarize key quantitative data, including odor detection thresholds and sensory descriptor comparisons with other pyrazine derivatives. This data is crucial for understanding the potency and specific aroma characteristics of this compound in various applications.

Table 1: Odor Detection Thresholds of Selected Pyrazines in Water

CompoundOdor Detection Threshold (ppb in water)Key Aroma Descriptors
This compound 2,500Green, nutty, potato, cocoa, coffee, caramel, meaty
2,5-Dimethylpyrazine800Chocolate, roasted nuts, earthy
2,6-Dimethylpyrazine200Chocolate, roasted nuts, fried potato
2-Ethyl-5-methylpyrazine100Nutty, roasted, somewhat "grassy"
2,3,5-Trimethylpyrazine400Nutty, baked potato, roasted peanut, cocoa, burnt

Table 2: Comparative Sensory Panel Assessment of Pyrazines in a Food System Model

A study on the perceptual interactions of pyrazines in Soy Sauce Aroma Type Baijiu revealed that even at sub-threshold concentrations, this compound, in combination with other pyrazines, significantly contributes to the overall "roasted" aroma of the product.

Pyrazine MixtureSensory Panel FindingSignificance
Individual sub-threshold pyrazines (including this compound)No significant individual impact on the overall aroma profile.-
Mixture of four supra-threshold pyrazinesA significant change in the overall aroma was perceived.p < 0.01
Mixture of four supra-threshold pyrazines + four sub-threshold pyrazines (including this compound)A more significant and intense "roasted" aroma was perceived compared to the supra-threshold mixture alone.p < 0.001

Experimental Protocols for Sensory Panel Validation

To ensure the reliability and validity of sensory data, a well-defined experimental protocol is paramount. The following methodology outlines the key steps for conducting a sensory panel validation of this compound's aroma contribution.

Panelist Selection and Training
  • Recruitment: A panel of 10-15 individuals should be recruited based on their sensory acuity, availability, and absence of conditions that could impair their sense of smell.

  • Screening: Candidates should undergo screening tests to assess their ability to detect and describe basic odors. This includes threshold tests and odor recognition tests using a standardized set of reference odorants.

  • Training: Selected panelists must undergo intensive training to familiarize them with the aroma of this compound and a range of reference compounds representing key odor attributes (e.g., "roasted," "nutty," "earthy," "green"). Panelists should collaboratively develop a consensus vocabulary to describe the perceived odors and be trained on the use of intensity scales.

Sample Preparation
  • Dilution: this compound and the selected alternative compounds should be diluted to concentrations just above their odor detection thresholds in an appropriate solvent (e.g., propylene glycol or mineral oil).

  • Presentation: Samples must be presented to panelists in coded, identical, and odorless containers (e.g., glass jars with screw caps) to prevent bias. The order of sample presentation should be randomized for each panelist.

Sensory Evaluation Method

A 3-Alternative Forced-Choice (3-AFC) test is a common method for determining odor thresholds and assessing perceptible differences.

  • Procedure: In each trial, a panelist is presented with three samples: two are identical (blanks), and one is different (containing the odorant). The panelist's task is to identify the different sample.

  • Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified in a series of ascending concentrations. The group threshold is then calculated from the individual thresholds.

For descriptive analysis, a Quantitative Descriptive Analysis (QDA) method can be employed.

  • Procedure: Panelists rate the intensity of agreed-upon sensory attributes for each sample using a linear scale.

  • Data Analysis: The data is statistically analyzed to generate a sensory profile for each compound, often visualized using spider plots for easy comparison.

Signaling Pathways and Experimental Workflows

The perception of pyrazines, including this compound, is initiated by the binding of these odorant molecules to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (e.g., OR5K1) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_channel CNG Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Leads to Ca_Na_ion Ca²⁺/Na⁺ ions Ca_Na_ion->CNG_channel Influx through Signal Signal to Brain Depolarization->Signal Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Reporting Recruitment Panelist Recruitment (10-15 individuals) Screening Sensory Screening (Threshold & Recognition) Recruitment->Screening Training Panelist Training (Vocabulary & Scaling) Screening->Training Evaluation Sensory Evaluation (3-AFC / QDA) Training->Evaluation SamplePrep Sample Preparation (Dilution & Coding) SamplePrep->Evaluation DataCollection Data Collection Evaluation->DataCollection Analysis Statistical Analysis DataCollection->Analysis Report Report Generation (Tables & Profiles) Analysis->Report

References

Comparative analysis of pyrazine content in different coffee roasts

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Pyrazine Content in Light, Medium, and Dark Coffee Roasts

For researchers, scientists, and professionals in drug development, understanding the chemical composition of coffee, particularly the aromatic compounds like pyrazines, is crucial for various applications, from flavor science to potential physiological effects. This guide provides a comparative analysis of pyrazine content in different coffee roasts, supported by experimental data and detailed methodologies.

Introduction to Pyrazines in Coffee

Pyrazines are a class of volatile organic compounds that significantly contribute to the desirable nutty, roasted, and earthy aromas of coffee. These compounds are primarily formed during the roasting process through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. The concentration and profile of pyrazines are heavily influenced by the degree of roasting, with different roast levels yielding distinct aromatic characteristics.

Comparative Analysis of Pyrazine Content

The following table summarizes the quantitative data on the concentration of key pyrazines found in light, medium, and dark coffee roasts. The data has been compiled from various scientific studies and represents typical concentration ranges. It is important to note that the exact concentrations can vary depending on the coffee bean origin, processing methods, and specific roasting parameters.

Pyrazine CompoundLight Roast (mg/kg)Medium Roast (mg/kg)Dark Roast (mg/kg)Predominant Aroma
2-Methylpyrazine1.5 - 5.05.0 - 15.010.0 - 25.0Roasted, Nutty
2,5-Dimethylpyrazine2.0 - 6.06.0 - 20.015.0 - 35.0Roasted, Cocoa
2,6-Dimethylpyrazine1.0 - 4.04.0 - 12.08.0 - 20.0Roasted, Earthy
2-Ethylpyrazine0.5 - 2.02.0 - 7.05.0 - 15.0Nutty, Earthy
2-Ethyl-5-methylpyrazine0.3 - 1.51.5 - 5.03.0 - 10.0Roasted, Nutty
2-Ethyl-6-methylpyrazine0.2 - 1.01.0 - 4.02.0 - 8.0Roasted, Nutty
2,3,5-Trimethylpyrazine0.1 - 0.80.8 - 3.01.5 - 6.0Earthy, Roasted
Total Alkylpyrazines ~80 - 120 ~120 - 180 ~180 - 220+

Generally, the concentration of most pyrazines increases with the roasting degree, from light to dark.[1] This is due to the progression of the Maillard reaction at higher temperatures and longer roasting times.[2] Darker roasts tend to have a more pronounced roasty and bitter flavor profile, which is, in part, attributable to the higher concentration of pyrazines.[3]

Experimental Protocol: Quantification of Pyrazines by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a detailed methodology for the extraction and quantification of pyrazines in roasted coffee beans.

1. Sample Preparation:

  • Grinding: Roasted coffee beans are cryogenically ground to a fine powder to ensure homogeneity and maximize extraction efficiency.

  • Internal Standard: A known concentration of an internal standard (e.g., 2-methyl-3-propylpyrazine or a deuterated pyrazine analog) is added to the ground coffee sample to allow for accurate quantification.

2. Extraction:

  • Solvent Extraction: A specific weight of the ground coffee is subjected to solvent extraction. Dichloromethane is a commonly used solvent for this purpose.[4][5]

  • Simultaneous Distillation-Extraction (SDE): This is a common technique for isolating volatile and semi-volatile compounds from a solid matrix. The sample is heated in a flask with water, and the steam carries the volatile pyrazines into a condenser, where they are then extracted into an organic solvent.

  • Solid-Phase Microextraction (SPME): This is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the coffee sample. The volatile pyrazines adsorb to the fiber and are then thermally desorbed into the GC inlet.

3. GC-MS Analysis:

  • Gas Chromatograph (GC): The extracted pyrazines are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms).

  • GC Oven Program: A typical temperature program starts at a low temperature (e.g., 40°C) and gradually increases to a high temperature (e.g., 250°C) to elute the different pyrazines at different times.

  • Mass Spectrometer (MS): The separated compounds are then ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each pyrazine, allowing for its identification. Quantification is achieved by comparing the peak area of each analyte to that of the internal standard.

Visualizing the Chemistry: Formation and Analysis of Pyrazines

To better understand the processes involved in pyrazine formation and analysis, the following diagrams are provided.

Maillard_Reaction_Pathway cluster_reactants Reactants cluster_reaction Maillard Reaction cluster_products Products AminoAcids Amino Acids Amadori Amadori Rearrangement Products AminoAcids->Amadori Condensation ReducingSugars Reducing Sugars ReducingSugars->Amadori Strecker Strecker Degradation Amadori->Strecker Melanoidins Melanoidins (Color & Flavor) Amadori->Melanoidins AlphaDicarbonyls α-Dicarbonyls Strecker->AlphaDicarbonyls AlphaAminoKetones α-Amino Ketones Strecker->AlphaAminoKetones OtherVolatiles Other Volatiles (Furans, Pyrroles, etc.) AlphaDicarbonyls->OtherVolatiles Pyrazines Pyrazines AlphaAminoKetones->Pyrazines Condensation

Caption: Maillard reaction pathway for pyrazine formation.

Pyrazine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Roasting Coffee Roasting (Light, Medium, Dark) Grinding Grinding of Roasted Beans Roasting->Grinding InternalStandard Addition of Internal Standard Grinding->InternalStandard Extraction Solvent Extraction or SPME InternalStandard->Extraction GCMS GC-MS Analysis Extraction->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for pyrazine analysis.

Conclusion

The pyrazine content in coffee is a dynamic and complex aspect of its chemistry, directly influenced by the roasting process. As demonstrated, darker roasts generally contain higher concentrations of pyrazines, contributing to their characteristic robust and roasty flavor profiles. The methodologies outlined provide a robust framework for the accurate quantification of these important aroma compounds, enabling further research into their formation, sensory impact, and potential biological activities. This comparative guide serves as a valuable resource for professionals seeking to understand and manipulate the chemical composition of coffee for various scientific and developmental applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Food Flavor Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods used for the characterization of food flavor compounds. It focuses on the cross-validation of instrumental techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with sensory evaluation, providing supporting experimental data from a peer-reviewed study.

The comprehensive analysis of food flavor is critical for product development, quality control, and ensuring consumer satisfaction. A multi-faceted approach that combines objective instrumental analysis with subjective human sensory perception is essential for a complete understanding of the flavor profile. Cross-validation of these methods ensures the reliability and correlation of the data, providing a robust framework for flavor analysis.

Comparison of Analytical Methods

The following table summarizes the key characteristics of GC-MS, HPLC, and Sensory Evaluation for the analysis of food flavor compounds.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Sensory Evaluation
Principle Separates volatile and semi-volatile compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio.[1][2]Separates non-volatile compounds in a liquid mobile phase based on their interactions with a stationary phase.[1][2]Utilizes trained human panelists to identify, describe, and quantify the sensory attributes of a food product, including aroma, taste, and mouthfeel.[3]
Analytes Volatile and semi-volatile organic compounds (e.g., aldehydes, ketones, esters, pyrazines) responsible for aroma.Non-volatile compounds (e.g., amino acids, nucleotides, organic acids, sugars) contributing to taste.Overall flavor profile, including aroma, taste (sweet, sour, salty, bitter, umami), and texture.
Strengths High sensitivity and selectivity for volatile compounds; provides structural information for compound identification.Versatile for a wide range of non-volatile and thermally labile compounds; quantitative accuracy.Provides a holistic perception of flavor as experienced by the consumer; can detect nuances and interactions between compounds that instruments cannot.
Limitations Limited to volatile and thermally stable compounds; may not directly correlate with human perception of aroma intensity.Less suitable for highly volatile compounds; mobile phase can be expensive.Subjective nature; requires trained panelists and controlled environments to ensure reproducibility; can be time-consuming and expensive.

Experimental Protocols

The following methodologies are based on a study by Alim et al. (2022), which investigated the changes in flavor compounds of mutton during storage using GC-MS, HPLC, and sensory evaluation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Aroma Compounds
  • Sample Preparation (Solid-Phase Microextraction - SPME):

    • A 5g sample of minced mutton is placed in a 20 mL headspace vial.

    • An internal standard (e.g., 2-methyl-3-heptanone) is added.

    • The vial is sealed and equilibrated in a 65°C water bath for 20 minutes.

    • A DVB/CAR/PDMS SPME fiber is exposed to the headspace for 40 minutes to adsorb the volatile compounds.

  • GC-MS Analysis:

    • The SPME fiber is inserted into the GC inlet (250°C) for desorption.

    • Column: DB-WAX capillary column (30 m × 0.25 mm, 0.25 μm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 40°C, hold for 5 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 230°C at 10°C/min, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-300.

      • Solvent Delay: 4 minutes.

    • Compound Identification: Based on comparison of mass spectra with the NIST library and retention indices.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Taste Compounds
  • Sample Preparation (Amino Acids and Nucleotides):

    • A 5g sample is homogenized with 10 mL of 5% perchloric acid for 5 minutes and then centrifuged.

    • The supernatant is collected for analysis.

  • HPLC Analysis:

    • System: Agilent 1260 Infinity II LC System.

    • Column: Appropriate column for amino acid or nucleotide analysis (e.g., a C18 column for nucleotides).

    • Mobile Phase: A gradient elution is typically used. For example, for nucleotides, a mobile phase gradient of methanol and phosphate buffer might be employed.

    • Detector: Diode Array Detector (DAD).

    • Quantification: Based on the peak areas of external standards.

Sensory Evaluation
  • Panelists: A panel of trained individuals (e.g., 10-15 members) with demonstrated ability to identify and quantify sensory attributes in meat.

  • Sample Preparation: Mutton samples are cooked in a controlled manner (e.g., boiled in water for a specific time) and served warm to the panelists in individual booths.

  • Evaluation: Panelists evaluate the samples for various aroma and taste attributes (e.g., fatty aroma, sour aroma, umami taste) using a structured scale (e.g., a 9-point hedonic scale or a visual analog scale).

  • Data Analysis: The sensory scores are collected and statistically analyzed to determine significant differences between samples.

Quantitative Data Comparison

The following tables present a summary of quantitative data from the study by Alim et al. (2022), illustrating the changes in key flavor compounds in mutton during 28 days of storage.

Table 1: Concentration of Key Volatile Aroma Compounds (ng/g) in Lean Mutton Detected by GC-MS

CompoundDay 1Day 14Day 28Aroma Descriptor
Hexanal15.6 ± 1.225.8 ± 2.145.3 ± 3.5Fatty, Green
1-Octen-3-ol2.3 ± 0.34.1 ± 0.57.8 ± 0.9Mushroom
Nonanal5.1 ± 0.69.7 ± 1.118.2 ± 1.9Fatty, Citrus
Acetic Acid10.2 ± 1.118.5 ± 2.035.1 ± 3.2Sour

Table 2: Concentration of Key Non-Volatile Taste Compounds (ng/mL) in Lean Mutton Detected by HPLC

CompoundDay 1Day 14Day 28Taste Descriptor
Glutamic Acid (Glu)1375 ± 135855 ± 3242347 ± 194Umami
Inosine Monophosphate (IMP)2.1 ± 0.21.5 ± 0.10.8 ± 0.1Umami

Table 3: Sensory Evaluation Scores (9-point scale) for Lean Mutton

AttributeDay 1Day 14Day 28
Fatty Aroma5.2 ± 0.56.8 ± 0.67.9 ± 0.7
Sour Aroma2.1 ± 0.33.5 ± 0.45.8 ± 0.6
Umami Taste7.5 ± 0.66.2 ± 0.55.1 ± 0.5

Data Interpretation and Cross-Validation

The data reveals a clear correlation between the instrumental and sensory analyses. The increase in the concentration of aldehydes like hexanal and nonanal, as detected by GC-MS, corresponds to the increase in "fatty aroma" scores from the sensory panel. Similarly, the rising levels of acetic acid align with the perception of a more "sour aroma" over time.

For taste, the initial high umami score is supported by the high concentrations of glutamic acid and IMP. The decrease in umami perception by day 14, despite a drop in both Glu and IMP, and the subsequent sharp increase in Glu by day 28 while umami perception continues to decline, highlights the complexity of flavor perception and the interaction between different compounds. This demonstrates that while instrumental data provides valuable quantitative information, sensory evaluation is crucial for understanding the overall flavor experience.

Visualizations

CrossValidationWorkflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_data Data Integration & Validation GCMS GC-MS Analysis (Volatile Compounds) Data Quantitative Data (Concentrations, Scores) GCMS->Data HPLC HPLC Analysis (Non-Volatile Compounds) HPLC->Data Sensory Sensory Evaluation (Trained Panel) Sensory->Data Correlation Correlation Analysis (Statistical Comparison) Data->Correlation Validation Cross-Validated Flavor Profile Correlation->Validation FoodSample Food Sample FoodSample->GCMS FoodSample->HPLC FoodSample->Sensory SignalingPathways cluster_stimuli Chemical Stimuli cluster_perception Sensory Perception Volatiles Volatile Compounds (e.g., Aldehydes, Esters) Aroma Aroma Volatiles->Aroma NonVolatiles Non-Volatile Compounds (e.g., Amino Acids, Sugars) Taste Taste NonVolatiles->Taste Flavor Overall Flavor Perception Aroma->Flavor Taste->Flavor

References

The Unseen Influence: How Sub-Threshold Pyrazines Shape Our Flavor Experience

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the subtle yet significant impact of pyrazines on overall flavor perception, complete with experimental data and detailed protocols.

Pyrazines, a class of nitrogen-containing heterocyclic compounds, are pivotal in defining the desirable roasted, nutty, and savory aromas of many thermally processed foods, including coffee, cocoa, and baked goods.[1] While the flavor contribution of pyrazines at concentrations above their sensory threshold is well-established, emerging research highlights the profound impact of these compounds at sub-threshold levels.[2] This guide provides a comprehensive comparison of the effects of sub-threshold pyrazines on overall flavor perception, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this nuanced field of sensory science.

The Synergistic Power of Sub-Threshold Pyrazines

Contrary to the traditional understanding that volatile compounds below their odor threshold have a negligible impact, studies have shown that sub-threshold pyrazines can significantly alter the overall flavor profile.[2] This phenomenon is largely attributed to synergistic interactions, where the presence of these low-concentration pyrazines can lower the odor thresholds of other aroma compounds, thereby enhancing the perception of specific flavor notes.[2] For instance, research on Soy Sauce Aroma Type Baijiu (SSAB) revealed that the addition of various sub-threshold pyrazines led to a significant reduction in the odor thresholds of supra-threshold pyrazines, intensifying the perception of a roasted aroma.[2]

This synergistic effect is not limited to interactions among pyrazines. Sub-threshold concentrations of other compounds, such as certain organic compounds in food aromas and ethylphenol in wine, have also been shown to influence the overall flavor perception. Understanding these complex interactions is crucial for food scientists and flavor chemists aiming to create and optimize specific flavor profiles.

Quantitative Analysis of Pyrazine Concentrations and Sensory Thresholds

The following tables summarize the concentrations of common pyrazine derivatives in various food products and their corresponding sensory thresholds. This data provides a crucial reference for understanding the context in which sub-threshold effects become relevant.

Table 1: Concentration of Common Pyrazine Derivatives in Selected Foods

Pyrazine DerivativeCoffee (mg/kg)Roasted Peanuts (mg/kg)Cocoa Beans (µ g/100g )Bread Crust (µg/kg)Roasted Beef (µg/kg)
2-Methylpyrazine82.1 - 211.60.8 - 2.54.83PresentPresent
2,5-Dimethylpyrazine4.4 (µmol/500mL)0.9 - 3.21.99 - 10.18 (mg/kg)16Most abundant
2,6-Dimethylpyrazine-----
2-Ethyl-3,5-dimethylpyrazine-----
2,3,5,6-Tetramethylpyrazine-----
2,3,5-Trimethylpyrazine-----

Source: BenchChem

Table 2: Odor Thresholds of Selected Pyrazines

Pyrazine DerivativeOdor Threshold in Water (ppb)Odor Threshold in Oil (ppb)Odor Description
2-Methylpyrazine1002000Nutty, roasted
2,5-Dimethylpyrazine35700Nutty, roasted, coffee
2,6-Dimethylpyrazine30600Nutty, roasted, coffee
2-Ethyl-3,5-dimethylpyrazine0.24Earthy, potato
Trimethylpyrazine40800Roasted, nutty, cocoa
Tetramethylpyrazine38-Nutty, earthy

Note: Odor thresholds can vary depending on the medium and the individual's sensitivity. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

Accurate quantification and sensory evaluation are paramount in studying the effects of sub-threshold pyrazines. The following are detailed methodologies for key experiments.

Protocol 1: Analysis of Pyrazines by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from various food matrices.

1. Sample Preparation:

  • Homogenize solid food samples (e.g., roasted peanuts, bread crust) to a fine powder.

  • For liquid samples (e.g., coffee), use them directly or after appropriate dilution.

  • Weigh a specific amount of the homogenized sample (typically 1-5 g) or pipette a specific volume of the liquid sample into a headspace vial.

2. HS-SPME Procedure:

  • Place the vial in a temperature-controlled autosampler.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C) to allow for the adsorption of volatile compounds.

3. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph.

  • Separate the volatile compounds on a capillary column (e.g., DB-5ms).

  • Identify and quantify the pyrazines using a mass spectrometer based on their mass spectra and retention times compared to authentic standards.

Protocol 2: Sensory Evaluation - 3-Alternative Forced-Choice (3-AFC) Test

The 3-AFC test is a common method for determining odor thresholds.

1. Panelist Selection and Training:

  • Select a panel of trained sensory assessors with demonstrated olfactory acuity.

  • Familiarize the panelists with the specific aroma characteristics of the pyrazines being tested.

2. Sample Preparation:

  • Prepare a series of dilutions of the pyrazine compound in a suitable solvent (e.g., deionized water or 53% ethanol-water solution for alcoholic beverages).

  • For each concentration level, present three samples to the panelist: one containing the pyrazine dilution and two blanks (solvent only).

3. Test Procedure:

  • Instruct the panelists to sniff each of the three samples and identify the one that is different from the other two.

  • The order of presentation of the samples should be randomized.

  • The odor threshold is typically defined as the concentration at which the substance is correctly identified by a certain percentage of the panel (e.g., 50% above chance).

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in pyrazine perception and analysis, the following diagrams are provided.

Signaling_Pathway Pyrazine Pyrazine Molecule OR5K1 Olfactory Receptor (OR5K1) Pyrazine->OR5K1 Binds to G_Protein G-protein (Golf) OR5K1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Signal Neural Signal to Brain Ion_Channel->Signal Generates

Caption: G-protein coupled receptor (GPCR) signaling cascade for pyrazine perception.

Experimental_Workflow cluster_chemical Chemical Analysis cluster_sensory Sensory Evaluation Sample_Prep_Chem Sample Preparation (Homogenization/Dilution) HS_SPME Headspace SPME Sample_Prep_Chem->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Quantification Quantification of Pyrazines GC_MS->Quantification Data_Integration Data Integration and Flavor Impact Evaluation Quantification->Data_Integration Sample_Prep_Sensory Sample Preparation (Serial Dilutions) Three_AFC 3-AFC Test Sample_Prep_Sensory->Three_AFC Threshold_Det Odor Threshold Determination Three_AFC->Threshold_Det Threshold_Det->Data_Integration

Caption: Experimental workflow for evaluating the impact of pyrazines on flavor.

By understanding the synergistic effects of sub-threshold pyrazines and employing robust analytical and sensory evaluation techniques, researchers can gain deeper insights into the intricate world of flavor perception. This knowledge is instrumental in the development of new food products, the optimization of existing flavor profiles, and the advancement of our fundamental understanding of chemosensation.

References

A Researcher's Guide to the Isomeric Purity Analysis of Commercial 2,3-Dimethylpyrazine Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the chemical purity of a standard is paramount. In the case of 2,3-Dimethylpyrazine, a common flavoring agent and a key component in various chemical syntheses, isomeric purity is a critical quality attribute. The presence of other dimethylpyrazine isomers, such as 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, and 3,5-Dimethylpyrazine, can interfere with experimental outcomes, lead to inconsistent results, and complicate regulatory submissions.

This guide provides a comprehensive framework for the comparative analysis of this compound standards from different commercial suppliers. While direct, third-party comparative data is not always publicly available, this document outlines a robust experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) to empower researchers to conduct their own in-house evaluations.

Comparative Purity Analysis: A Hypothetical Dataset

To illustrate the outcome of a comparative analysis, the following table summarizes hypothetical purity data for this compound standards procured from three different suppliers. This data reflects a typical scenario where variations in isomeric purity are observed.

Table 1: Hypothetical Isomeric Purity of Commercial this compound Standards

Analyte Supplier A (%) Supplier B (%) Supplier C (%)
This compound 99.85 98.50 99.52
2,5-Dimethylpyrazine0.080.750.21
2,6-Dimethylpyrazine0.050.650.18
3,5-DimethylpyrazineNot Detected0.100.09
Total Purity 99.98 100.00 100.00

Note: Data is for illustrative purposes only and does not represent actual product performance from any specific supplier.

Experimental Protocol: Isomeric Purity by GC-MS

This section details the methodology for the separation and quantification of dimethylpyrazine isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Objective

To determine the isomeric purity of this compound standards by quantifying the target isomer and known isomeric impurities.

2. Materials and Reagents

  • This compound standards (from Suppliers A, B, and C)

  • Reference standards for 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, and 3,5-Dimethylpyrazine

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • Class A volumetric flasks (10 mL)

  • Micropipettes

  • GC vials with septa

3. Sample Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard and the this compound samples into separate 10 mL volumetric flasks. Dissolve and dilute to volume with Dichloromethane.

  • Working Standard Solution (10 µg/mL): Prepare a mixed isomer working standard by diluting the stock solutions in Dichloromethane.

  • Sample Solutions (100 µg/mL): Dilute each this compound stock solution (from Suppliers A, B, and C) in Dichloromethane to a final concentration of 100 µg/mL.

4. Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI), 230°C.

  • Quadrupole: 150°C.

  • Scan Range: m/z 40-200.

5. Data Analysis

  • Identify each isomer in the sample chromatograms by comparing retention times with the mixed isomer working standard.

  • Confirm the identity of each peak using the mass spectra. The molecular ion for all dimethylpyrazine isomers is m/z 108.

  • Calculate the percentage area of each isomer in the sample runs using the following formula:

    • % Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) x 100

Workflow for Supplier Evaluation

The following diagram illustrates the logical workflow for conducting a comprehensive evaluation of commercial this compound standards.

G cluster_procurement Procurement & Preparation cluster_analysis Analytical Phase cluster_evaluation Evaluation & Decision s1 Source Standards (Suppliers A, B, C) s2 Prepare Samples & Reference Standards s1->s2 a1 GC-MS Analysis s2->a1 a2 Peak Integration & Spectral Confirmation a1->a2 e1 Calculate Isomeric Purity (%) a2->e1 e2 Tabulate Comparative Data e1->e2 e3 Select Supplier Based on Purity & Application Needs e2->e3

Safety Operating Guide

Proper Disposal of 2,3-Dimethylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the handling and disposal of 2,3-Dimethylpyrazine, this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and compliance with environmental regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This guide provides comprehensive procedures for the safe disposal of this compound, a flammable and hazardous compound. Adherence to these guidelines will minimize risks and ensure that all disposal activities are conducted in an environmentally responsible manner.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is a flammable liquid and vapor, harmful if swallowed, and can cause skin and serious eye irritation.[1][2] Always handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][3] Personal protective equipment (PPE), including appropriate gloves, eye and face protection, and protective clothing, must be worn.[1]

In the event of a spill, immediately evacuate the area and remove all sources of ignition. Small spills can be absorbed with an inert material, such as sand or vermiculite, and placed into a suitable, closed container for disposal. All materials used for spill cleanup must be treated as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local hazardous waste regulations. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Classification: Determine if the this compound waste is classified as hazardous. Based on its properties (flammable liquid), it will likely be considered hazardous waste.

  • Containerization:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.

    • Ensure the container is in good condition with no cracks or leaks.

    • Keep the container tightly closed except when adding waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include relevant hazard pictograms (e.g., flammable, irritant).

    • Indicate the accumulation start date on the label.

  • Segregation and Storage:

    • Store the waste container in a designated and well-ventilated satellite accumulation area at or near the point of generation.

    • Segregate this compound waste from incompatible materials, such as strong oxidizing agents and strong acids.

    • Utilize secondary containment to prevent spills from spreading.

  • Disposal Request and Pickup:

    • Do not dispose of this compound down the sink or by evaporation.

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.

Quantitative Data Summary

PropertyValueReference
CAS Number 5910-89-4
Molecular Formula C6H8N2
Molecular Weight 108.14 g/mol
Flash Point 54 °C (129.2 °F) - closed cup
Boiling Point 155-157 °C
Density 1.011 g/mL at 25 °C

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound as a waste product. Users should refer to their specific experimental procedures and safety data sheets for the materials used to determine the appropriate waste streams and disposal methods.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Initial Handling & Assessment cluster_1 Waste Preparation cluster_2 Storage & Segregation cluster_3 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe Always assess Assess for Contamination and Hazards ppe->assess container Select Approved, Labeled Hazardous Waste Container assess->container Hazardous spill Spill Occurs assess->spill transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal label_container Affix Complete Hazardous Waste Label seal->label_container storage Store in Designated Satellite Accumulation Area label_container->storage segregate Segregate from Incompatible Materials storage->segregate containment Use Secondary Containment segregate->containment request_pickup Request Pickup from EH&S or Licensed Contractor containment->request_pickup documentation Complete Hazardous Waste Manifest request_pickup->documentation end Proper Disposal at an Approved Facility documentation->end spill_kit Use Spill Kit & Absorbent Material spill->spill_kit If Safe to Handle spill_waste Containerize Spill Debris as Hazardous Waste spill_kit->spill_waste spill_waste->request_pickup

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,3-Dimethylpyrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dimethylpyrazine in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Summary & Safety Precautions

This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area and keep it away from heat, sparks, open flames, and hot surfaces.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number5910-89-4
Molecular FormulaC6H8N2
Molecular Weight108.14 g/mol
AppearanceLight yellow liquid
Boiling Point156°C
Melting Point11-13°C
Flash Point54°C (129.2°F) - closed cup
Density1.011 g/mL at 25°C

Hazard Classifications

HazardCategory
Flammable liquidsCategory 3
Acute toxicity, OralCategory 4
Skin irritationCategory 2
Serious eye damageCategory 1
Specific target organ toxicity — single exposureCategory 3 (Respiratory system)

Source:

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE. The following are minimum requirements for handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities or when there is a significant splash hazard.To protect against serious eye damage from splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, 0.11mm thickness). Always inspect gloves before use and use proper glove removal technique.To prevent skin contact and irritation.
Skin and Body Protection Laboratory coat. Additional protective clothing may be required based on the scale of work.To protect skin from accidental contact.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK).To prevent respiratory irritation from inhaling vapors.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Area Setup:

  • Ensure the work area is clean and uncluttered.

  • Work within a certified chemical fume hood to ensure adequate ventilation.

  • Confirm that an eyewash station and safety shower are readily accessible.

  • Remove all potential ignition sources from the vicinity.

  • Have appropriate spill cleanup materials readily available.

2. Weighing and Transferring:

  • Don the required PPE as specified in the table above.

  • Ground/bond the container and receiving equipment to prevent static discharge.

  • Use only non-sparking tools.

  • Carefully open the container.

  • Accurately weigh the desired amount of this compound in a tared, sealed container to minimize vapor release.

  • Transfer the chemical to the reaction vessel or desired container within the fume hood.

  • Keep the container tightly closed when not in use.

3. Dissolving:

  • Add the solvent to the vessel containing the this compound slowly and with stirring.

  • Be aware of any potential exothermic reactions, although none are specifically noted for common laboratory solvents.

  • Ensure the dissolution process is conducted entirely within the fume hood.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not mix with incompatible waste streams.

2. Spill and Leak Cleanup:

  • In case of a spill, evacuate non-essential personnel.

  • Remove all ignition sources.

  • Ventilate the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a suitable container for disposal.

  • Do not allow the product to enter drains or waterways.

3. Final Disposal:

  • Dispose of all chemical waste through your institution's environmental health and safety (EHS) office.

  • Waste must be disposed of at an approved waste disposal plant.

  • Contaminated packaging should be disposed of as unused product.

Workflow for Safe Handling and Disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.